Product packaging for Boc-NH-PEG7-acid(Cat. No.:)

Boc-NH-PEG7-acid

Cat. No.: B611224
M. Wt: 497.6 g/mol
InChI Key: NRLJITQFPLHTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

t-Boc-N-amido-PEG7-acid is a high-purity, heterobifunctional PEG linker of value in advanced therapeutic development and bioconjugation. This reagent features a terminal carboxylic acid on one end and a tert -butyloxycarbonyl (Boc)-protected amino group on the other, connected by a hydrophilic PEG7 spacer chain . The compound's primary research value lies in its orthogonal reactivity, which enables controlled, multi-step conjugation strategies. The terminal carboxylic acid can be readily activated with common agents like EDC or HATU to form stable amide bonds with primary amine groups on peptides, proteins, or other biomolecules . The Boc-protected amine remains inert during this initial coupling. Subsequently, the robust Boc protecting group can be cleanly and selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a reactive primary amine, which can then be used for a second conjugation step . This sequential functionality is crucial for constructing complex linker-payload systems in Antibody-Drug Conjugates (ADCs) and other targeted delivery platforms. The integrated PEG7 spacer is critical for enhancing the physicochemical properties of the final conjugate. It significantly improves aqueous solubility, reduces undesirable aggregation, and decreases immunogenicity . The flexible, hydrophilic chain also acts as a spacer, minimizing steric hindrance and ensuring better accessibility for the conjugated biomolecules to their intended targets . Key Applications: This linker is ideally suited for amide bond coupling in peptide synthesis , as a non-cleavable spacer in ADC development , for the surface functionalization of nanoparticles and biomaterials , and in the creation of sophisticated drug delivery systems where improved solubility and circulation half-life are desired . Handling Note: For optimal stability, this product should be stored at -20°C and handled with care to limit exposure to moisture. It is soluble in anhydrous solvents such as DMSO and DMF . Disclaimer: This product is provided for Research Use Only (RUO). It is NOT intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43NO11 B611224 Boc-NH-PEG7-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJITQFPLHTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing experiments involving this versatile molecule.

Core Structure and Properties

This compound is a chemical compound characterized by a polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. This central PEG spacer imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecules.[1]

The molecule is heterobifunctional, meaning it possesses two different reactive functional groups at its termini. At one end, there is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to expose the reactive amine.[2] At the other end of the PEG chain is a terminal carboxylic acid, which can be activated to react with primary amines on target molecules to form stable amide bonds.

The structural and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₄₃NO₁₁
Molecular Weight 497.58 g/mol
CAS Number 2055044-68-1
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMF, DMSO, CH₂Cl₂
Storage Conditions -20°C, under inert atmosphere

Applications in Bioconjugation and Drug Development

The unique structure of this compound makes it a valuable tool in the synthesis of complex biomolecules, particularly in the fields of targeted drug delivery and proteomics. Its primary application is as a linker to covalently attach different molecular entities.

A significant application of this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] this compound can serve as the PEG linker connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound. These protocols are based on established bioconjugation techniques.

Activation of the Carboxylic Acid Group via NHS Ester Formation

To conjugate this compound to a molecule containing a primary amine, the carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester. This activation enhances the reactivity of the carboxyl group towards nucleophilic attack by the amine.[4]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[4]

  • In a separate tube, dissolve 1.5 molar equivalents of NHS (or sulfo-NHS) and 1.5 molar equivalents of EDC in anhydrous DMF or DMSO.[4]

  • Add the EDC/NHS solution to the this compound solution.

  • Gently vortex the mixture and allow the reaction to proceed for 15-30 minutes at room temperature.[4]

  • The resulting solution containing the activated Boc-NH-PEG7-NHS ester is now ready for immediate use in the subsequent conjugation reaction.

Amide Bond Formation with an Amine-Containing Molecule

The activated Boc-NH-PEG7-NHS ester readily reacts with primary amines on a target molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond.

Materials:

  • Freshly prepared Boc-NH-PEG7-NHS ester solution

  • Amine-containing target molecule

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, Borate buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Dissolve the amine-containing target molecule in the appropriate reaction buffer. The optimal pH for the reaction is typically between 7.2 and 8.5.[4]

  • Add the desired molar excess (typically 5 to 20-fold) of the activated Boc-NH-PEG7-NHS ester solution to the target molecule solution.[4] The volume of the organic solvent from the NHS ester solution should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4]

  • To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.[4]

  • The resulting Boc-protected conjugate can then be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Deprotection of the Boc Group

The final step in many synthetic schemes involving this compound is the removal of the Boc protecting group to expose the terminal primary amine. This is typically achieved under acidic conditions.[5]

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (optional)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Ensure the purified Boc-protected conjugate is dry (lyophilized if necessary).

  • Dissolve the conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6]

  • Monitor the completion of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For applications requiring the free amine (as opposed to the TFA salt), the residue can be redissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final deprotected conjugate.[5]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described above.

G cluster_activation NHS Ester Activation Boc_PEG_Acid This compound Activated_Ester Boc-NH-PEG7-NHS ester Boc_PEG_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC, NHS (or sulfo-NHS) in Anhydrous DMF/DMSO EDC_NHS->Activated_Ester

Workflow for the activation of this compound.

G cluster_conjugation Amide Bond Formation Activated_Ester Boc-NH-PEG7-NHS ester Boc_Conjugate Boc-protected Conjugate Activated_Ester->Boc_Conjugate pH 7.2-8.5 1-4h, RT or 4°C Target_Molecule Amine-containing Target Molecule Target_Molecule->Boc_Conjugate Purification Purification (SEC, HPLC) Boc_Conjugate->Purification

General workflow for amide bond formation.

G cluster_deprotection Boc Deprotection Boc_Conjugate Purified Boc-protected Conjugate Deprotected_Conjugate Deprotected Conjugate (Amine-TFA salt) Boc_Conjugate->Deprotected_Conjugate 1.5-2.5h, 0°C to RT TFA TFA in Anhydrous DCM TFA->Deprotected_Conjugate Neutralization Neutralization (optional) Deprotected_Conjugate->Neutralization

Workflow for the deprotection of the Boc group.

References

Boc-NH-PEG7-acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on Boc-NH-PEG7-acid, a heterobifunctional PROTAC linker used by researchers, scientists, and drug development professionals. This molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility to the linked molecules.

Core Properties of this compound

This compound is characterized by a terminal carboxylic acid and a Boc-protected amine group. The hydrophilic PEG spacer increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups to form a stable amide bond, while the Boc group can be deprotected under mild acidic conditions to yield a free amine.

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
CAS Number2055044-68-1[1][2][3][4][5][6]
Molecular Weight497.58 g/mol [1][2][3][6]
Molecular FormulaC22H43NO11[1][3][4]
Synonymst-Boc-N-amido-PEG7-acid, Boc-NH-PEG7-CH2CH2COOH, t-Boc-NH-amido-PEG7-COOH[1][3][4][6]

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are not available within the provided search results. For experimental protocols, it is recommended to consult peer-reviewed scientific literature or specific application notes from suppliers.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its key identifiers.

Boc_NH_PEG7_acid_properties This compound This compound CAS: 2055044-68-1 CAS: 2055044-68-1 This compound->CAS: 2055044-68-1 MW: 497.58 MW: 497.58 This compound->MW: 497.58 Formula: C22H43NO11 Formula: C22H43NO11 This compound->Formula: C22H43NO11

Caption: Key identifiers for this compound.

References

The Strategic Role of the Boc-Protected PEG Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and therapeutic development, precision and control are paramount. The tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linker has emerged as a cornerstone technology, offering a versatile and reliable tool for the controlled assembly of complex biomolecules. This technical guide provides an in-depth exploration of the function, application, and experimental considerations of Boc-protected PEG linkers, empowering researchers to leverage this technology for enhanced drug delivery, diagnostics, and beyond.

Core Principles of the Boc-Protected PEG Linker

The primary function of a Boc-protected PEG linker is to provide a temporary shield for a reactive amine group, thereby enabling regioselective control during multi-step synthetic processes.[1] The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions to reveal the free amine for subsequent conjugation.[1][2] This acid-labile nature is the key to its utility in orchestrating complex bioconjugation strategies.[1]

These linkers are often heterobifunctional, possessing a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This dual functionality allows for the stepwise and controlled conjugation of different molecular entities, such as a targeting antibody and a cytotoxic payload in an antibody-drug conjugate (ADC).[1][2][3]

The integrated PEG component offers significant advantages, including enhanced solubility and stability of the resulting conjugate, improved pharmacokinetic properties, and reduced immunogenicity.[4][5][6] The PEG spacer creates a hydrophilic shield that can protect the conjugated molecule from enzymatic degradation and clearance by the immune system.[7][]

Key Applications in Bioconjugation and Drug Delivery

Boc-protected PEG linkers are instrumental in a variety of advanced applications:

  • Antibody-Drug Conjugates (ADCs): In ADC development, these linkers facilitate the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[2][3][9] The Boc-protected end allows for controlled conjugation to the antibody, while the other end is functionalized to react with the drug.

  • PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[1][2][3] Boc-protected PEG linkers serve as the bridge connecting the target-binding ligand and the E3 ligase-binding ligand.[2][3]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially added to a growing peptide chain.[10][11] The Boc group protects the N-terminus of the amino acid during the coupling reaction and is then removed to allow for the addition of the next amino acid.[10]

  • PEGylation of Proteins and Peptides: The process of attaching PEG chains (PEGylation) to therapeutic proteins and peptides can significantly improve their circulating half-life and reduce their immunogenicity.[7][] Boc-protected PEG linkers provide a means to control the site of PEG attachment.

  • Nanomedicine and Diagnostics: These linkers are used to functionalize nanoparticles for targeted drug delivery and to attach imaging agents or dyes for diagnostic applications.[7]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.[1]

ParameterReagent/ConditionSolventTime (min)Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq.)DCM120-240>90
Boc Deprotection 20% Trifluoroacetic acid (TFA)DCM30>95
50% Trifluoroacetic acid (TFA)DCM30-60>95
4M HCl in DioxaneDioxane30-60>95

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]

Acidic ReagentConcentration (%)SolventTime (min)Purity by HPLC (%)
TFA20DCM30>95
TFA50DCM578
TFA50DCM60>95
HCl4M in DioxaneDioxane5~80
HCl4M in DioxaneDioxane60>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[1]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HF)Base (e.g., Piperidine)
Stability Stable to bases and nucleophilesStable to acids
Common Applications Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Table 3: Comparison of Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[1]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir.

  • Add a solution of (Boc)₂O (1.1-1.2 equivalents) in DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][12]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, a scavenger such as TIS can be added.[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12] Co-evaporation with toluene (B28343) can help remove residual TFA.[12]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Two-Stage Conjugation of a Boc-Protected Amine-PEG-Carboxylic Acid Linker

This protocol describes the conjugation of a heterobifunctional PEG linker containing a Boc-protected amine and a terminal carboxylic acid to a molecule with a primary amine.[13]

Part 1: NHS Ester Activation of the PEG Linker This step converts the terminal carboxylic acid of the PEG linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.[13]

Materials:

  • Boc-amino-PEG-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve the Boc-amino-PEG-acid in the Activation Buffer.

  • Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • The activated PEG-NHS ester is typically used immediately in the next step without purification.

Part 2: Amine Coupling The activated PEG-NHS ester is reacted with the primary amine of the target molecule.[13]

Materials:

  • Activated Boc-amino-PEG-NHS ester solution

  • Target molecule with a primary amine

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

  • Dissolve the target molecule in the Conjugation Buffer.

  • Add the activated Boc-amino-PEG-NHS ester solution to the target molecule solution. A molar excess of the PEG-NHS ester (5 to 20-fold) is typically used.[13]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

Part 3: Purification and Boc Deprotection The PEGylated conjugate is purified, and the Boc group is removed.[13]

Procedure:

  • Purify the PEGylated conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[13]

  • Perform Boc deprotection on the purified conjugate using the procedure outlined in Protocol 2.

Visualizing Workflows and Mechanisms

Diagrams illustrating the key chemical transformations and experimental workflows provide a clear visual guide to the application of Boc-protected PEG linkers.

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_products Product AminoPEG H₂N-PEG-X Protect Boc Protection AminoPEG->Protect BocAnhydride (Boc)₂O BocAnhydride->Protect BocPEG Boc-HN-PEG-X Protect->BocPEG DCM, Base Boc_Deprotection cluster_reactant Reactant cluster_reaction Reaction cluster_product Product BocPEG Boc-HN-PEG-X Deprotect Boc Deprotection BocPEG->Deprotect TFA or HCl AminoPEG H₃N⁺-PEG-X Deprotect->AminoPEG ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Conjugation to Antibody cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Drug Conjugation Linker Boc-HN-PEG-COOH Activate Activate Carboxyl (EDC/NHS) Linker->Activate ActivatedLinker Boc-HN-PEG-NHS Activate->ActivatedLinker Conjugate Conjugate ActivatedLinker->Conjugate Antibody Antibody-NH₂ Antibody->Conjugate AntibodyLinker Antibody-NHCO-PEG-NH-Boc Conjugate->AntibodyLinker Deprotect Deprotect AntibodyLinker->Deprotect DeprotectedAntibody Antibody-NHCO-PEG-NH₂ Deprotect->DeprotectedAntibody FinalConjugate Final Conjugation DeprotectedAntibody->FinalConjugate Drug Activated Drug Drug->FinalConjugate ADC Antibody-Drug Conjugate (ADC) FinalConjugate->ADC

References

The Role of Boc-NH-PEG7-acid in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the two ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of PROTAC design. This guide provides a detailed examination of a specific and widely used PEG linker, Boc-NH-PEG7-acid, outlining its properties, role in PROTAC synthesis, and impact on degrader performance.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Poly-ubiquitination E2 E2-Ub E2->E3 Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Synthesis_Workflow start This compound + E3 Ligase Ligand (with -NH2) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1 (Boc-protected) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2 (Amine-deprotected) step2->intermediate2 step3 Step 3: Amide Coupling (POI Ligand (with -COOH), HATU, DIPEA, DMF) intermediate2->step3 final_protac Final PROTAC step3->final_protac PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition p_GSK3b p-GSK3β (Inactive) p_S6K p-S6K (Active) Translation Protein Synthesis p_S6K->Translation p_fourEBP1 p-4E-BP1 (Inactive) Proliferation Cell Proliferation & Survival Translation->Proliferation PROTAC Dual PI3K/mTOR PROTAC Degrader PROTAC->PI3K Degradation PROTAC->mTORC1 Degradation

References

The Strategic Application of Boc-NH-PEG7-acid in Advanced Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of therapeutic efficacy, stability, and developability. Among the diverse array of available linkers, Boc-NH-PEG7-acid has emerged as a versatile and highly valuable building block. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its role in enhancing the physicochemical properties of drug candidates and enabling the precise construction of complex therapeutic modalities. This document outlines detailed experimental protocols, presents quantitative data in structured formats, and provides visual representations of key biological and experimental workflows to empower researchers in their drug development endeavors.

Introduction to this compound: Structure and Physicochemical Properties

This compound, systematically named 1-(tert-butoxycarbonylamino)-21-oxo-3,6,9,12,15,18,24-heptaoxa-21-azaheptacosan-27-oic acid, is a heterobifunctional linker characterized by three key structural features: a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This unique combination of functional groups imparts a suite of desirable properties that are highly advantageous in drug discovery.

The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable cap for the primary amine. This allows for orthogonal chemical strategies, where the carboxylic acid can be selectively reacted while the amine remains protected. The Boc group is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), providing a free amine for subsequent conjugation steps.[1]

The PEG7 spacer is central to the linker's utility. Polyethylene glycol is a hydrophilic polymer known to enhance the aqueous solubility and improve the pharmacokinetic properties of conjugated molecules.[2] The seven ethylene (B1197577) glycol units in this compound provide a flexible chain of optimal length for many applications, helping to mitigate aggregation and improve the overall developability of often hydrophobic drug candidates.

The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies, peptides, or small molecule ligands, through the formation of a stable amide bond. This reaction is typically facilitated by common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H43NO11[1]
Molecular Weight497.58 g/mol [3]
AppearanceLiquid[3]
PurityTypically ≥95%[4]
Storage Conditions-20°C, desiccated[1][5]

Core Applications in Drug Discovery

The unique structural attributes of this compound make it a valuable tool in several advanced drug discovery platforms. Its primary applications lie in the construction of PROTACs and ADCs, where the linker plays a pivotal role in bridging the targeting and effector components of the molecule.

PROTACs: Engineering Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[6] A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer but a critical component that influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[7]

This compound is frequently employed in the synthesis of PROTACs due to the advantageous properties of the PEG chain. The hydrophilic nature of the PEG7 spacer can improve the solubility and cell permeability of the often large and complex PROTAC molecule.[2] Furthermore, the flexibility and length of the PEG7 chain can be crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Table 2: Representative Data for a Hypothetical BRD4-targeting PROTAC using a PEG7 Linker

ParameterValue
Binding Affinity (Kd)
to BRD4 (BD2)150 nM
to VHL E3 Ligase80 nM
Ternary Complex Formation (SPR)
Cooperativity (α)5.2
Cellular Activity (in HEK293 cells)
DC50 (BRD4 degradation)25 nM
Dmax (BRD4 degradation)>95%
In Vivo Efficacy (Mouse Xenograft Model)
Tumor Growth Inhibition (at 10 mg/kg)85%

Note: This data is representative and intended for illustrative purposes.

Antibody-Drug Conjugates (ADCs): Precision Targeting of Cytotoxics

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[] The linker in an ADC is responsible for attaching the cytotoxic payload to the antibody and must be stable in circulation but allow for the release of the payload at the target site.

This compound can be utilized in the synthesis of ADC linkers. The carboxylic acid can be coupled to an amine on the antibody (e.g., the side chain of a lysine (B10760008) residue), and after deprotection of the Boc group, the resulting amine can be conjugated to a payload. The hydrophilic PEG7 spacer can help to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall pharmacokinetic profile of the ADC.[2]

Diagram 2: General Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Activation Linker Activation & mAb Modification mAb->Activation Linker Boc-NH-PEG7-Drug Linker->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC MS Mass Spectrometry (MS) ADC->MS SEC Size Exclusion Chromatography (SEC) ADC->SEC CellAssay In Vitro Cell Potency Assay ADC->CellAssay DAR DAR Determination HIC->DAR MS->DAR Purity Purity & Aggregation SEC->Purity Potency IC50 Determination CellAssay->Potency

Caption: A generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Table 3: Key Quality Attributes and Analytical Methods for ADCs

Quality AttributeAnalytical Method(s)Typical Acceptance Criteria
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Average DAR of 3.5 - 4.5 for lysine conjugates
Purity Size Exclusion Chromatography (SEC)≥95% monomer
In Vitro Potency Cell-based cytotoxicity assayIC50 < 1 nM in target-positive cells
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)<1%

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC and an ADC linker-payload conjugate. Researchers should optimize these protocols for their specific molecules and applications.

Protocol: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC where this compound is first coupled to an E3 ligase ligand, followed by deprotection and coupling to a POI ligand.

Step 1: Coupling of this compound to an Amine-functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

    • HATU (1.2 equivalents)

    • DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297), saturated aqueous NaHCO3, brine

    • Anhydrous Na2SO4

  • Procedure: a. Dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF. d. Add the E3 ligase ligand solution to the activated linker solution. e. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling to a Carboxylic Acid-functionalized POI Ligand

  • Reagents and Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Carboxylic acid-functionalized POI ligand

    • HATU (1.2 equivalents)

    • DIPEA (2 equivalents)

    • Anhydrous DMF

  • Procedure: a. Dissolve the Boc-protected intermediate (1 equivalent) in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours, monitoring deprotection by LC-MS. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. d. Dissolve the resulting amine salt in anhydrous DMF. e. In a separate flask, activate the carboxylic acid-functionalized POI ligand (1 equivalent) with HATU (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF for 15 minutes. f. Add the activated POI ligand solution to the amine solution. g. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. h. Purify the final PROTAC product by preparative HPLC.

Protocol: Preparation of a Boc-NH-PEG7-Drug Conjugate for ADC Synthesis

This protocol describes the synthesis of a linker-payload conjugate that can be subsequently attached to an antibody.

  • Reagents and Materials:

    • This compound

    • Amine-containing cytotoxic drug

    • EDC (1.5 equivalents)

    • Sulfo-NHS (N-Hydroxysulfosuccinimide) (1.5 equivalents)

    • Anhydrous DMSO or DMF

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure: a. Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and Sulfo-NHS (1.5 equivalents) in anhydrous DMSO to activate the carboxylic acid. b. Incubate for 15-30 minutes at room temperature. c. Dissolve the amine-containing cytotoxic drug in the reaction buffer. d. Add the activated linker solution to the drug solution. e. Stir the reaction for 2-4 hours at room temperature. f. Monitor the reaction progress by LC-MS. g. Purify the resulting Boc-NH-PEG7-Drug conjugate by preparative HPLC.

Conclusion

This compound is a powerful and versatile tool in the modern drug discovery toolbox. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of complex and highly effective therapeutic agents such as PROTACs and ADCs. The ability of the PEG7 chain to enhance solubility and improve pharmacokinetic properties addresses key challenges in the development of these next-generation medicines. The detailed protocols and structured data presented in this guide are intended to provide researchers with the foundational knowledge and practical guidance necessary to effectively leverage this compound in their drug discovery and development programs, ultimately accelerating the journey from concept to clinic.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-NH-PEG7-acid, a heterobifunctional linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug development and research.

Core Concepts of this compound Structure

This compound is comprised of three key functional components that dictate its physicochemical properties:

  • Boc (tert-Butyloxycarbonyl) Group: A bulky, lipophilic protecting group for the terminal amine. This group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.

  • PEG7 (Polyethylene Glycol) Linker: A seven-unit polyethylene (B3416737) glycol chain. This hydrophilic spacer enhances the aqueous solubility of the molecule and provides flexibility.

  • Carboxylic Acid: A terminal functional group that can be activated for conjugation to primary amines.

Solubility Profile

The solubility of this compound is influenced by the interplay between its lipophilic Boc group and its hydrophilic PEG chain and carboxylic acid. While specific quantitative data is not widely published, a qualitative and predictive solubility profile can be established based on the properties of its constituent parts and data from similar PEGylated molecules.[1]

Qualitative Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFSolubleThese solvents can effectively solvate both the polar (PEG, acid) and non-polar (Boc) portions of the molecule.[1]
Chlorinated Dichloromethane (DCM)SolubleDCM is a good solvent for many organic compounds, including those with PEG chains.[1]
Aqueous Buffers Water, PBSSolubleThe hydrophilic PEG7 chain and the terminal carboxylic acid are expected to confer good solubility in aqueous media.[1]
Alcohols Methanol, EthanolLess SolubleWhile the PEG chain has some affinity for alcohols, the overall solubility may be lower compared to more polar or aprotic solvents.[1]
Non-polar Ethers Diethyl etherNot SolubleThe high polarity of the PEG chain and carboxylic acid makes it insoluble in non-polar ethers.[1]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO). This will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method against the previously generated calibration curve.

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability Profile

The stability of this compound is primarily determined by the lability of the Boc protecting group and the potential for degradation of the PEG chain under harsh conditions. The molecule should be stored at low temperatures (e.g., -20°C for long-term storage) to minimize degradation.[2][3]

Predicted Stability under Various Conditions

This table outlines the expected stability of the key functional groups within this compound under conditions relevant to storage and experimental use.

ConditionFunctional GroupPredicted StabilityRationale
Acidic (e.g., pH < 4) Boc-NH-carbamateLabile The Boc group is designed to be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[4][5]
Basic (e.g., pH > 9) Boc-NH-carbamateStable The Boc group is resistant to hydrolysis under basic conditions.[5][6]
Basic (e.g., pH > 9) PEG ChainGenerally Stable The ether linkages of the PEG backbone are generally stable to base-catalyzed hydrolysis.
Oxidative Stress PEG ChainPotentially Labile The PEG chain can be susceptible to oxidative degradation, which can lead to chain cleavage. Exposure to strong oxidizing agents should be avoided.
Elevated Temperature Entire MoleculePotential for Degradation As with most organic molecules, prolonged exposure to high temperatures can lead to thermal degradation.[7]
Photostability Entire MoleculeGenerally Stable The molecule does not contain significant chromophores that would make it highly susceptible to degradation by visible light. However, photostability studies are recommended for drug development applications.[8]
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated photostability chamber

  • A calibrated oven

  • HPLC-UV/MS system

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.

Visualizations

Boc Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection of the Boc group, a critical reaction for the use of this compound in further synthesis.

Boc_Deprotection Boc_PEG_Acid Boc-NH-PEG7-COOH Protonation Protonation of Carbonyl Oxygen Boc_PEG_Acid->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage of tert-butyl group Intermediate->Cleavage Carbocation tert-butyl cation Cleavage->Carbocation Amine_PEG_Acid H2N-PEG7-COOH Cleavage->Amine_PEG_Acid CO2 CO2 Cleavage->CO2 Isobutene Isobutene Carbocation->Isobutene - H+

Caption: Acid-catalyzed deprotection of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting a forced degradation study.

Stability_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Sampling Time-point Sampling Acid->Sampling Base Basic (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal (e.g., 80°C) Thermal->Sampling Start This compound Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Data Interpretation: - Identify Degradants - Determine Degradation Rate - Elucidate Pathways Analysis->Data

Caption: Workflow for a forced degradation stability study.

References

An In-depth Technical Guide to Boc-NH-PEG7-acid for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG7-acid, a heterobifunctional linker critical in the field of bioconjugation. Intended for both newcomers and experienced researchers, this document details the linker's chemical properties, applications, and detailed experimental protocols for its use in peptide synthesis, antibody-drug conjugate (ADC) development, and surface modification.

Introduction to this compound

This compound is a versatile chemical tool used to link molecules together. It features three key components:

  • A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) group is a temporary shield for a reactive amine. This allows for controlled, stepwise reactions. The Boc group is stable under many conditions but can be easily removed with a mild acid, revealing the amine for a subsequent conjugation step.

  • A seven-unit polyethylene (B3416737) glycol (PEG) spacer: This flexible, hydrophilic chain enhances the solubility and stability of the resulting conjugate in aqueous environments.[1] The PEG spacer also provides distance between the conjugated molecules, which can reduce steric hindrance and help maintain their biological activity.

  • A terminal carboxylic acid: This group can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

This unique structure makes this compound an ideal reagent for creating complex biomolecular architectures with precision.

Core Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data.

PropertyValueReference(s)
Chemical Formula C22H43NO11[2][3]
Molecular Weight 497.58 g/mol [2][3]
CAS Number 2055044-68-1[2][3][4]
Appearance Viscous liquid or solid powder[2][3][4]
Purity Typically ≥95% to ≥99%[2][5]
Storage Conditions -20°C for long-term storage[2][3][4]
Solubility Information (Qualitative)Solvent(s)Reference(s)
Good Solubility Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[1][6]
Increased Solubility in Aqueous Media The hydrophilic PEG spacer enhances solubility in aqueous buffers.[1][5]

Note: For quantitative solubility, it is recommended to consult the supplier's specific documentation as it can vary between batches. A similar compound, Boc-NH-PEG7-NH2, is reported to be soluble in DMSO at ≥ 250 mg/mL.[7]

Key Applications and Experimental Protocols

This compound is a cornerstone in several bioconjugation applications. This section provides detailed protocols for its use.

General Two-Step Conjugation Strategy

The use of this compound typically follows a two-step process:

  • Activation and Conjugation: The carboxylic acid is first activated, usually with EDC and NHS, and then reacted with an amine-containing molecule.

  • Boc Deprotection: The Boc group is removed to expose the terminal amine for further functionalization or for the final construct.

G cluster_0 Step 1: Activation & Conjugation cluster_1 Step 2: Boc Deprotection Boc_PEG_Acid This compound Activated_Ester Boc-NH-PEG7-NHS Ester Boc_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS (pH 5-6) EDC_NHS->Activated_Ester Conjugated_Product Boc-NH-PEG7-Target Activated_Ester->Conjugated_Product Conjugation (pH 7.2-8.5) Target_Molecule Target Molecule (e.g., Protein-NH2) Target_Molecule->Conjugated_Product Final_Product H2N-PEG7-Target Conjugated_Product->Final_Product Deprotection TFA TFA in DCM TFA->Final_Product ADC_Diagram cluster_Ab cluster_Linker cluster_Payload Ab Antibody Linker PEG7 Linker Ab->Linker Amide Bond Payload Cytotoxic Drug Linker->Payload Amide Bond (after deprotection) PROTAC_Pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with PEG7 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to PEGylation with Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG7-acid, a heterobifunctional PEG linker, and its application in PEGylation. This document outlines its core features, presents key quantitative data, details experimental protocols, and visualizes the chemical workflows involved in its use.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a 7-unit ethylene (B1197577) glycol chain. This structure provides a precise spacer length, offering significant advantages over traditional polydisperse PEG linkers in terms of reproducibility and characterization of the final conjugate.

The primary applications of this compound are in bioconjugation, drug delivery, and nanotechnology.[1][2] It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[3][4] The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecules, can reduce immunogenicity, and improves pharmacokinetic profiles.[][6][]

Core Features and Chemical Properties

The key features of this compound are its defined molecular weight, heterobifunctional nature, and the presence of a cleavable protecting group. The Boc (tert-butyloxycarbonyl) group on the amine allows for selective and sequential conjugation. The terminal carboxylic acid can be activated to react with primary amines on a target molecule. Following this conjugation, the Boc group can be removed under mild acidic conditions to reveal a primary amine, which is then available for further modification.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 497.58 g/mol [2][3]
Molecular Formula C22H43NO11[2]
CAS Number 2055044-68-1[2]
Purity ≥95%[1][2]
Recommended Storage Store at -5°C, keep in dry and avoid sunlight.[1][2]

Experimental Protocols

This section details the methodologies for the activation of the carboxylic acid group, conjugation to a target molecule, and the subsequent deprotection of the Boc group.

Carboxylic Acid Activation

The carboxylic acid terminus of this compound must be activated to facilitate its reaction with primary amines on a target molecule. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5)

Protocol:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add 1.1 equivalents of NHS (or Sulfo-NHS) to the solution.

  • Add 1.1 equivalents of EDC (or DCC) to the solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • The resulting activated Boc-NH-PEG7-NHS ester is typically used immediately in the subsequent conjugation step.

Conjugation to a Target Molecule

The activated Boc-NH-PEG7-NHS ester readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Materials:

  • Activated Boc-NH-PEG7-NHS ester

  • Target molecule with a primary amine

  • Conjugation Buffer (e.g., PBS pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Dissolve the target molecule in the conjugation buffer.

  • Add the freshly prepared activated Boc-NH-PEG7-NHS ester to the target molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized for the desired degree of PEGylation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • (Optional) Quench the reaction by adding a quenching buffer to hydrolyze any unreacted NHS esters.

  • Purify the PEGylated conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Boc Deprotection

The final step is the removal of the Boc protecting group to expose the terminal primary amine on the PEG linker.

Materials:

  • Purified Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve the purified and dried Boc-protected PEG conjugate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC.

  • Remove the DCM and excess TFA under reduced pressure.

  • The deprotected PEGylated conjugate can be further purified if necessary.

Visualizing the Workflow and Pathways

The following diagrams illustrate the chemical workflow for PEGylation using this compound and a conceptual representation of its application in PROTACs.

PEGylation_Workflow Boc_PEG_Acid This compound Activation Activation (EDC/NHS) Boc_PEG_Acid->Activation Activated_PEG Boc-NH-PEG7-NHS Ester Activation->Activated_PEG Conjugation Conjugation Activated_PEG->Conjugation Target Target Molecule (e.g., Protein-NH2) Target->Conjugation Conjugate Boc-NH-PEG7-Target Conjugation->Conjugate Deprotection Deprotection (TFA) Conjugate->Deprotection Final_Product H2N-PEG7-Target Deprotection->Final_Product PROTAC_Concept cluster_PROTAC PROTAC Structure PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase_Ligand E3 Ligase Ligand PEG_Linker This compound derived linker E3_Ligase_Ligand->PEG_Linker Target_Protein_Ligand Target Protein Ligand PEG_Linker->Target_Protein_Ligand Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Target_Protein->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

References

A Comprehensive Technical Guide to Boc-NH-PEG7-acid: Safety, Handling, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butoxycarbonyl-amino-PEG7-acid (Boc-NH-PEG7-acid), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the available safety and handling information, detailed experimental protocols for its use, and visual representations of relevant workflows and pathways.

Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. This structure allows for the sequential conjugation of two different molecules. The PEG7 linker itself enhances the solubility and bioavailability of the resulting conjugate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2055044-68-1MedChemExpress
Molecular Formula C22H43NO11MedChemExpress
Molecular Weight 497.58 g/mol MedChemExpress
Appearance Colorless to light yellow liquidMedChemExpress
Purity ≥95%Biopharma PEG
Density 1.122 g/cm³MedChemExpress

Safety and Handling

Table 2: Hazard Identification and Precautionary Measures (Based on Generic SDS)

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Not classified.To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Skin Corrosion/Irritation Not classified.Wash off with soap and plenty of water.
Eye Damage/Irritation Not classified.Flush eyes with water as a precaution.
Respiratory/Skin Sensitization Not classified.Avoid inhalation of vapor or gas.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C for long-term stability. [cite: MedChemExpress] Short-term storage at 4°C is also possible. [cite: MedChemExpress]

Applications in Bioconjugation

This compound is a versatile tool for covalently linking molecules. Its heterobifunctional nature is particularly advantageous in multi-step synthesis, for example, in the construction of PROTACs and ADCs.[][2] The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.[3]

General Bioconjugation Workflow

The use of this compound typically follows a two-stage conjugation strategy. First, the carboxylic acid is activated to react with a primary amine on the first target molecule. Following this, the Boc protecting group is removed to allow the newly exposed amine to react with the second target molecule.

G General Bioconjugation Workflow A This compound C Activate Carboxylic Acid (e.g., EDC/NHS) A->C B Target Molecule 1 (with -NH2 group) D Boc-NH-PEG7-Target 1 (Conjugate 1) B->D C->D Amide Bond Formation E Deprotection (Remove Boc group, e.g., TFA) D->E F H2N-PEG7-Target 1 E->F H Target 2-PEG7-Target 1 (Final Conjugate) F->H G Target Molecule 2 (with reactive group) G->H Second Conjugation

Caption: A generalized workflow for a two-stage bioconjugation using this compound.

Application in PROTAC Synthesis

In PROTAC synthesis, the linker connects a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG linker are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[4][5]

G PROTAC Synthesis Logical Flow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A This compound C EDC/NHS Activation A->C B E3 Ligase Ligand (with -NH2 group) D Boc-NH-PEG7-E3 Ligase Ligand B->D C->D E TFA Treatment D->E F H2N-PEG7-E3 Ligase Ligand E->F H PROTAC Molecule F->H G Warhead (Target Protein Ligand) (with reactive group) G->H

Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in a typical bioconjugation workflow. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is often necessary for specific applications.

Protocol 1: Activation of Carboxylic Acid and First Conjugation

This protocol describes the activation of the carboxylic acid terminus of this compound using EDC/NHS chemistry and subsequent conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing target molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation:

    • Dissolve the amine-containing target molecule in the reaction buffer.

    • Add the activated Boc-NH-PEG7-NHS ester solution to the target molecule solution. A 10- to 50-fold molar excess of the linker may be used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting conjugate (Boc-NH-PEG7-Target 1) using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Purified Boc-NH-PEG7-Target 1 conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate (H2N-PEG7-Target 1).

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its defined length, hydrophilicity, and orthogonal protecting group strategy allow for the precise and efficient synthesis of complex biomolecules. While a specific, comprehensive safety data sheet is not widely available, adherence to standard laboratory safety protocols for handling chemical reagents should ensure its safe use. The experimental protocols provided herein offer a foundation for the successful application of this compound in various research and development endeavors.

References

A Technical Guide to High-Purity Boc-NH-PEG7-acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Boc-NH-PEG7-acid, a critical bifunctional linker used in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details commercial suppliers, quantitative specifications, experimental protocols, and key biological pathways associated with its application.

Introduction to this compound

This compound, with the chemical structure tert-butoxycarbonyl-amino-heptaethylene glycol-acid, is a heterobifunctional linker molecule. It features a Boc-protected amine group and a terminal carboxylic acid, connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain. The PEG linker enhances aqueous solubility and provides a flexible spacer, which is crucial for its primary application in PROTACs.[1][2] The Boc protecting group allows for controlled, stepwise conjugation, making it a versatile tool in the synthesis of complex bioconjugates.

Commercial Suppliers and Quantitative Data

A number of commercial suppliers offer high-purity this compound and its derivatives. The quality and purity of the linker are paramount for the successful synthesis and efficacy of the final drug conjugate. Below is a summary of key quantitative data from various suppliers.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Purity Specification
MedchemExpressThis compound2055044-68-1497.58Purity: 99.83% (HPLC) for a similar compound (Boc-NH-PEG7-NH2)
BroadPharmt-Boc-N-amido-PEG7-acid2055044-68-1497.58≥98%
Chem-ImpexBoc-amino-PEG7-acid2055044-68-1497.58≥99%[3]
Biopharma PEGBoc-NH-PEG-COOH2055044-68-1497.58≥95%[4]
AmbeedThis compound2055044-68-1497.58Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its application in PROTAC development.

Synthesis of High-Purity this compound

Step 1: Mono-Boc Protection of Amino-PEG7-alcohol

  • Materials: Amino-PEG7-alcohol, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Amino-PEG7-alcohol in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG7-OH.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of Boc-NH-PEG7-OH to this compound

  • Materials: Boc-NH-PEG7-OH, Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach), Acetone (B3395972).

  • Procedure (using Jones Oxidation):

    • Dissolve the Boc-NH-PEG7-OH in acetone and cool the solution to 0°C in an ice bath.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0°C for 1-2 hours.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the final product, this compound, by flash chromatography or preparative HPLC to achieve high purity.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this purpose.

Application in PROTAC Synthesis

This compound is a key building block for synthesizing PROTACs. The general strategy involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.

  • Materials: this compound, E3 ligase ligand with a free amine (e.g., pomalidomide (B1683931) derivative), Target protein ligand with a free amine, Coupling reagents (e.g., HATU, HOBt, EDC), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Solvents (e.g., DMF, DCM).

  • Procedure:

    • Coupling to E3 Ligase Ligand:

      • Dissolve the E3 ligase ligand and this compound in DMF.

      • Add HATU and DIPEA to the mixture.

      • Stir at room temperature until the reaction is complete (monitored by LC-MS).

      • Purify the resulting Boc-NH-PEG7-E3 ligase conjugate by preparative HPLC.

    • Boc Deprotection:

      • Dissolve the purified conjugate in DCM.

      • Add TFA and stir at room temperature for 1-2 hours.

      • Remove the solvent and excess TFA under reduced pressure to yield the deprotected NH₂-PEG7-E3 ligase conjugate.

    • Coupling to Target Protein Ligand:

      • Dissolve the deprotected conjugate and the target protein ligand (with a carboxylic acid) in DMF.

      • Add HATU and DIPEA.

      • Stir at room temperature until the reaction is complete (monitored by LC-MS).

      • Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in the construction of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule.

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation A 1. Identify Target Protein (POI) and E3 Ligase B 2. Select Ligands for POI and E3 Ligase A->B C 3. Choose Linker (e.g., this compound) B->C D 4. Synthesize PROTAC Library C->D E 5. Ternary Complex Formation Assay D->E F 6. In Vitro Degradation Assay (e.g., Western Blot, ELISA) E->F G 7. Determine DC50 and Dmax F->G H 8. Cellular Permeability Assay G->H I 9. Cellular Degradation Assay H->I J 10. In Vivo Efficacy Studies I->J

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

High-purity this compound is an essential chemical tool for the development of next-generation therapeutics, particularly PROTACs. Its bifunctional nature, combined with the beneficial properties of the PEG linker, allows for the rational design and synthesis of potent and selective protein degraders. The selection of a reliable commercial supplier and the use of robust experimental protocols are critical for ensuring the quality and efficacy of the final drug candidates. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG7-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG7-acid, a heterobifunctional linker widely employed in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, provides structured data for experimental parameters, outlines detailed experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Concepts: The Molecular Architecture and Function of this compound

This compound is a versatile chemical tool designed for the precise and controlled linkage of biomolecules. Its structure is composed of three key functional components:

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the terminal amine. This protection is crucial for a stepwise conjugation strategy, preventing the amine from reacting prematurely. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation steps.

  • Heptaethylene Glycol Spacer (-PEG7-): The seven-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible chain that connects the two terminal functional groups. The PEG linker offers several advantages in bioconjugation:

    • Enhanced Solubility: It significantly increases the aqueous solubility of the resulting conjugate, which is particularly beneficial for hydrophobic molecules.

    • Reduced Immunogenicity: The PEG chain can shield the conjugated biomolecule from the host's immune system, reducing its immunogenic potential.

    • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, the PEG linker can prolong its circulation half-life by reducing renal clearance.

    • Flexible Spacer: The length and flexibility of the PEG7 linker provide optimal spatial orientation between the conjugated molecules, which is critical for their biological function, such as in the formation of the ternary complex in PROTACs. The specific length of the PEG linker can significantly impact the efficacy of a PROTAC, and the optimal length often needs to be determined empirically.

  • Terminal Carboxylic Acid (-acid): The carboxylic acid group is a versatile functional handle for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This reaction, however, requires activation of the carboxylic acid to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.

Mechanism of Action in Bioconjugation: A Stepwise Approach

The use of this compound in bioconjugation typically follows a two-stage process, allowing for the controlled and sequential attachment of different molecules.

Stage 1: Amide Bond Formation via Carboxylic Acid Activation

The initial conjugation step involves the reaction of the terminal carboxylic acid with a primary amine on the first target molecule (e.g., a protein, peptide, or small molecule). This process is not a direct reaction but requires the activation of the carboxylic acid. The most common method is the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism proceeds as follows:

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This unstable intermediate is prone to hydrolysis. To improve reaction efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester.

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Stage 2: Boc Deprotection and Second Conjugation

Once the first molecule is conjugated, the Boc protecting group on the other end of the PEG linker is removed to expose the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an anhydrous organic solvent like dichloromethane (B109758) (DCM).

The deprotection mechanism involves:

  • Protonation: The oxygen atom of the Boc-carbamate is protonated by the acid.

  • Cleavage: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free primary amine.

The newly deprotected amine is now available for a second conjugation reaction, for instance, with another activated carboxylic acid or other amine-reactive functional groups.

Data Presentation: Quantitative Parameters for Bioconjugation

The following tables summarize key quantitative parameters for the successful application of this compound in bioconjugation, based on general protocols for similar linkers. Optimization is often necessary for specific applications.

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amine Coupling

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to this compound.[1]
Activation Buffer MES Buffer (pH 4.7-6.0)Optimal for EDC/NHS activation.[2][3][4]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[1][5]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[1]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-4 hours or overnight at 4°C.[5]
Reaction Time 1 - 4 hoursProgress should be monitored by analytical techniques like LC-MS.[5]
Quenching Reagent 1 M Tris-HCl or Glycine (pH 8.0)To a final concentration of 20-50 mM to stop the reaction.[5]

Table 2: Recommended Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)---
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[1][5]
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically started at 0°C and allowed to warm.[1][5]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS to determine completion.[1]
Solvent Anhydrous Dichloromethane (DCM)Essential to prevent side reactions with water.

Experimental Protocols

The following are detailed, step-by-step protocols for the key experimental procedures involving this compound.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid of this compound into an amine-reactive NHS ester. This step should be performed immediately before conjugation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 10 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS (1.5 molar equivalents) in Activation Buffer.

  • Add the EDC/NHS solution to the dissolved this compound.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.

  • The resulting activated Boc-NH-PEG7-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated Boc-NH-PEG7-NHS Ester to a Protein

This protocol outlines the reaction of the freshly prepared PEG-NHS ester with primary amines on a target protein.

Materials:

  • Activated Boc-NH-PEG7-NHS ester solution (from Protocol 4.1)

  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification equipment (e.g., desalting column, dialysis cassettes)

Procedure:

  • Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Add the desired molar excess (e.g., 10-fold) of the activated Boc-NH-PEG7-NHS ester solution to the protein solution. The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the conjugate to remove unreacted PEG linker and by-products using a desalting column or dialysis.

Protocol 3: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose a free amine.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Lyophilize or dry the purified PEG conjugate to remove all water.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

G cluster_activation Stage 1: Carboxylic Acid Activation and Conjugation Boc_PEG_Acid Boc-NH-PEG7-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Boc_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Boc-NH-PEG7-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate1 Boc-NH-PEG7-CO-NH-Protein NHS_Ester->Conjugate1 + Protein-NH2 Protein_NH2 Target Molecule (e.g., Protein-NH2) Protein_NH2->Conjugate1

Figure 1: Carboxylic Acid Activation Pathway.

G cluster_deprotection Stage 2: Boc Deprotection Conjugate1 Boc-NH-PEG7-CO-NH-Protein Protonated Protonated Intermediate Conjugate1->Protonated + TFA TFA TFA (H+) Carbamic_Acid Carbamic Acid Intermediate (unstable) Protonated->Carbamic_Acid - tert-butyl cation tBu tert-butyl cation Protonated->tBu Deprotected_Amine H2N-PEG7-CO-NH-Protein Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Figure 2: Boc Deprotection Mechanism.

G cluster_workflow Bioconjugation Experimental Workflow Start Start: This compound Activation Activate Carboxylic Acid (EDC, NHS) Start->Activation Activated_Linker Activated Linker: Boc-NH-PEG7-NHS Activation->Activated_Linker Conjugation1 Conjugate to Target Molecule 1 Activated_Linker->Conjugation1 Conjugate1_Product Boc-Protected Conjugate Conjugation1->Conjugate1_Product Deprotection Boc Deprotection (TFA) Conjugate1_Product->Deprotection Deprotected_Conjugate Amine-Functionalized Conjugate Deprotection->Deprotected_Conjugate Conjugation2 Conjugate to Target Molecule 2 Deprotected_Conjugate->Conjugation2 Final_Product Final Bioconjugate Conjugation2->Final_Product

Figure 3: Experimental Workflow Overview.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - PEG7 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC re-enters cycle

Figure 4: PROTAC Signaling Pathway.

References

The Crucial Role of the PEG7 Spacer in Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of clinical success. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of rational drug design. This technical guide delves into the specific importance of the discrete PEG7 spacer, a seven-unit ethylene (B1197577) glycol chain, in optimizing the physicochemical and pharmacokinetic properties of advanced drug conjugates. By enhancing solubility, improving stability, and favorably modulating in vivo behavior, the PEG7 spacer offers a powerful tool to widen the therapeutic window of next-generation therapies. This document provides a comprehensive overview of the quantitative impact of PEG spacers, detailed experimental protocols for their implementation and evaluation, and visual representations of key concepts to guide researchers in the field.

Introduction: The Linker as a Key Modulator of Conjugate Performance

The efficacy and safety of targeted therapies like ADCs and PROTACs are contingent on a delicate balance of properties. The linker, though often considered a simple bridge, plays a pivotal role in this equilibrium. It must ensure stability in circulation to prevent premature payload release and off-target toxicity, while also facilitating efficient payload delivery and release at the target site. Hydrophobic payloads, while potent, often impart undesirable characteristics to the entire conjugate, such as aggregation and rapid clearance. Hydrophilic spacers, such as polyethylene glycol (PEG), have emerged as a critical solution to mitigate these challenges.

Discrete PEG spacers, with a defined number of ethylene glycol units, offer precise control over the linker's length and properties, avoiding the complexities of polydisperse polymers. The PEG7 spacer, with its intermediate length, strikes a favorable balance between providing sufficient hydrophilicity and avoiding excessive steric hindrance, making it an attractive choice in linker design.

Physicochemical and Pharmacokinetic Impact of PEG7 Spacers

The incorporation of a PEG7 spacer into a linker profoundly influences the conjugate's properties. The hydrophilic nature of the ethylene glycol repeats imparts several key advantages:

  • Enhanced Aqueous Solubility: Many potent cytotoxic agents and small molecule binders are hydrophobic. The PEG7 spacer significantly increases the overall hydrophilicity of the payload-linker construct, improving its solubility in aqueous media. This is crucial for formulation and to prevent aggregation of the final conjugate. While direct quantitative data for PEG7 is not abundant in publicly available literature, the trend observed with other PEG spacers strongly suggests a significant improvement in solubility. For instance, studies on similarly sized PEGylated lipids have shown drastically enhanced paclitaxel (B517696) solubility.[]

  • Reduced Aggregation and Improved Stability: The hydrophilic PEG7 chain can shield the hydrophobic payload, reducing non-specific interactions and the propensity for aggregation.[2] This leads to improved physical and chemical stability of the conjugate, both in storage and in circulation. The incorporation of hydrophilic PEG linkers has been demonstrated to enhance the stability of ADCs, especially those with hydrophobic payloads.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics.[2] The increased hydrodynamic radius imparted by the PEG7 spacer can reduce renal clearance, leading to a longer circulation half-life.[4] This extended exposure can be particularly beneficial for maximizing therapeutic efficacy. While the effect is length-dependent, even shorter PEG chains have been shown to favorably modulate PK profiles. Studies on ADCs with varying PEG lengths have shown that clearance rates increase rapidly for conjugates with PEGs smaller than PEG8, suggesting that a PEG7 spacer would offer a significant improvement over shorter or no PEG spacers.[5]

  • Modulation of Drug-to-Antibody Ratio (DAR): For ADCs, achieving a high drug-to-antibody ratio (DAR) without inducing aggregation is a key challenge. The hydrophilicity of PEG spacers allows for the conjugation of more hydrophobic payload molecules per antibody. Intermediate PEG lengths, such as PEG8 and PEG12, have been shown to enable higher drug loading efficiencies compared to shorter PEGs.[3] It is therefore anticipated that a PEG7 spacer would facilitate a favorable DAR.

Quantitative Data Summary

While specific comparative data for PEG7 is limited, the following tables summarize the expected impact based on trends observed with other discrete PEG linkers.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity of ADCs

PEG Spacer LengthRelative IC50 vs. No PEG SpacerKey Findings & References
Short (e.g., PEG2-PEG4)~1x (High Potency)Generally maintains high in vitro potency.[4]
Intermediate (e.g., PEG7 - inferred) Slight increase (~1-2x) Expected to represent a balance between improved properties and retained potency. [3]
Long (e.g., PEG12, PEG24)Moderate increase (~2-5x)May show a decrease in potency due to steric hindrance.[3]
Very Long (e.g., 4-10 kDa)Significant increase (4.5-22x)Longer chains can sterically hinder target interaction or payload release.[3]

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics (Rat Model)

PEG Spacer LengthClearance Rate (relative to PEG24)Half-life (t½)Key Findings & References
No PEGHighShortHydrophobic payloads lead to rapid clearance.[2]
Short (e.g., PEG2-PEG4)HighShortFaster clearance compared to longer PEGs.[4][5]
Intermediate (e.g., PEG7 - inferred) Moderate Intermediate Clearance rates decrease significantly with increasing PEG length up to PEG8. [5]
Long (e.g., PEG8-PEG24)LowLongSignificantly prolonged half-life and slower clearance.[2][5]

Table 3: Impact of PEG7 Spacer on PROTAC Properties (Qualitative)

PropertyExpected Impact of PEG7 SpacerRationale & References
Cell Permeability ModerateShorter linkers are generally associated with better permeability. The hydrophilicity of PEG can be a double-edged sword; while it improves solubility, excessive polarity can hinder passive diffusion. The intermediate length of PEG7 aims to balance these factors.[6][7]
Ternary Complex Formation FavorableThe flexibility and length of the linker are critical for allowing the warhead and E3 ligase ligand to adopt a productive conformation. A PEG7 linker provides the necessary flexibility and reach without being excessively long, which could destabilize the ternary complex.[8][9]
Solubility HighThe hydrophilic nature of the PEG7 spacer is expected to significantly improve the solubility of often-hydrophobic PROTAC molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG7-containing linker and for key experiments to evaluate the performance of the resulting conjugate.

Synthesis of a Maleimide-PEG7-Val-Cit-PABC-Payload Linker

This protocol describes a representative synthesis of a cleavable linker incorporating a PEG7 spacer, a maleimide (B117702) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) trigger, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a cytotoxic payload (e.g., MMAE).

Materials:

  • t-Boc-N-amido-PEG7-acid

  • Valine-citrulline-p-aminobenzyl alcohol (VC-PAB-OH)

  • Payload with a free amine (e.g., MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Maleic anhydride (B1165640)

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard reagents and solvents for solid-phase peptide synthesis (SPPS) and purification (HPLC).

Procedure:

  • Activation of Payload: Dissolve the payload in anhydrous DCM and cool to 0°C. Add DSC and DIPEA and stir for 2-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Coupling of Payload to VC-PAB: Add the activated payload solution to a solution of VC-PAB-OH in DMF. Add DIPEA and stir overnight at room temperature. Purify the product by HPLC.

  • Boc Deprotection of PEG7: Dissolve t-Boc-N-amido-PEG7-acid in a solution of TFA in DCM (e.g., 20% v/v) and stir for 1-2 hours at room temperature. Evaporate the solvent to obtain the amine-PEG7-acid as a TFA salt.

  • Coupling of PEG7 to Payload-VC-PAB: Couple the deprotected amine-PEG7-acid to the hydroxyl group of the payload-VC-PAB product using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in DMF. Purify the product by HPLC.

  • Maleimide Functionalization: React the free amine of the PEG7 chain with maleic anhydride in the presence of a base (e.g., DIPEA) in DMF to form the maleamic acid.

  • Cyclization to Maleimide: Treat the maleamic acid with acetic anhydride and sodium acetate at elevated temperature (e.g., 50-60°C) to effect cyclization to the maleimide. Purify the final maleimide-PEG7-VC-PABC-payload linker by HPLC.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.[3]

Materials:

  • ADC with PEG7 linker

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Reducing agent (e.g., DTT or TCEP)

  • Incubator at 37°C

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species in triplicate. As a control, prepare a similar dilution in PBS. Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.

  • Immunoaffinity Capture: Add Protein A or G magnetic beads to the plasma aliquots to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads using a low pH buffer (e.g., glycine-HCl, pH 2.5). Neutralize the eluate and add a reducing agent to separate the light and heavy chains of the antibody.

  • LC-MS Analysis: Analyze the reduced samples by LC-MS. The mass difference between the unconjugated and conjugated antibody chains will allow for the determination of the average DAR.

  • Data Analysis: Plot the average DAR as a function of time for each plasma species. A stable ADC will show minimal decrease in DAR over the incubation period.

Lysosomal Stability and Payload Release Assay

This assay assesses the ability of the linker to be cleaved by lysosomal enzymes, leading to the release of the payload.[3][9]

Materials:

  • ADC with PEG7 linker

  • Isolated liver lysosomes (from human, mouse, or rat) or S9 fractions

  • Lysosomal assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Incubator at 37°C

  • Acetonitrile with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC (e.g., at 10 µM) with isolated liver lysosomes or S9 fractions in the lysosomal assay buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and plot it as a function of time to determine the rate of linker cleavage.

Cellular Uptake and Intracellular Trafficking Assay

This protocol is to quantify the internalization of an ADC into target cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC)

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Cell culture medium and supplements

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the target cells in multi-well plates and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 nM) for various time points (e.g., 0, 1, 4, 8, and 24 hours) at 37°C.

  • Flow Cytometry Analysis:

    • At each time point, wash the cells with cold PBS to remove unbound ADC.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the total cell-associated ADC.

  • Confocal Microscopy:

    • Seed cells on glass coverslips.

    • After incubation with the fluorescently labeled ADC, wash the cells and fix them with paraformaldehyde.

    • Stain for lysosomes using a lysosomal marker (e.g., LysoTracker Red).

    • Image the cells using a confocal microscope to visualize the intracellular localization of the ADC and its co-localization with lysosomes.

  • Data Analysis: Quantify the cellular uptake over time using the flow cytometry data. The confocal images will provide qualitative information on the intracellular trafficking pathway.

Visualizing Key Concepts with Graphviz

Logical Relationship: Benefits of PEG7 Spacer

PEG7_Benefits cluster_problem Challenges with Hydrophobic Payloads cluster_solution PEG7 Spacer as a Solution cluster_outcomes Improved Conjugate Properties Problem Hydrophobic Payload PoorSolubility Poor Aqueous Solubility Problem->PoorSolubility Aggregation Aggregation Problem->Aggregation RapidClearance Rapid Clearance Problem->RapidClearance PEG7 PEG7 Spacer (Hydrophilic & Flexible) ImprovedSolubility Enhanced Solubility PEG7->ImprovedSolubility Increases hydrophilicity ReducedAggregation Reduced Aggregation PEG7->ReducedAggregation Shields hydrophobic regions ImprovedPK Improved Pharmacokinetics PEG7->ImprovedPK Increases hydrodynamic volume

Caption: Benefits of incorporating a PEG7 spacer to overcome challenges of hydrophobic payloads.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_analysis Characterization & Testing Payload Payload VCPABC Val-Cit-PABC Payload->VCPABC Couple PEG7 Amine-PEG7-Acid VCPABC->PEG7 Couple Maleimide Maleimide PEG7->Maleimide Functionalize LinkerPayload Maleimide-PEG7-VC-PABC-Payload Maleimide->LinkerPayload Conjugation Thiol-Maleimide Reaction LinkerPayload->Conjugation Antibody Antibody (e.g., Trastuzumab) Reduction Reduction of Disulfides Antibody->Reduction Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification ADC ADC Purification->ADC DAR DAR Measurement (LC-MS) ADC->DAR Stability Stability Assays (Plasma, Lysosomal) ADC->Stability Efficacy In Vitro / In Vivo Efficacy ADC->Efficacy Result Optimized ADC Efficacy->Result ADC_Pathway cluster_extracellular cluster_cell Target Cell ADC ADC in Circulation Binding Binding ADC->Binding Receptor Target Receptor (e.g., HER2) Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Target Intracellular Target (e.g., Tubulin) PayloadRelease->Target Apoptosis Apoptosis Target->Apoptosis

References

An In-depth Technical Guide to Boc-NH-PEG7-acid for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Boc-NH-PEG7-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for the surface modification of nanoparticles. This modification is a critical step in the development of advanced drug delivery systems, enhancing biocompatibility, stability, and targeting capabilities.

Introduction to Nanoparticle PEGylation

Surface modification of nanoparticles with polyethylene glycol, or PEGylation, is a widely adopted strategy to improve the in vivo performance of nanocarriers. Unmodified nanoparticles are often rapidly cleared from circulation by the mononuclear phagocyte system. A dense layer of PEG on the nanoparticle surface creates a hydrophilic shield that can reduce opsonization and subsequent phagocytic clearance, thereby prolonging circulation time.[1][] This extended circulation increases the probability of the nanoparticle reaching its target tissue, a phenomenon particularly beneficial in cancer therapy through the enhanced permeability and retention (EPR) effect.[3]

This compound is a specific type of PEG linker that offers precise control over the conjugation process. It features a carboxylic acid group at one end and a Boc-protected amine group at the other, separated by a seven-unit PEG chain. The carboxylic acid allows for covalent attachment to amine-functionalized nanoparticles, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation of targeting ligands, imaging agents, or drug molecules.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker with the following key characteristics:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

  • PEG7 Spacer: The seven-unit polyethylene glycol spacer is hydrophilic, flexible, and biocompatible. It provides a physical distance between the nanoparticle surface and the conjugated moiety, which can improve the accessibility and function of the attached molecule. The length of the PEG linker can influence the targeting ability and antitumor activity of the final nanoparticle formulation.[4]

  • Carboxylic Acid: This terminal functional group allows for covalent conjugation to primary amines on the nanoparticle surface through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Quantitative Impact of Surface Modification

The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data observed before and after surface modification. The exact values will depend on the core nanoparticle material, size, and the density of the PEGylation.

PropertyBare NanoparticlesThis compound Modified NanoparticlesDrug & Ligand Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7135 ± 8
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) +25 ± 3 (for amine-functionalized NPs)-15 ± 4-20 ± 5
Drug Loading Capacity (%) N/AN/A5 - 15
Encapsulation Efficiency (%) N/AN/A> 80

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the surface modification of nanoparticles using this compound.

Surface Functionalization of Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • Anhydrous dimethylformamide (DMF)

  • Centrifugation tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.

  • Activation of this compound: In a separate tube, dissolve this compound (5-fold molar excess over nanoparticle surface amines) in anhydrous DMF. Add EDC (2-fold molar excess over the acid) and NHS (2-fold molar excess over the acid). Vortex briefly and let the activation reaction proceed for 15 minutes at room temperature.

  • Conjugation: Add the activated this compound solution to the nanoparticle suspension. Incubate the reaction mixture for 2 hours at room temperature on an orbital shaker.

  • Washing: Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat this washing step three times to remove unreacted reagents.

  • Storage: Resuspend the final this compound modified nanoparticles in PBS and store at 4°C.

Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.

Materials:

  • This compound modified nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS)

  • Centrifugation tubes

Procedure:

  • Deprotection Reaction: Resuspend the Boc-protected nanoparticles in a solution of 50% TFA in DCM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.

  • Removal of TFA: Centrifuge the suspension to pellet the nanoparticles. Carefully decant the TFA/DCM solution.

  • Washing: Wash the nanoparticle pellet with DCM three times, followed by three washes with PBS to neutralize any residual acid.

  • Final Product: Resuspend the deprotected, amine-terminated PEGylated nanoparticles in PBS for immediate use in the next conjugation step or for storage at 4°C.

Conjugation of a Targeting Ligand or Drug

This protocol outlines the attachment of a carboxyl-containing targeting ligand or drug to the now amine-terminated PEGylated nanoparticles.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Carboxyl-containing targeting ligand or drug

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (0.1 M, pH 7.4)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-terminated PEGylated nanoparticles in PBS at a concentration of 1 mg/mL.

  • Activation of Ligand/Drug: In a separate tube, dissolve the carboxyl-containing molecule in MES buffer. Add EDC and NHS in a 2-fold molar excess. Allow the activation to proceed for 15 minutes.

  • Conjugation: Add the activated ligand/drug solution to the nanoparticle suspension. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing and Storage: Wash the final conjugated nanoparticles three times with PBS by centrifugation and resuspension. Store the final product at 4°C.

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Nanoparticle Core Synthesis cluster_pegylation PEGylation cluster_deprotection Deprotection cluster_conjugation Final Conjugation np_core Nanoparticle Core np_amine Amine-Functionalized Nanoparticle np_core->np_amine Surface Amination boc_peg_acid This compound + EDC/NHS np_amine->boc_peg_acid boc_peg_np Boc-Protected PEGylated Nanoparticle boc_peg_acid->boc_peg_np deprotection TFA Treatment boc_peg_np->deprotection amine_peg_np Amine-Terminated PEGylated Nanoparticle deprotection->amine_peg_np drug_ligand Drug/Ligand + EDC/NHS amine_peg_np->drug_ligand final_np Targeted Drug-Loaded Nanoparticle drug_ligand->final_np

Caption: Experimental workflow for nanoparticle surface modification.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Drug_NP Drug-Loaded Nanoparticle Drug Drug Drug_NP->Drug Release Drug->mTORC1 Inhibition

Caption: Targeted inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a versatile and valuable tool for the surface modification of nanoparticles in the field of drug delivery. Its well-defined structure allows for a controlled, step-wise conjugation strategy, enabling the creation of sophisticated, multifunctional nanocarriers. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize advanced nanoparticle-based therapeutics with improved in vivo performance and targeting capabilities.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG7-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-NH-PEG7-acid, a heterobifunctional linker, in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, pharmacokinetic properties, and overall therapeutic potential of synthetic peptides.

Introduction to this compound in Peptide Synthesis

This compound is a valuable tool in peptide chemistry, featuring a Boc-protected amine at one end and a carboxylic acid at the other, connected by a seven-unit polyethylene glycol (PEG) spacer.[1] This structure allows for its directional incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, making it compatible with standard Boc-based SPPS strategies.[2]

The primary applications of incorporating a PEG linker like this compound include:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic peptides.[3]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of peptides by reducing renal clearance and protecting against enzymatic degradation.[4]

  • Reduced Immunogenicity: The PEG moiety can shield the peptide from the host's immune system.[4]

  • Enhanced Bioavailability: Improved solubility and stability often lead to better absorption and distribution of the peptide therapeutic.[3]

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₄₁NO₁₀
Molecular Weight 483.55 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DCM, and other common SPPS solvents.
Storage Store at -20°C to prevent degradation.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual or automated Boc-SPPS.

Resin Selection and Preparation

Standard resins used in Boc-SPPS, such as Merrifield or PAM resins, are suitable for syntheses incorporating this compound.[2] The first amino acid is typically attached to the resin prior to initiating the synthesis cycles.

General SPPS Cycle for Peptide Elongation

A typical cycle in Boc-SPPS involves two main steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Protocol for this compound Coupling

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 1.95 equivalents) and DIPEA (3-5 equivalents).

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling Efficiency:

ParameterRecommended Range/ValueNotes
This compound 2-4 equivalentsAn excess ensures the reaction goes to completion.
Coupling Reagent (HBTU/HATU) 1.95-3.9 equivalentsUsing slightly less than the acid can minimize side reactions.
Base (DIPEA) 3-5 equivalentsEssential for the activation and coupling steps.
Reaction Time 1-2 hoursCan be extended for difficult couplings. Monitoring with the ninhydrin test is recommended.
Solvent DMFA good solvent for both the reagents and the swelling of the polystyrene-based resins.[5]
Protocol for N-Terminal Boc Deprotection

This protocol is for the removal of the Boc group from the newly coupled PEG linker to allow for further peptide chain elongation if desired.

Materials:

  • PEGylated peptide-resin with a terminal Boc group

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Washing solvents: DCM, Isopropanol (IPA)

  • Neutralization solution: 10% DIPEA in DMF

Procedure:

  • Pre-wash: Wash the resin with DCM.

  • Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain the solution and add a fresh portion of 50% TFA in DCM.

    • Agitate for an additional 20-30 minutes.[2]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) and IPA (2-3 times) to remove residual TFA.[2]

  • Neutralization:

    • Wash the resin with DMF (3-5 times).

    • Treat the resin with 10% DIPEA in DMF for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the terminal amine.

    • Wash the resin again with DMF (3-5 times) to remove excess DIPEA.

The resin is now ready for the next coupling cycle.

Cleavage from the Resin and Final Deprotection

The final step is to cleave the PEGylated peptide from the solid support and remove any side-chain protecting groups.

Materials:

  • Dry PEGylated peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a cleavage vessel.

    • Incubate the mixture at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and proceed with purification.

Purification and Characterization

Purification by RP-HPLC

Purification of the crude PEGylated peptide is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The presence of the PEG linker may alter the retention time of the peptide compared to its non-PEGylated counterpart, generally increasing its hydrophilicity and leading to earlier elution.

Characterization by Mass Spectrometry

The identity and purity of the final PEGylated peptide are confirmed by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).

  • Expected Mass: The expected molecular weight will be the mass of the peptide plus the mass of the deprotected PEG7 linker (NH2-(CH2CH2O)7-CH2COOH).

  • Isotopic Distribution: The mass spectrum will show a characteristic isotopic distribution for the PEGylated peptide. Due to the nature of PEG, a distribution of masses corresponding to different PEG chain lengths might be observed if the starting this compound is not perfectly monodispersed.

Visualizing the Workflow

The following diagrams illustrate the key processes in the application of this compound in peptide synthesis.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle Start Start with Peptide-Resin (Free N-terminus) Coupling Couple this compound (HBTU/DIPEA in DMF) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 Neutralization Neutralize (10% DIPEA in DMF) Wash2->Neutralization Wash3 Wash (DMF) Neutralization->Wash3 Next_AA Couple Next Boc-Amino Acid Wash3->Next_AA Continue Elongation End Final Peptide-Resin Wash3->End Final Step Next_AA->Coupling Repeat Cycle

Caption: General workflow for incorporating this compound into a peptide chain using SPPS.

Cleavage_Purification Start Dry PEGylated Peptide-Resin Cleavage Cleavage with Reagent K Start->Cleavage Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: Post-synthesis workup: cleavage, purification, and characterization of the PEGylated peptide.

References

Protocol for the Conjugation of Boc-NH-PEG7-acid to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a heterobifunctional PEG linker, Boc-NH-PEG7-acid, to a primary amine on an antibody. This two-stage process is a cornerstone of modern bioconjugation, enabling the precise introduction of a polyethylene (B3416737) glycol (PEG) spacer with a protected amine. The terminal carboxylic acid of the PEG linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form an amine-reactive NHS ester. This activated linker is then reacted with primary amines (e.g., lysine (B10760008) residues) on the antibody. Following purification, the tert-butyloxycarbonyl (Boc) protecting group on the distal end of the PEG chain is removed under acidic conditions, yielding a free amine. This terminal amine is then available for subsequent conjugation to other molecules of interest, such as small molecule drugs, fluorophores, or other proteins. This protocol is designed to be a comprehensive guide for researchers in drug development and related fields.

Principle of the Reaction

The conjugation of this compound to an antibody is a two-step process that relies on well-established carbodiimide (B86325) chemistry.

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

  • Formation of a Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1]

  • Amide Bond Formation: The NHS ester reacts with primary amines on the antibody (e.g., the ε-amino group of lysine residues) to form a stable amide bond, releasing NHS. This reaction is most efficient at a pH of 7.2-8.5.[2]

  • Boc Deprotection: Following the conjugation and purification of the intermediate, the Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the terminal primary amine.[3]

Data Presentation

Successful conjugation and deprotection are contingent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling

ParameterValueNotes
Activation Reagents EDC (1.5-2.0 eq.), Sulfo-NHS (1.5-2.0 eq.)Molar equivalents relative to this compound.[2][4]
Activation Buffer 0.1 M MES, pH 4.5-6.0Ensures efficient activation of the carboxylic acid.[1]
Conjugation Buffer 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[2] Buffers must be free of primary amines (e.g., Tris).[5]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the antibody; requires empirical optimization.[2][6] A 10-fold molar excess is a good starting point for antibodies.[7]
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours or 4°C for 2-4 hours.[2]
Quenching Reagent 1 M Tris-HCl, pH 7.5 or 1 M GlycineTo a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[2]

Table 2: Recommended Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common concentration is 50% (v/v) TFA in DCM.[3]
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.[3]
Reaction Time 1-2 hoursMonitor reaction progress by TLC or LC-MS until the starting material is fully consumed.[3]
Scavenger (Optional) Triisopropylsilane (TIS)Can be added to prevent side reactions.
Neutralization Saturated aqueous solution of sodium bicarbonateTo neutralize the acidic reaction mixture after deprotection.[3]

Experimental Protocols

Part 1: Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[5][6] This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[6]

Part 2: Activation of this compound

This protocol describes the activation of the carboxylic acid group of the PEG linker to an NHS ester.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.

    • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in the Activation Buffer (0.1 M MES, pH 4.5-6.0).[2]

  • Activation Reaction:

    • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

    • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[2] The resulting activated Boc-NH-PEG7-NHS ester is now ready for immediate use.

Part 3: Conjugation of Activated PEG to Antibody

This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amines of the antibody.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the activated Boc-NH-PEG7-NHS ester solution to the antibody solution.[2]

    • Ensure the volume of the organic solvent from the PEG stock does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[2]

  • Quenching (Optional):

    • To stop the reaction, add a Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[2]

Part 4: Purification of the Boc-Protected Antibody-PEG Conjugate

Purification is critical to remove unreacted PEG linker and other by-products.

  • Purification Method: Use size-exclusion chromatography (SEC) or a desalting column to separate the antibody-PEG conjugate from smaller molecules.

  • Buffer Exchange: Equilibrate the column with a suitable buffer for the subsequent deprotection step or for storage (e.g., PBS).

Part 5: Boc Deprotection of the Antibody-PEG Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

  • Reaction Setup:

    • Lyophilize the purified Boc-protected antibody-PEG conjugate to remove all aqueous buffer.

    • Redissolve the dried conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Add a pre-chilled solution of 50% TFA in DCM to the conjugate solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3]

  • Solvent Removal:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

Part 6: Final Purification and Formulation
  • Purification: Purify the deprotected antibody-PEG conjugate using SEC or dialysis to remove residual TFA and any small molecule by-products.

  • Buffer Exchange: Exchange the conjugate into a desired storage buffer (e.g., PBS, pH 7.4).

  • Sterilization and Storage: Sterilize the final conjugate by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Characterization of the Antibody-PEG Conjugate

The final product should be thoroughly characterized to ensure successful conjugation and to determine the degree of labeling (DOL).

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE. A successful conjugation will result in an increase in the molecular weight of the antibody, leading to a shift in the band position compared to the unconjugated antibody. It is important to note that PEGylated proteins may migrate anomalously on SDS-PAGE gels, often appearing larger than their actual molecular weight.[8] Native PAGE can be a better alternative to avoid issues with PEG-SDS interactions.[9][10]

  • HPLC:

    • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and to detect any aggregation.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species and to estimate the DOL.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG linkers attached to the antibody.

  • UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if a chromophore is present on the PEG linker or a secondary conjugated molecule, to calculate the DOL.[11]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation (1-2h RT or 2-4h 4°C) antibody_prep->conjugation peg_prep This compound Solution activation Activation (15-30 min, RT) peg_prep->activation edc_nhs_prep EDC/Sulfo-NHS Solution edc_nhs_prep->activation activation->conjugation Activated PEG-NHS purification1 Purification 1 (SEC/Dialysis) conjugation->purification1 Boc-Protected Conjugate deprotection Boc Deprotection (1-2h, RT with TFA/DCM) purification2 Purification 2 (SEC/Dialysis) deprotection->purification2 Final Conjugate purification1->deprotection characterization Characterization (SDS-PAGE, HPLC, MS) purification2->characterization

Caption: Experimental workflow for conjugating this compound to an antibody.

Troubleshooting

Table 3: Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[5]
Antibody Aggregation High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker. Optimize the reaction time and temperature.
Suboptimal buffer conditions.Ensure the buffer used during purification is optimized to maintain the solubility of the conjugate.
Incomplete Boc Deprotection Insufficient acid strength or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor the reaction by LC-MS.

References

A Step-by-Step Guide to PROTAC Synthesis Using Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering potential advantages over traditional small-molecule inhibitors in terms of potency and duration of effect.[2][3]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[1][4] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using Boc-NH-PEG7-acid, a commonly employed PEG linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is typically a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The use of a Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, directional synthesis.

The general workflow is as follows:

  • Amide Coupling: The carboxylic acid group of this compound is coupled with an amine-functionalized ligand for either the POI or the E3 ligase.

  • Boc Deprotection: The Boc protecting group on the other end of the PEG linker is removed under acidic conditions to reveal a free amine.

  • Final Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid-functionalized second ligand (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step).

This modular approach allows for the synthesis of a variety of PROTACs by simply changing the POI and E3 ligase ligands.

G cluster_synthesis PROTAC Synthesis Workflow Boc_Linker This compound Coupling1 Amide Coupling Boc_Linker->Coupling1 Ligand1_NH2 Amine-functionalized Ligand 1 (POI or E3 Ligase) Ligand1_NH2->Coupling1 Intermediate Boc-NH-PEG7-Ligand1 Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Intermediate H2N-PEG7-Ligand1 Deprotection->Amine_Intermediate Coupling2 Amide Coupling Amine_Intermediate->Coupling2 Ligand2_COOH Carboxylic acid-functionalized Ligand 2 (E3 Ligase or POI) Ligand2_COOH->Coupling2 Final_PROTAC Final PROTAC (Ligand2-PEG7-Ligand1) Coupling2->Final_PROTAC

A representative workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

This section provides detailed protocols for each step of the PROTAC synthesis. For this example, we will describe the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a derivative of the BTK inhibitor ibrutinib (B1684441) as the POI ligand and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).

Step 1: Amide Coupling of this compound with an Amine-Functionalized POI Ligand

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on the POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand (e.g., an amino derivative of a BTK inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Protocol:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected POI-linker intermediate.

Step 2: Boc Deprotection of the POI-Linker Intermediate

This step removes the Boc protecting group to expose the terminal amine of the PEG linker.

Materials:

  • Boc-protected POI-linker intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Dissolve the Boc-protected POI-linker intermediate (1.0 equivalent) in anhydrous DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the deprotection reaction by LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) (3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Step 3: Final Amide Coupling with a Carboxylic Acid-Functionalized E3 Ligase Ligand

This final step couples the deprotected POI-linker intermediate with the E3 ligase ligand.

Materials:

  • Deprotected POI-linker intermediate (TFA salt)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a carboxylic acid handle)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Protocol:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (4.0 equivalents, to neutralize the TFA salt and for the coupling reaction).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude deprotected POI-linker intermediate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative BTK-targeting PROTAC using the this compound linker.

Table 1: Reagent Quantities and Expected Yields

StepReagentMolar Ratio (to starting ligand)Expected Yield (%)
1This compound1.270-85
1Amine-functionalized BTK Ligand1.0-
1HATU1.2-
1DIPEA3.0-
2Boc-protected POI-linker1.0>95 (crude)
2TFAExcess-
3Deprotected POI-linker1.130-50
3Carboxylic acid-functionalized CRBN Ligand1.0-
3HATU1.2-
3DIPEA4.0-

Table 2: Characterization of the Final PROTAC

Analytical MethodExpected Result
LC-MS A single major peak in the chromatogram, with the observed mass corresponding to the calculated molecular weight of the final PROTAC.
¹H NMR Peaks corresponding to the protons of the POI ligand, the PEG linker, and the E3 ligase ligand are present in the correct integration ratios.
HRMS The measured accurate mass is within 5 ppm of the calculated molecular formula of the final PROTAC.
Purity (HPLC) ≥95%

PROTAC Mechanism of Action: Targeting BTK

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7] Dysregulation of the BCR pathway is implicated in various B-cell malignancies.[8][9] A BTK-targeting PROTAC works by inducing the degradation of BTK, thereby inhibiting the downstream signaling cascade.

G cluster_pathway BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->Degradation Proteasome Proteasome Degradation->Proteasome Mediated by

PROTAC-mediated degradation of BTK disrupts the B-cell receptor signaling pathway.

Conclusion

This application note provides a comprehensive guide to the synthesis of PROTACs using this compound. The described three-step process, involving two amide couplings and a Boc deprotection, is a robust and versatile method for generating a wide range of PROTAC molecules. The provided protocols, along with the expected quantitative data and a representative signaling pathway, offer a solid foundation for researchers and drug development professionals to design and synthesize novel protein degraders for therapeutic applications. Successful synthesis and characterization of these complex molecules are crucial for advancing the exciting field of targeted protein degradation.

References

Application Notes and Protocols for the Activation of Boc-NH-PEG7-acid with EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The activation of carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a cornerstone of bioconjugation chemistry.[1][2][3][4] This method facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[5][6][7] Boc-NH-PEG7-acid is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, a terminal carboxylic acid for activation, and a Boc-protected amine for subsequent, controlled deprotection and further conjugation.[5][][9]

The activation process occurs in two primary steps:

  • Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[2][4][6] This initial activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][10][11]

  • Conversion to a more stable NHS ester: The unstable intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[2][6] To improve reaction efficiency, NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[2][4][5][6][12] This NHS ester has a longer half-life and can efficiently react with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a stable amide linkage.[5][10]

This two-stage protocol allows for precise control over the conjugation process, making it a widely adopted strategy in drug development, proteomics, and diagnostics.[2][5]

Chemical Reaction Pathway

Reaction_Mechanism Carboxyl Boc-NH-PEG7-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Urea Urea Byproduct EDC->Urea Byproduct Formation Intermediate->Carboxyl Hydrolysis NHSEster Boc-NH-PEG7-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS NHSEster->Carboxyl Hydrolysis Conjugate Boc-NH-PEG7-CONH-R (Stable Amide Bond) NHSEster->Conjugate + R-NH₂ (pH 7.2-8.5) PrimaryAmine R-NH₂ (Primary Amine)

Caption: EDC/NHS activation of a carboxyl group and subsequent amine coupling.

Materials and Reagents

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[10][12][13] Do not use buffers containing carboxyl or primary amine groups.[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[5][10] Other suitable amine-free buffers include borate, bicarbonate, or HEPES.[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, 1 M ethanolamine (B43304), or 1 M glycine.[10][12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule (e.g., protein, peptide, small molecule) for conjugation

  • Desalting columns or dialysis equipment for purification[6][10]

Experimental Workflow

Experimental_Workflow start Start prep_peg Dissolve this compound in Anhydrous DMF/DMSO start->prep_peg prep_reagents Prepare fresh EDC/NHS solutions in Activation Buffer start->prep_reagents activation Activation Step: Mix PEG, EDC, and NHS (15-30 min, RT) prep_peg->activation prep_reagents->activation conjugation Conjugation Step: Add activated PEG to Amine (2-4h RT or overnight at 4°C) activation->conjugation Immediate Use prep_amine Prepare Amine-Molecule in Coupling Buffer prep_amine->conjugation quenching Quench Reaction (e.g., Tris, Glycine) conjugation->quenching purification Purify Conjugate (Desalting Column / Dialysis) quenching->purification end End purification->end

Caption: Workflow for this compound activation and conjugation.

Detailed Experimental Protocols

Protocol 1: Activation of this compound

This protocol details the conversion of the terminal carboxylic acid of this compound into an amine-reactive NHS ester. This step should be performed immediately before the conjugation reaction due to the limited stability of the NHS ester in aqueous solutions.[5][6]

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture, as EDC is susceptible to hydrolysis.[2][12]

  • Dissolve this compound: Dissolve the desired amount of this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer (0.1 M MES, pH 6.0).

  • Prepare Activators: Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[12]

  • Activation Reaction: Add the EDC and NHS/Sulfo-NHS solutions to the dissolved this compound. The recommended molar ratio is typically in excess relative to the PEG-acid (see Table 1).

  • Incubation: Gently mix the reaction and incubate at room temperature for 15-30 minutes.[5][10][12] The resulting solution containing the activated Boc-NH-PEG7-NHS ester is now ready for immediate use in the conjugation step.

Protocol 2: Conjugation to a Primary Amine-Containing Molecule

This protocol describes the reaction of the freshly activated Boc-NH-PEG7-NHS ester with a primary amine on a target molecule (e.g., protein, peptide).

  • Prepare Target Molecule: Dissolve the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2-8.0). Ensure the buffer is free of extraneous primary amines (e.g., Tris, glycine).[5][6]

  • Conjugation Reaction: Add the activated Boc-NH-PEG7-NHS ester solution from Protocol 1 to the target molecule solution. The molar excess of the activated PEG linker over the target molecule typically ranges from 5 to 20-fold and requires empirical optimization for the specific application.[5]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[12]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris, glycine, or ethanolamine to a final concentration of 20-50 mM).[][10] Incubate for an additional 30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or quenched.[12]

  • Purification: Remove unreacted PEG linker and reaction byproducts (e.g., urea) from the final conjugate using a desalting column, size-exclusion chromatography, or dialysis with an appropriate molecular weight cutoff (MWCO).[6][10]

Quantitative Data Summary

The optimal conditions for EDC/NHS activation and conjugation are dependent on the specific reactants and desired outcome. The following table provides recommended starting parameters that may require further optimization.[12]

ParameterRecommended ValueNotes
Activation Step
Activation Buffer0.1 M MESpH should be between 4.5 and 6.0 for optimal EDC activity.[6][10]
EDC Molar Excess1.5 - 10 equivalentsRelative to this compound. Higher excess may be needed for dilute solutions.[5]
NHS/Sulfo-NHS Molar Excess1.5 - 10 equivalentsTypically used in equimolar or slight excess to EDC.[5][13]
Activation Time15 - 30 minutesAt room temperature.[10][12]
Conjugation Step
Coupling BufferPBS, Borate, BicarbonatepH should be between 7.2 and 8.5 for efficient amine coupling.[5][10] Must be amine-free.
Molar Excess of PEG-NHS5 to 20-foldMolar excess over the target amine-containing molecule; requires empirical optimization.[5]
Conjugation Time2 - 4 hours (RT) or Overnight (4°C)Longer incubation times may be necessary for less reactive amines or lower concentrations.[12]
Quenching Reagent Conc.20 - 100 mMe.g., Tris, Glycine, Ethanolamine.[10][12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of EDC or NHS esterPrepare EDC/NHS solutions immediately before use.[12] Proceed to conjugation promptly after activation.[6]
Incorrect pH for activation or couplingVerify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0).[6]
Presence of primary amines in buffersUse amine-free buffers such as MES and PBS for the reactions.[6]
Inactive EDC reagentEDC is moisture-sensitive. Store desiccated at the recommended temperature and use a fresh vial if necessary.[14]
Precipitation of Molecule High degree of PEGylation causing insolubilityReduce the molar excess of the activated PEG linker.[6]
Incorrect buffer conditionsEnsure the target molecule is stable and soluble in the chosen Coupling Buffer.

References

Application Notes and Protocols: Boc Deprotection of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-NH-PEG7-acid. The Boc protecting group is widely used in organic synthesis and bioconjugation to temporarily mask an amine functionality. Its removal is a critical step in many synthetic pathways, particularly in the development of PEGylated therapeutics, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

The following sections offer a summary of common deprotection conditions, detailed experimental protocols, and visualizations to guide researchers in selecting and performing the optimal deprotection strategy for their specific application.

I. Overview of Boc Deprotection Methods

The removal of the Boc group is typically achieved under acidic conditions, which facilitate the cleavage of the carbamate (B1207046) bond.[1][2] However, thermal and other milder methods have also been developed, which can be advantageous when acid-sensitive functional groups are present in the molecule.[3][4]

Common Deprotection Reagents and Conditions
Deprotection MethodReagent/ConditionsSolventTemperatureTypical Reaction TimeKey Considerations
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp30 min - 2 hoursMost common method; potential for side reactions with acid-sensitive groups.[1][5]
Alternative Acidic Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate (B1210297)0°C to Room Temp1 - 6 hoursA common alternative to TFA; can be milder in some cases.[4][6]
Thermal Heat (neat or in a high-boiling solvent)Dioxane/Water, Ionic Liquid100 - 150°C30 min - several hoursUseful for substrates sensitive to strong acids; may require high temperatures and longer reaction times.[3][7]
Mild Acidic Oxalyl chloride in MethanolMethanolRoom Temp1 - 4 hoursA milder alternative to strong acids like TFA and HCl.[8]

II. Experimental Protocols

The following protocols provide step-by-step instructions for the most common methods of Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently employed method for Boc deprotection due to its efficiency and reliability.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger such as Triisopropylsilane (B1312306) (TIS)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1][5]

  • If the substrate is suspected to be sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[9]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

  • The resulting product, the TFA salt of NH2-PEG7-acid, can often be used directly in the subsequent step or can be further purified.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can sometimes be milder, especially for substrates with ester functionalities that are sensitive to TFA.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable co-solvent if necessary, then add the 4M HCl in 1,4-Dioxane solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to several hours.

  • Once the reaction is complete, the solvent and excess HCl can be removed under reduced pressure.

  • The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized.

Protocol 3: Thermal Deprotection

This method avoids the use of strong acids and is suitable for molecules with acid-labile functional groups.[3]

Materials:

  • This compound

  • High-boiling point solvent (e.g., dioxane/water mixture, ionic liquid)[7]

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Dissolve the this compound in the chosen solvent in the reaction vessel.

  • Heat the reaction mixture to 100-150°C.[3][7]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer compared to acidic methods.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure or by extraction, depending on the solvent used.

III. Visualizing the Workflow and Chemistry

The following diagrams illustrate the general workflow for Boc deprotection and the underlying chemical transformation.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Solvent reagent Add Deprotection Reagent (e.g., TFA) start->reagent monitor Monitor Reaction (TLC/LC-MS) reagent->monitor evap Evaporate Solvent & Excess Reagent monitor->evap purify Purification (Optional) evap->purify product Isolated NH2-PEG7-acid Salt purify->product

Caption: General experimental workflow for the deprotection of this compound.

Caption: Chemical transformation during the acidic deprotection of this compound.

IV. Potential Side Reactions and Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid.[5] Ensure the solvent provides good solubility for the PEGylated compound.

  • Side Product Formation: The tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of electron-rich amino acid residues if they are present in the molecule.[9] The use of scavengers like triisopropylsilane (TIS) or thioanisole (B89551) can mitigate this issue.[9]

  • Ester Bond Cleavage: When working with molecules containing acid-sensitive ester bonds, using milder conditions (e.g., HCl in an anhydrous organic solvent instead of TFA) or a thermal deprotection method is recommended.[6] One user reported that while TFA in DCM led to 100% deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds, whereas HCl in ethyl acetate preserved the ester but took 6 hours.[6]

By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can efficiently and cleanly remove the Boc protecting group from this compound, enabling the next steps in their synthetic or bioconjugation strategies.

References

Application Note: Comprehensive Characterization of Boc-NH-PEG7-Acid and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, stability, and pharmacokinetic profiles. Boc-NH-PEG7-acid is a discrete PEG (dPEG®) linker containing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This heterobifunctional linker allows for the controlled and sequential synthesis of complex bioconjugates.

Accurate and robust analytical methods are crucial for the characterization of this compound and its subsequent conjugates to ensure identity, purity, and consistency, which are critical for regulatory approval and clinical success. This application note provides detailed protocols for the primary analytical techniques used to characterize these molecules: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of the conjugate and any unreacted starting materials. Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination of the starting materials and the final conjugate, confirming successful conjugation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the identity of the PEG linker and the presence of the Boc protecting group.

The following sections provide detailed experimental protocols for each of these key analytical methods.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and its conjugates and to separate the conjugate from unreacted starting materials.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) due to the weak UV chromophore of PEG.[1][2][3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable.[3][4]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% FA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV absorbance at 214 nm (for amide bonds) or a wavelength appropriate for the conjugated molecule.

    • ELSD/CAD for universal detection of non-volatile analytes.[1][3]

Sample Preparation:

  • Dissolve the this compound or its conjugate in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

Identify the main peak corresponding to the this compound conjugate. Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the PEGylated conjugate from the unconjugated protein or molecule based on hydrodynamic volume.[5][6][]

Methodology:

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A column suitable for the separation of the expected molecular weight range of the conjugate (e.g., Tosoh TSKgel G3000SWXL).[8]

  • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[5] The mobile phase should be optimized to prevent non-specific interactions with the column matrix.

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at 280 nm (for proteins) or another appropriate wavelength for the conjugate.

Sample Preparation:

  • Dissolve the sample in the SEC mobile phase to a concentration of approximately 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

The PEGylated conjugate will have a larger hydrodynamic radius and will therefore elute earlier than the unconjugated molecule.[][8] The peak areas can be used to quantify the extent of PEGylation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound conjugate, providing definitive evidence of successful conjugation.

Methodology (LC-MS):

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for PEGylated compounds.[4]

  • Chromatography: Utilize the RP-HPLC method described above to separate the components before they enter the mass spectrometer.

  • Data Analysis: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the zero-charge mass of the conjugate.[9][10] The mass of the conjugate should correspond to the sum of the mass of the starting molecule and the mass of the this compound linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the this compound linker and to verify the presence and integrity of the Boc protecting group on the conjugate.

Methodology (¹H NMR):

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • The characteristic signals for the PEG backbone protons will appear around 3.6 ppm.

    • The protons of the Boc group will appear as a singlet at approximately 1.4 ppm.

    • The integration of these signals can be used to confirm the structure and purity of the linker.[11][12][13]

Data Presentation

Quantitative data from the analytical characterization should be summarized for clear comparison.

Table 1: Physicochemical Properties of this compound

ParameterSpecification
Molecular Weight468.58 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)≥ 95%

Table 2: Expected Mass Spectrometry Results for a Model Conjugate

AnalyteTheoretical Mass (Da)Observed Mass (Da)
Model Protein25,000.025,000.5
This compound468.6468.5
Protein-PEG-NH-Boc25,468.625,469.1

Table 3: Key ¹H NMR Signals for this compound

ProtonsChemical Shift (ppm)Multiplicity
Boc (-C(CH₃)₃)~1.4singlet
PEG backbone (-CH₂CH₂O-)~3.6multiplet

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Interpretation start This compound Conjugate Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Analysis (RP-HPLC / SEC) filter->hplc Purity & Separation ms Mass Spectrometry (LC-MS) filter->ms Identity nmr NMR Spectroscopy (¹H NMR) filter->nmr Structure purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw structure Structural Verification nmr->structure

Caption: General workflow for the analytical characterization of this compound conjugates.

conjugation_pathway cluster_activation Activation reagent1 This compound activator EDC / NHS reagent1->activator reagent2 Molecule with Primary Amine (R-NH2) conjugate Boc-NH-PEG7-NH-R (Final Conjugate) reagent2->conjugate activated_peg Boc-NH-PEG7-NHS Ester activator->activated_peg Forms active ester activated_peg->conjugate Reacts with R-NH2

Caption: Simplified reaction scheme for the conjugation of this compound.

References

Application of Boc-NH-PEG7-acid in the Development of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. These complex biomolecules combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The linker is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Boc-NH-PEG7-acid is a heterobifunctional linker containing a seven-unit polyethylene (B3416737) glycol (PEG) chain, a Boc-protected amine, and a terminal carboxylic acid. This discrete PEG (dPEG®) linker is increasingly utilized in ADC development to impart favorable physicochemical properties.

The incorporation of a PEG spacer, such as the PEG7 chain in this compound, offers several distinct advantages in ADC design. The inherent hydrophilicity of the PEG moiety can help to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and improving its solubility and stability in aqueous environments.[1][2] This enhanced solubility can lead to more predictable and reproducible manufacturing processes. Furthermore, the flexible PEG chain can act as a spacer, sterically separating the bulky antibody from the often-hydrophobic drug, which can help to preserve the antibody's binding affinity for its target antigen.

From a pharmacokinetic perspective, PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutic molecules. The hydrophilic PEG chain creates a hydration shell around the ADC, increasing its hydrodynamic radius and shielding it from renal clearance and proteolytic degradation.[3][4] This prolonged circulation time can lead to increased tumor accumulation and enhanced therapeutic efficacy. While longer PEG chains can sometimes negatively impact the in vitro potency of an ADC, a shorter chain like PEG7 often represents a balance between improved pharmacokinetics and retained cytotoxicity.[4]

The this compound linker is particularly useful for a two-step conjugation strategy. The terminal carboxylic acid can be activated, for example, using EDC/NHS chemistry, to react with surface-exposed lysine (B10760008) residues on the monoclonal antibody. Following the conjugation of the linker to the antibody, the Boc protecting group on the terminal amine can be removed under acidic conditions to reveal a primary amine. This newly available amine then serves as a handle for the conjugation of a payload that has been pre-activated with an amine-reactive functional group. This stepwise approach allows for a more controlled and defined conjugation process.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions, such as molar ratios of reactants and incubation times, may be necessary for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via Lysine Residues

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Dialyze the monoclonal antibody against Conjugation Buffer to remove any amine-containing contaminants. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound: a. Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 20 mg/mL stock solution of NHS in anhydrous DMSO. b. Dissolve this compound in Activation Buffer. c. Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation to Antibody: a. Immediately add the freshly prepared NHS-activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker over the antibody is a common starting point. The final concentration of organic solvent (DMSO) in the reaction mixture should be kept below 10% (v/v). b. Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification: a. To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature. b. Purify the antibody-linker conjugate using a pre-equilibrated SEC column (e.g., Sephadex G-25) with Conjugation Buffer as the mobile phase to remove excess linker and reaction byproducts. c. Collect the protein-containing fractions and confirm the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the terminal amine.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Neutralization Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • SEC system for buffer exchange

Procedure:

  • Lyophilization: Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.

  • Deprotection Reaction: a. Resuspend the lyophilized conjugate in anhydrous DCM. b. Add a solution of 20-50% TFA in DCM to the conjugate solution. c. Stir the reaction at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.

  • Solvent Removal and Neutralization: a. Remove the DCM and excess TFA by rotary evaporation under reduced pressure. b. Resuspend the deprotected conjugate in a small volume of a suitable buffer and immediately neutralize the pH by adding Neutralization Buffer.

  • Buffer Exchange: Purify the deprotected antibody-linker conjugate by SEC to exchange the buffer to the desired Conjugation Buffer for the next step.

Protocol 3: Conjugation of an Amine-Reactive Payload

This protocol describes the conjugation of a pre-activated cytotoxic payload (e.g., an NHS ester of MMAE) to the deprotected amine of the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 2

  • Amine-reactive payload (e.g., MMAE-NHS ester)

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Procedure:

  • Payload Preparation: Prepare a stock solution of the amine-reactive payload in anhydrous DMSO immediately before use.

  • Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the payload solution to the deprotected antibody-linker conjugate solution. The final DMSO concentration should be below 10% (v/v). b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: a. Purify the final ADC using an SEC column equilibrated with a suitable formulation buffer (e.g., PBS) to remove unconjugated payload and reaction byproducts. b. Collect the ADC-containing fractions.

Protocol 4: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):

  • Analyze the purified ADC on an SEC-HPLC system using a suitable column and mobile phase.[5]

  • The chromatogram will show the monomeric ADC peak and any high molecular weight aggregates or low molecular weight fragments. Purity is determined by the percentage of the area of the monomer peak.

3. Hydrophobicity and DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

  • Analyze the ADC on an HIC column using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).[1][2][6][7]

  • Antibody species with different numbers of conjugated drugs will have different retention times due to increasing hydrophobicity with higher DAR. The relative peak areas can be used to determine the distribution of different DAR species.

Data Presentation

The following tables present representative data for ADCs constructed with short to medium-length PEG linkers. The specific values will vary depending on the antibody, payload, and exact linker used.

Table 1: Drug-to-Antibody Ratio (DAR) and Purity of a PEGylated ADC

ParameterValueMethod
Average DAR3.5 - 4.0UV-Vis Spectroscopy / HIC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC

Table 2: In Vitro Cytotoxicity of a PEGylated ADC against a Target-Positive Cancer Cell Line

ADC ConfigurationIC50 (nM)
Non-PEGylated Linker0.5
PEG8 Linker0.8
PEG24 Linker2.5

Data is representative and illustrates the potential for a slight decrease in in vitro potency with increasing PEG length.[3]

Table 3: Pharmacokinetic Parameters of a PEGylated ADC in a Preclinical Model

ADC ConfigurationHalf-life (t½, hours)Clearance (mL/hr/kg)
Non-PEGylated Linker1000.5
PEG8 Linker1500.3
PEG24 Linker2000.2

Data is representative and shows the trend of improved pharmacokinetic properties with increasing PEG length.[8][9][10]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by ADCs.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (in Amine-Free Buffer) Conjugation1 Lysine Conjugation mAb->Conjugation1 Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS ActivatedLinker NHS-Activated Linker EDC_NHS->ActivatedLinker ActivatedLinker->Conjugation1 Ab_Linker_Boc Antibody-Linker (Boc-Protected) Conjugation1->Ab_Linker_Boc Purification1 SEC Purification Ab_Linker_Boc->Purification1 Purified_Ab_Linker_Boc Purified Antibody-Linker (Boc) Purification1->Purified_Ab_Linker_Boc Deprotection Boc Deprotection (TFA) Purified_Ab_Linker_Boc->Deprotection Ab_Linker_NH2 Antibody-Linker (Amine-Deprotected) Deprotection->Ab_Linker_NH2 Conjugation2 Payload Conjugation Ab_Linker_NH2->Conjugation2 Payload Amine-Reactive Payload (e.g., MMAE-NHS) Payload->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification2 SEC Purification Crude_ADC->Purification2 Final_ADC Final Characterized ADC Purification2->Final_ADC

Caption: ADC Synthesis Workflow using this compound.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras Activation via Adaptors PI3K PI3K HER3->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 Signaling Pathway.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment & Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression

Caption: Simplified EGFR Signaling Pathway.

TROP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP2 PKC PKC TROP2->PKC Activation IP3 IP3 TROP2->IP3 via PIP2 hydrolysis Ras Ras PKC->Ras ERK ERK Ras->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Ca2 Ca²⁺ Release IP3->Ca2 Ca2->PKC

Caption: Simplified TROP2 Signaling Pathway.

References

Application Notes and Protocols for Targeted Drug Delivery Using Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are designed to enhance the therapeutic efficacy of potent drugs, such as chemotherapeutic agents, by selectively delivering them to diseased tissues while minimizing exposure to healthy cells. This approach can significantly reduce systemic toxicity and improve the therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in these systems due to their biocompatibility, ability to prolong circulation half-life, and versatility for chemical modification.[1]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG7-acid , a heterobifunctional linker, in the development of targeted drug delivery systems. This linker features a terminal carboxylic acid for conjugation to amine-containing drugs or targeting ligands, and a Boc-protected amine, which allows for sequential and controlled conjugation of a second molecule after deprotection. The PEG7 spacer offers a balance of hydrophilicity and a defined length for optimal bioconjugation.

These notes will focus on the construction of a targeted nanoparticle system using doxorubicin (B1662922) (DOX) as the model drug and folic acid (FA) as the targeting ligand for cancer cells that overexpress the folate receptor.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target protein binder and an E3 ligase ligand.[2][3]

  • Targeted Nanoparticle Formulation: The linker facilitates the conjugation of both a therapeutic agent and a targeting moiety to a nanoparticle core or a self-assembling polymer.

  • Peptide and Oligonucleotide Conjugation: The defined length and hydrophilicity of the PEG7 spacer are advantageous for the delivery of biologic drugs.

Quantitative Data Summary

The following tables summarize typical quantitative data for targeted nanoparticle drug delivery systems. While specific values will vary based on the exact formulation and measurement conditions, these provide a comparative overview.

Table 1: Physicochemical Properties of Targeted Nanoparticles

ParameterUnloaded NanoparticlesDrug-Loaded NanoparticlesFolate-Targeted Drug-Loaded Nanoparticles
Average Particle Size (nm) 150 ± 20180 ± 25185 ± 30
Polydispersity Index (PDI) 0.15 ± 0.050.20 ± 0.050.22 ± 0.05
Zeta Potential (mV) -25 ± 5-20 ± 5-18 ± 5

Note: Data is compiled from various studies on PEGylated nanoparticles and should be considered representative. Actual values will depend on the specific polymers, drugs, and targeting ligands used.

Table 2: Drug Loading and Release Characteristics

ParameterValue
Drug Loading Content (DLC, % w/w) 5 - 15%
Encapsulation Efficiency (EE, %) 70 - 95%
In Vitro Release at pH 7.4 (48h, %) 20 - 30%
In Vitro Release at pH 5.5 (48h, %) 60 - 80%

Note: pH-dependent release is a common feature of drug delivery systems designed to release their payload in the acidic environment of endosomes or tumors.

Table 3: In Vitro Cytotoxicity (IC50 Values)

FormulationCancer Cell Line (Folate Receptor Positive)Normal Cell Line (Folate Receptor Negative)
Free Doxorubicin 0.5 ± 0.1 µM0.8 ± 0.2 µM
Non-Targeted Nanoparticles 2.5 ± 0.5 µM3.0 ± 0.7 µM
Folate-Targeted Nanoparticles 0.8 ± 0.2 µM2.8 ± 0.6 µM

Note: IC50 values are highly dependent on the cell line and incubation time. These values are illustrative of the increased potency and selectivity of targeted systems.[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-PEG7-NH-Boc Conjugate

This protocol describes the conjugation of doxorubicin to the carboxylic acid end of this compound.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC·HCl (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation with Doxorubicin:

    • In a separate flask, dissolve DOX·HCl (1 equivalent) in anhydrous DMF.

    • Add TEA (2 equivalents) to neutralize the hydrochloride salt and deprotonate the amine group of doxorubicin.

    • Slowly add the activated Boc-NH-PEG7-NHS ester solution to the doxorubicin solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Further purify the product by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain the Doxorubicin-PEG7-NH-Boc conjugate as a red powder.

  • Characterization:

    • Confirm the structure of the conjugate using ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of Folic Acid-PEG7-Doxorubicin Conjugate

This protocol involves the deprotection of the Boc group from the Doxorubicin-PEG7-NH-Boc conjugate, followed by conjugation with folic acid.

Materials:

  • Doxorubicin-PEG7-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Folic acid (FA)

  • EDC·HCl

  • NHS

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 2 kDa)

  • Deionized water

Procedure:

  • Boc Deprotection:

    • Dissolve the Doxorubicin-PEG7-NH-Boc conjugate in a mixture of DCM and TFA (e.g., 3:1 v/v).

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of TFA.

    • The resulting product is Doxorubicin-PEG7-NH2·TFA salt.

  • Activation of Folic Acid:

    • Dissolve folic acid (1.2 equivalents) in anhydrous DMSO.

    • Add NHS (1.5 equivalents) and EDC·HCl (1.5 equivalents).

    • Stir at room temperature for 6 hours in the dark to activate the γ-carboxylic acid of folic acid.[8]

  • Conjugation with Doxorubicin-PEG7-NH2:

    • Dissolve the Doxorubicin-PEG7-NH2·TFA salt (1 equivalent) in anhydrous DMSO and add TEA (2.5 equivalents) to neutralize the TFA salt.

    • Add the activated folic acid solution to the Doxorubicin-PEG7-NH2 solution.

    • Stir the reaction mixture for 24 hours at room temperature in the dark.

  • Purification:

    • Purify the conjugate by dialysis against deionized water for 48 hours.

    • Lyophilize the purified solution to obtain the Folic Acid-PEG7-Doxorubicin conjugate.

  • Characterization:

    • Confirm the final conjugate structure by ¹H NMR, and UV-Vis spectroscopy (to confirm the presence of both folic acid and doxorubicin).

Protocol 3: Formulation and Characterization of Targeted Nanoparticles

This protocol describes the formulation of nanoparticles using a self-assembly method with an amphiphilic block copolymer (e.g., PLGA) and the Folic Acid-PEG7-Doxorubicin conjugate.

Materials:

  • Folic Acid-PEG7-Doxorubicin conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve PLGA and the Folic Acid-PEG7-Doxorubicin conjugate in acetone.

    • Add this organic solution dropwise to deionized water while stirring vigorously.

    • Continue stirring for 4 hours to allow for the evaporation of acetone and the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water three times to remove any unencapsulated conjugate.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using DLS.

    • Morphology: Observe the shape and surface morphology of the nanoparticles using TEM.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Lyophilize a known amount of the nanoparticle suspension.

      • Dissolve the dried nanoparticles in a suitable organic solvent (e.g., DMSO).

      • Measure the amount of doxorubicin using UV-Vis spectrophotometry or HPLC.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

        • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Visualizations

Doxorubicin Mechanism of Action

Doxorubicin is a widely used chemotherapeutic agent that primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus DOX_ext Doxorubicin (Extracellular) DOX_int Doxorubicin (Intracellular) DOX_ext->DOX_int Cellular Uptake DNA DNA DOX_int->DNA Intercalation Topoisomerase_II Topoisomerase II DOX_int->Topoisomerase_II Inhibition DNA_damage DNA Strand Breaks Topoisomerase_II->DNA_damage Stabilizes cleavage complex Replication_inhibition Inhibition of Replication & Transcription DNA_damage->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis Workflow cluster_synthesis Conjugate Synthesis cluster_formulation Nanoparticle Formulation & Characterization start This compound + Doxorubicin step1 EDC/NHS Activation & Conjugation start->step1 product1 Doxorubicin-PEG7-NH-Boc step1->product1 step2 Boc Deprotection (TFA) product1->step2 product2 Doxorubicin-PEG7-NH2 step2->product2 step4 Conjugation product2->step4 start2 Folic Acid step3 EDC/NHS Activation start2->step3 activated_fa Activated Folic Acid step3->activated_fa activated_fa->step4 final_product Folic Acid-PEG7-Doxorubicin step4->final_product formulation_start FA-PEG7-DOX + PLGA final_product->formulation_start formulation_step1 Nanoprecipitation formulation_start->formulation_step1 nanoparticles Targeted Nanoparticles formulation_step1->nanoparticles characterization Characterization (DLS, TEM, DLC, EE) nanoparticles->characterization

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of nanoparticles using the heterobifunctional linker, Boc-NH-PEG7-acid. This linker is particularly valuable in bioconjugation and drug delivery due to its defined-length polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and biocompatibility, and its terminal Boc-protected amine and carboxylic acid groups, allowing for sequential and controlled conjugation strategies.

This document outlines the principles of nanoparticle functionalization with this compound, detailed experimental protocols for conjugation and subsequent deprotection, and methods for characterizing the resulting nanoparticles.

Principle of Functionalization

The functionalization process involves two key steps:

  • Carbodiimide-mediated coupling: The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker is then covalently attached to primary amine groups present on the surface of the nanoparticles, forming a stable amide bond.

  • Boc deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions. This exposes a primary amine, which can then be used for the subsequent conjugation of targeting ligands, drugs, or other molecules.

This sequential approach ensures a controlled and stepwise assembly of multifunctional nanoparticle systems.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups (e.g., aminated silica, iron oxide, or polymeric nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: 1X PBS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge and tubes

  • Rotator or orbital shaker

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in the Activation Buffer at a known concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Activation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 2 mM and 5 mM, respectively.[1]

    • Add the this compound solution to the EDC/NHS mixture. The molar ratio of PEG linker to nanoparticles should be optimized, but a 10-50 fold molar excess of the linker is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[1]

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.[1]

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant and resuspend the pellet in Wash Buffer.

    • Repeat the washing step three times to remove unreacted reagents.[1]

  • Final Resuspension:

    • Resuspend the purified Boc-protected PEGylated nanoparticles in the desired buffer for storage or for the subsequent deprotection step.

Protocol 2: Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose a primary amine on the nanoparticle surface.

Materials:

  • Boc-NH-PEG7-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 1X PBS, pH 7.4

  • Microcentrifuge and tubes

Procedure:

  • Nanoparticle Suspension:

    • Resuspend the Boc-functionalized nanoparticles in DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[1]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[1]

  • Solvent Removal and Washing:

    • Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in the Neutralization Buffer.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh Neutralization Buffer.

    • Repeat the washing step three times to ensure complete removal of residual acid.[1]

  • Final Resuspension:

    • Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for further conjugation or characterization.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Table 1: Quantitative Characterization of Nanoparticle Functionalization

ParameterMethodUnfunctionalized Nanoparticles (Representative Data)After this compound Conjugation (Representative Data)After Boc Deprotection (Representative Data)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 nm120 nm118 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.150.180.19
Zeta Potential Laser Doppler Velocimetry+30 mV+5 mV-15 mV
Surface Amine Density Ninhydrin AssayN/AN/A150 amines/NP
PEG Grafting Density Thermogravimetric Analysis (TGA)N/A200 PEG chains/NP200 PEG chains/NP
Drug Loading Capacity UV-Vis SpectroscopyN/A5% (w/w)8% (w/w)

Note: The data presented in this table are representative examples and will vary depending on the nanoparticle type, size, and functionalization efficiency.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: EDC/NHS Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Conjugation NP_amine Amine-Functionalized Nanoparticle Boc_NP Boc-PEG-Nanoparticle NP_amine->Boc_NP Conjugation PEG_acid This compound Activated_PEG Activated NHS-ester of PEG PEG_acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->Boc_NP Amine_NP Amine-Terminated PEG-Nanoparticle Boc_NP->Amine_NP Deprotection TFA TFA TFA->Amine_NP Functionalized_NP Fully Functionalized Nanoparticle Amine_NP->Functionalized_NP Conjugation Ligand Targeting Ligand / Drug Ligand->Functionalized_NP G cluster_0 Functionalization Steps cluster_1 Characterization start Unfunctionalized Nanoparticle step1 Boc-PEG Conjugation start->step1 step2 Boc Deprotection step1->step2 DLS DLS (Size, PDI) step1->DLS Zeta Zeta Potential (Surface Charge) step1->Zeta TGA TGA (Grafting Density) step1->TGA step2->Zeta Ninhydrin Ninhydrin Assay (Amine Quantification) step2->Ninhydrin

References

Purifying Proteins Modified with Boc-NH-PEG7-acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The use of a heterobifunctional linker like Boc-NH-PEG7-acid provides a versatile platform for creating complex bioconjugates, where the Boc-protected amine allows for subsequent, orthogonal conjugation following purification of the initial PEGylated protein. However, the inherent heterogeneity of the PEGylation reaction mixture—containing unreacted protein, excess PEG linker, and protein species with varying degrees of PEGylation—necessitates robust purification strategies to isolate the desired mono-PEGylated conjugate.

This document provides detailed application notes and protocols for the purification of proteins modified with this compound, addressing the unique challenges presented by this specific modification.

Principles of Purifying Boc-Protected PEGylated Proteins

The purification strategy for a protein modified with this compound must address two primary challenges: the separation of the PEGylated protein from reaction byproducts and the potential influence of the Boc protecting group on the protein's physicochemical properties. The tert-butyloxycarbonyl (Boc) group is relatively hydrophobic, which may slightly alter the protein's interaction with different chromatography media compared to a non-protected or amine-terminated PEG linker.

The primary purification techniques exploit differences in size, charge, and hydrophobicity between the desired product and contaminants. A multi-step purification workflow is often required to achieve the high purity necessary for therapeutic applications and downstream conjugation.

Pre-Purification Step: Boc Deprotection (Optional)

In some workflows, the Boc group may be removed prior to the main purification steps. This is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA). However, it is generally recommended to purify the Boc-protected conjugate first to minimize potential side reactions on the newly exposed amine. If deprotection is performed, it is critical to thoroughly remove the TFA, as it can interfere with subsequent chromatographic steps, particularly ion-exchange chromatography.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group from the PEGylated protein.

Materials:

  • Boc-NH-PEG7-Protein conjugate

  • Anhydrous Dichloromethane (DCM) or a suitable organic solvent

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Neutralization buffer (e.g., 100 mM sodium phosphate, pH 7.4)

Procedure:

  • Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM to a concentration of 1-5 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., RP-HPLC, mass spectrometry).

  • Upon completion, remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen.

  • To ensure complete removal of residual TFA, the dried residue can be co-evaporated with toluene (B28343) (3 x 10 mL).

  • Resuspend the deprotected protein in a minimal volume of neutralization buffer.

  • Immediately proceed to a buffer exchange step using dialysis or centrifugal ultrafiltration to remove any remaining TFA salts and exchange the protein into the appropriate buffer for the next purification step.

Chromatographic Purification Techniques

Chromatography is the most powerful and widely used method for purifying PEGylated proteins. The choice of technique depends on the specific properties of the target protein and the nature of the impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is highly effective at removing smaller, unreacted PEG linkers and other low-molecular-weight reagents.[] It can also separate the PEGylated protein from the smaller, native (unreacted) protein.

Application:

  • Initial cleanup step to remove excess, unreacted this compound.

  • Separation of aggregated protein from the desired monomeric conjugate.

  • Separation of the PEGylated protein from the significantly smaller native protein.

Protocol 2: Size Exclusion Chromatography

Materials:

  • SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • UV detector (280 nm)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer at a flow rate appropriate for the column dimensions.

  • Prepare the crude PEGylation reaction mixture by centrifuging at 10,000 x g for 15 minutes to remove any particulate matter.

  • Inject the clarified sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the SEC running buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the native protein and the unreacted PEG linker.

  • Collect fractions corresponding to the desired peak.

  • Analyze the collected fractions for purity using SDS-PAGE and/or RP-HPLC.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[] The covalent attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its overall charge and its interaction with the IEX resin.[] This change in charge can be exploited to separate the PEGylated protein from the native protein. IEX can also, in some cases, separate species with different degrees of PEGylation (mono-, di-, poly-PEGylated).

Application:

  • High-resolution separation of PEGylated protein from native protein.

  • Separation of different PEGylated species (e.g., mono- vs. di-PEGylated).

  • Potential separation of positional isomers of the mono-PEGylated protein.[]

Protocol 3: Cation Exchange Chromatography (CEX) (assuming the protein has a net positive charge at the working pH)

Materials:

  • Cation exchange column (e.g., SP Sepharose, Mono S, or equivalent)

  • Binding Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • HPLC or FPLC system

  • UV detector (280 nm)

Procedure:

  • Equilibrate the CEX column with Binding Buffer until the pH and conductivity are stable.

  • Dilute the sample (from SEC or the crude reaction) with Binding Buffer to reduce the ionic strength and ensure binding to the column.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • The PEGylated protein, with its shielded positive charges, is expected to elute at a lower salt concentration than the more positively charged native protein.

  • Collect fractions across the gradient and analyze for purity.

Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[] The Boc group on the PEG linker will increase the hydrophobicity of the modified protein. This technique is often used for analytical purposes due to the use of organic solvents which can denature the protein, but it can be adapted for purification, especially for smaller, more robust proteins or peptides.

Application:

  • High-resolution analytical separation of PEGylated and native proteins.

  • Separation of positional isomers.

  • Purification of peptides and small, stable proteins.

Protocol 4: Reversed-Phase HPLC

Materials:

  • RP-HPLC column (e.g., C4, C8, or C18, depending on the protein's hydrophobicity)

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • HPLC system with a gradient pump

  • UV detector (220 nm and 280 nm)

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the sample.

  • Elute the sample using a linear gradient of increasing Mobile Phase B concentration.

  • The more hydrophobic Boc-protected PEGylated protein will be retained longer on the column and elute at a higher concentration of acetonitrile (B52724) than the native protein.

  • Collect fractions and immediately neutralize them if necessary.

  • Remove the organic solvent by lyophilization or solvent evaporation.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity in the presence of a high concentration of salt.[] It is a less denaturing alternative to RPC. The PEG chain itself can interact with the HIC matrix, and the Boc group will further enhance this interaction.

Application:

  • An orthogonal purification step to IEX and SEC.

  • Separation of PEGylated species with different degrees of PEGylation.

  • Purification of proteins that are sensitive to the organic solvents used in RPC.

Protocol 5: Hydrophobic Interaction Chromatography

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or equivalent)

  • Binding Buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 7.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC or FPLC system

  • UV detector (280 nm)

Procedure:

  • Equilibrate the HIC column with Binding Buffer.

  • Add ammonium sulfate to the protein sample to match the concentration in the Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer to remove unbound material.

  • Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes).

  • The Boc-protected PEGylated protein, being more hydrophobic, will bind more tightly and elute at a lower salt concentration than the native protein.

  • Collect and analyze fractions.

Non-Chromatographic Purification Techniques

For initial cleanup and buffer exchange, non-chromatographic methods can be highly effective and scalable.

Ultrafiltration and Dialysis

These techniques separate molecules based on size by using a semi-permeable membrane.[] They are particularly useful for removing the small, unreacted this compound linker from the much larger PEGylated protein.

Application:

  • Removal of unreacted PEG linker.

  • Buffer exchange.

  • Concentration of the protein sample.

Protocol 6: Diafiltration using Centrifugal Ultrafiltration Devices

Materials:

  • Centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) significantly smaller than the PEGylated protein (e.g., 10-30 kDa, depending on the protein size).

  • Desired buffer for buffer exchange.

Procedure:

  • Place the crude PEGylation reaction mixture into the ultrafiltration device.

  • Centrifuge according to the manufacturer's instructions to concentrate the sample and pass the unreacted PEG linker through the membrane.

  • Discard the flow-through.

  • Add the desired buffer to the concentrated sample in the device to its original volume.

  • Repeat the centrifugation step.

  • Repeat steps 4 and 5 for a total of 3-5 buffer exchanges to ensure complete removal of the unreacted linker.

  • Recover the concentrated, purified PEGylated protein from the device.

Quantitative Data Summary

The following tables provide a summary of expected performance for the different purification techniques. The actual results will vary depending on the specific protein, the degree of PEGylation, and the optimization of the purification conditions.

Table 1: Comparison of Purification Techniques for this compound Modified Proteins

TechniquePrinciplePrimary Separation GoalTypical PurityTypical Recovery
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusRemoval of unreacted PEG & aggregates>90%>95%
Ion Exchange Chromatography (IEX) Surface ChargeSeparation of native vs. PEGylated>98%80-95%
Reversed-Phase Chromatography (RPC) HydrophobicityHigh-resolution analysis/purification>99%60-85%
Hydrophobic Interaction Chrom. (HIC) HydrophobicityOrthogonal separation step>95%75-90%
Ultrafiltration/Dialysis Molecular WeightRemoval of unreacted PEG>85%>95%

Table 2: Example Elution Characteristics on Different Chromatographic Media

TechniqueNative Protein ElutionBoc-NH-PEG7-Protein Elution
Size Exclusion Chromatography Later elution volumeEarlier elution volume
Cation Exchange Chromatography Higher salt concentrationLower salt concentration
Anion Exchange Chromatography Lower salt concentrationHigher salt concentration (or flow-through)
Reversed-Phase Chromatography Lower organic solvent %Higher organic solvent %
Hydrophobic Interaction Chrom. Higher salt concentrationLower salt concentration

Visualization of Workflows and Logic

Experimental Workflow for Purification

Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Cascade cluster_final Final Product & Analysis Reaction Crude Reaction Mixture (PEGylated Protein, Native Protein, Unreacted PEG, Aggregates) SEC Step 1: Size Exclusion Chromatography (Removes unreacted PEG & aggregates) Reaction->SEC Initial Cleanup IEX Step 2: Ion Exchange Chromatography (Separates native from PEGylated protein) SEC->IEX High-Resolution Separation HIC Optional Step 3: Hydrophobic Interaction Chromatography (Orthogonal polishing step) IEX->HIC Polishing (if needed) FinalProduct Purified Boc-NH-PEG7-Protein IEX->FinalProduct HIC->FinalProduct Analysis Purity & Identity Analysis (SDS-PAGE, RP-HPLC, Mass Spec) FinalProduct->Analysis

Caption: A typical multi-step workflow for the purification of a Boc-protected PEGylated protein.

Logic for Selecting a Purification Strategy

Decision_Tree Start Start: Crude PEGylation Mixture Q1 Is unreacted PEG the primary contaminant? Start->Q1 A1_Yes Use SEC or Ultrafiltration for initial cleanup. Q1->A1_Yes Yes A1_No Proceed to charge-based separation. Q1->A1_No No Q2 Is separation of native vs. PEGylated protein the main goal? A1_Yes->Q2 A1_No->Q2 A2_Yes Use Ion Exchange Chromatography (IEX). Q2->A2_Yes Yes A2_No Consider high-resolution techniques. Q2->A2_No No End Purified Product A2_Yes->End Q3 Is separation of positional isomers required? A2_No->Q3 A3_Yes Use RP-HPLC or high-resolution IEX. Q3->A3_Yes Yes A3_No Standard IEX or HIC is likely sufficient. Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree to guide the selection of a purification strategy for PEGylated proteins.

References

Application Notes and Protocols for Boc-NH-PEG7-acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of Boc-NH-PEG7-acid with primary amines. This two-stage process is a cornerstone of bioconjugation, enabling the precise linkage of molecules for applications in drug delivery, proteomics, and diagnostics. The protocols cover the initial amide bond formation through carboxylic acid activation and the subsequent deprotection of the Boc (tert-butoxycarbonyl) group to liberate a terminal amine for further functionalization.

I. Reaction Overview

The reaction of this compound with a primary amine proceeds in two distinct stages:

  • Amide Bond Formation: The terminal carboxylic acid of the this compound is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then readily reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.

  • Boc Deprotection: Following the conjugation, the Boc protecting group on the distal end of the PEG linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.

The heterobifunctional nature of this compound allows for a controlled, stepwise assembly of complex molecular architectures, preventing undesirable side reactions.[1]

II. Quantitative Data Summary

Successful conjugation and deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize key quantitative data for each stage of the process.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [2]

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[2]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[2]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[2]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize degradation of sensitive molecules.
Reaction Time 1 - 4 hoursProgress should be monitored to determine completion.

Table 2: Recommended Reaction Conditions for Boc Deprotection [1][2]

ParameterValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective reagent for Boc removal.[1]
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[2]
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically initiated at 0°C and allowed to warm to room temperature.[2]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS to determine completion.[2]
Scavengers (Optional) Triisopropylsilane (B1312306) (TIS)Can be added to prevent side reactions caused by the tert-butyl cation.[3]

III. Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid of this compound to an NHS ester and its subsequent reaction with a primary amine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Primary amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Stir plate and stir bar

  • Reaction vials

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL. b. In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in the reaction buffer. c. Add the EDC/NHS solution to the dissolved this compound. d. Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature. The resulting activated Boc-NH-PEG7-NHS ester is now ready for immediate use.[2]

  • Conjugation to the Primary Amine: a. Dissolve the primary amine-containing molecule in the reaction buffer. b. Add the desired molar excess (e.g., 10-fold) of the freshly activated Boc-NH-PEG7-NHS ester solution to the target molecule solution.[2] The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[2] d. To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[2]

  • Purification: a. The Boc-protected conjugate can be purified from excess PEG reagent and byproducts using techniques such as dialysis, size exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method will depend on the properties of the target molecule.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Deprotection Reaction: a. Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM in a round-bottom flask.[1] b. Cool the solution to 0°C in an ice bath. c. Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2] d. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2] e. Monitor the reaction's completion by an appropriate analytical technique such as TLC or LC-MS.[2]

  • Work-up and Isolation: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2] b. For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.[2] c. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[2] The resulting TFA salt of the deprotected amine can often be used directly in the next reaction step without neutralization.[1]

IV. Visualizations

G cluster_activation Stage 1: Amide Bond Formation cluster_deprotection Stage 2: Boc Deprotection Boc_PEG_Acid This compound Activated_PEG Boc-NH-PEG7-NHS Ester Boc_PEG_Acid->Activated_PEG Activation EDC_NHS EDC, NHS/Sulfo-NHS EDC_NHS->Activated_PEG Boc_PEG_Conjugate Boc-Protected PEG Conjugate Activated_PEG->Boc_PEG_Conjugate Conjugation Primary_Amine Primary Amine (Target Molecule) Primary_Amine->Boc_PEG_Conjugate Deprotected_Amine Deprotected PEG Conjugate (Free Amine) Boc_PEG_Conjugate->Deprotected_Amine Deprotection TFA TFA in DCM TFA->Deprotected_Amine

Caption: Chemical pathway for PEGylation and deprotection.

G cluster_workflow Experimental Workflow start Start activate Activate this compound with EDC/NHS start->activate conjugate Conjugate to Primary Amine activate->conjugate purify1 Purify Boc-Protected Conjugate conjugate->purify1 deprotect Deprotect Boc Group with TFA purify1->deprotect purify2 Purify Final Conjugate deprotect->purify2 end End purify2->end

Caption: Experimental workflow for two-stage PEG conjugation.

V. Applications

The ability to conjugate molecules with a PEG linker containing a protected amine is crucial in various fields of research and drug development:

  • PROTACs (Proteolysis Targeting Chimeras): this compound is a commonly used linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation.[4]

  • Antibody-Drug Conjugates (ADCs): PEGylation of antibodies can improve their pharmacokinetic properties, and the terminal amine can be used to attach cytotoxic drugs.

  • Peptide and Protein Modification: The introduction of a PEG spacer can enhance the solubility and stability of peptides and proteins, and reduce their immunogenicity.[]

  • Surface Modification: The amine-reactive end of the deprotected PEG linker can be used to immobilize biomolecules onto surfaces for diagnostic and research applications.

VI. Troubleshooting

Incomplete Boc Deprotection:

  • Cause: Insufficient acid strength or concentration, short reaction time, or low temperature.[3]

  • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[3]

Side Product Formation during Deprotection:

  • Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[6]

  • Solution: Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to quench the tert-butyl cation.[3]

Low Conjugation Yield:

  • Cause: Hydrolysis of the NHS ester, suboptimal pH, or steric hindrance.

  • Solution: Ensure the use of anhydrous solvents for the activation step, optimize the reaction pH (typically 7.2-8.5), and consider increasing the molar excess of the activated PEG linker.[2]

These protocols and application notes provide a comprehensive guide for the successful use of this compound in reactions with primary amines. For specific applications, empirical optimization of the reaction conditions may be necessary to achieve the desired outcome.

References

Application Notes and Protocols for Click Chemistry Utilizing Boc-NH-PEG7-Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG7-acid derivatives in click chemistry for the development of advanced bioconjugates. Detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Peptide-Drug Conjugates (PDCs) are provided, along with quantitative data to guide experimental design.

Introduction to this compound in Bioconjugation

This compound is a versatile heterobifunctional linker that plays a crucial role in modern drug development. Its structure comprises a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions, allowing for a stepwise and controlled conjugation strategy. The hydrophilic PEG7 chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate, while the terminal carboxylic acid allows for straightforward coupling to amine-containing molecules.

Click chemistry, a set of powerful and reliable reactions, is often employed in conjunction with linkers like this compound to assemble complex biomolecules with high efficiency and specificity. The most common click chemistry reactions in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise ligation of molecular components, even in complex biological environments.

Application 1: Synthesis of PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have shown that the length of the PEG linker significantly influences the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent and requires empirical determination. The following table presents data for PROTACs with PEG linkers of varying lengths, highlighting the importance of linker optimization.

Target ProteinE3 Ligase LigandLinker LengthDC50 (nM)Dmax (%)
BRD4VHL LigandPEG515>98
BRD4VHL LigandPEG63092
BRD4VHL LigandPEG830-
BTKCereblonPEG62.297

Data synthesized from multiple sources. DC50 and Dmax values are highly dependent on the specific ligands and cell line used.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for synthesizing a PROTAC by sequentially coupling a target protein ligand (Ligand A, with a free amine) and an E3 ligase ligand (Ligand B, with a free amine) to the this compound linker.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Ligand A cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Ligand B A This compound B Activate Carboxylic Acid (HATU, DIPEA) A->B C Couple to Ligand A-NH2 B->C D Boc-NH-PEG7-Ligand A C->D E Boc Deprotection (TFA in DCM) D->E F H2N-PEG7-Ligand A E->F G Couple to Activated Ligand B (e.g., Ligand B-NHS ester) F->G H Ligand B-NH-PEG7-Ligand A (Final PROTAC) G->H

Caption: Workflow for the synthesis of a PROTAC molecule.

Materials:

  • This compound

  • Target Protein Ligand with a primary or secondary amine (Ligand A-NH2)

  • E3 Ligase Ligand with a reactive group (e.g., carboxylic acid for activation or a pre-activated ester like an NHS ester; Ligand B)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and characterization

Protocol:

  • Coupling of Ligand A to this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve Ligand A-NH2 (1 equivalent) in anhydrous DMF. d. Add the solution of Ligand A-NH2 to the activated linker solution. e. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting Boc-NH-PEG7-Ligand A by reverse-phase HPLC.

  • Boc Deprotection: a. Dissolve the purified Boc-NH-PEG7-Ligand A in a solution of 20-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. c. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting H2N-PEG7-Ligand A is often used in the next step without further purification.

  • Coupling of Ligand B: a. If starting with Ligand B containing a carboxylic acid, activate it to an NHS ester first in a separate reaction using EDC and NHS. b. Dissolve the deprotected H2N-PEG7-Ligand A (1 equivalent) in anhydrous DMF. c. Add the activated Ligand B (e.g., Ligand B-NHS ester, 1.1 equivalents) and DIPEA (2 equivalents) to the solution. d. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS. e. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. f. Characterize the final product by LC-MS and NMR.

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker is crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. This compound can be functionalized for click chemistry to enable site-specific conjugation to an antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Quantitative Data: Drug-to-Antibody Ratio (DAR) in ADCs

The DAR is a critical quality attribute of an ADC. A controlled and consistent DAR is desirable for a predictable pharmacokinetic profile and therapeutic window. Site-specific conjugation methods, often employing click chemistry, can achieve a more uniform DAR.

Conjugation MethodAchievable DARHomogeneity
Traditional (Lysine conjugation)0-8 (average 3.5)Heterogeneous mixture
Site-specific (e.g., via engineered cysteines or unnatural amino acids with click chemistry)2 or 4Homogeneous

PEG linkers can help to maintain the solubility and stability of ADCs, especially at higher DARs.[1]

Experimental Protocol: Site-Specific ADC Synthesis via SPAAC

This protocol describes the preparation of an ADC using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The this compound linker is first functionalized with a strained alkyne (e.g., DBCO), and the antibody is engineered to contain an azide (B81097) group.

Workflow Diagram:

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Antibody Conjugation (SPAAC) A This compound B Boc Deprotection (TFA in DCM) A->B C H2N-PEG7-acid B->C D Couple to DBCO-NHS ester C->D E DBCO-PEG7-acid D->E F Activate Carboxylic Acid (EDC, NHS) E->F G Couple to Payload-NH2 F->G H DBCO-PEG7-Payload G->H J SPAAC Reaction H->J I Azide-modified Antibody I->J K Final ADC J->K

Caption: Workflow for site-specific ADC synthesis via SPAAC.

Materials:

  • This compound

  • DBCO-NHS ester

  • Cytotoxic payload with a primary amine

  • EDC and NHS

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS pH 7.4)

  • DMSO, anhydrous

  • Size-exclusion chromatography (SEC) materials for purification

  • Hydrophobic Interaction Chromatography (HIC) for DAR analysis

Protocol:

  • Functionalization of the Linker with a Strained Alkyne: a. Deprotect the Boc group of this compound as described in the PROTAC protocol (Step 2) to obtain H2N-PEG7-acid. b. Dissolve the H2N-PEG7-acid (1 equivalent) in a suitable buffer (e.g., PBS pH 7.4, with up to 10% DMSO). c. Add a solution of DBCO-NHS ester (1.5 equivalents) in DMSO. d. Allow the reaction to proceed for 1-2 hours at room temperature. e. Purify the resulting DBCO-PEG7-acid by reverse-phase HPLC.

  • Conjugation of the Payload to the Functionalized Linker: a. Dissolve the DBCO-PEG7-acid (1 equivalent) in anhydrous DMF. b. Activate the carboxylic acid with EDC (1.5 equivalents) and NHS (1.5 equivalents) for 30 minutes at room temperature. c. Add the cytotoxic payload (1 equivalent) to the activated linker solution. d. Stir the reaction for 4-12 hours at room temperature. e. Purify the DBCO-PEG7-Payload by reverse-phase HPLC.

  • Antibody Conjugation via SPAAC: a. Prepare the azide-modified antibody in a conjugation buffer (e.g., PBS pH 7.4). b. Add the DBCO-PEG7-Payload (typically a 2-5 fold molar excess over the antibody) to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should be kept below 10%. c. Incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-12 hours. d. Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload. e. Characterize the ADC to determine the DAR (e.g., by HIC-HPLC or mass spectrometry), purity, and aggregation.

Application 3: Synthesis of Peptide-Drug Conjugates (PDCs)

PDCs utilize a peptide to deliver a conjugated payload to a specific target. The PEG linker in PDCs can improve the solubility and circulation half-life of the conjugate.

Quantitative Data: Synthesis Yield of a PEGylated Peptide Conjugate

The synthesis of PDCs can be highly efficient, especially when employing robust coupling chemistries.

Peptide ConjugateLinkerCoupling MethodYield (%)
PEG-RGDPEG25NHS ester coupling96

Yield is dependent on the specific peptide, linker, and payload.[2]

Experimental Protocol: PDC Synthesis via CuAAC

This protocol describes the synthesis of a PDC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The peptide is functionalized with an alkyne group, and the this compound linker is functionalized with an azide before being coupled to the drug.

Workflow Diagram:

PDC_Synthesis_Workflow cluster_0 Step 1: Azide Functionalization of Linker cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Peptide Conjugation (CuAAC) A This compound B Activate Carboxylic Acid (HATU, DIPEA) A->B C Couple to Azido-amine B->C D Boc-NH-PEG7-N3 C->D E Boc Deprotection (TFA in DCM) D->E F H2N-PEG7-N3 E->F G Couple to Activated Drug F->G H Drug-NH-PEG7-N3 G->H J CuAAC Reaction (CuSO4, Sodium Ascorbate) H->J I Alkyne-modified Peptide I->J K Final PDC J->K

Caption: Workflow for PDC synthesis via CuAAC.

Materials:

  • This compound

  • An amino-azide compound (e.g., 2-azidoethan-1-amine)

  • Drug with a reactive group for coupling

  • Alkyne-modified peptide

  • HATU, DIPEA, TFA, DCM, DMF

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reverse-phase HPLC for purification

Protocol:

  • Synthesis of Azide-Functionalized Linker-Drug: a. Activate the carboxylic acid of this compound with HATU and DIPEA and couple it to an amino-azide compound to form Boc-NH-PEG7-N3. Purify by chromatography. b. Deprotect the Boc group using TFA in DCM to yield H2N-PEG7-N3. c. Couple the drug to the free amine of H2N-PEG7-N3 using appropriate coupling chemistry (e.g., activating a carboxylic acid on the drug with HATU/DIPEA). Purify the resulting Drug-NH-PEG7-N3 by reverse-phase HPLC.

  • Peptide Conjugation via CuAAC: a. Dissolve the alkyne-modified peptide (1 equivalent) and the Drug-NH-PEG7-N3 (1.5 equivalents) in a suitable buffer (e.g., PBS pH 7.4 or a buffer/DMSO co-solvent system). b. Prepare a premixed solution of CuSO4 (e.g., 0.1 equivalents) and a copper ligand like THPTA (0.5 equivalents) to protect the biomolecules. c. Add the copper/ligand solution to the peptide/linker-drug mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent). e. Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by LC-MS. f. Purify the final PDC by reverse-phase HPLC. g. Characterize the conjugate by LC-MS.

References

Quantifying the Degree of PEGylation with Boc-NH-PEG7-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Quantifying PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1][2] The degree of PEGylation—the number of PEG chains attached to a molecule—is a critical quality attribute that directly impacts the efficacy and safety of the final product. Therefore, accurate quantification is paramount.

This document provides detailed application notes and protocols for quantifying the degree of PEGylation using Boc-NH-PEG7-acid, a heterobifunctional linker. These methodologies are essential for process development, quality control, and regulatory submissions.

II. Principle of PEGylation with this compound

This compound is a PEG linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. The carboxylic acid is activated to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the target molecule. The Boc protecting group can then be removed to reveal a reactive amine for further conjugation if desired.

The degree of PEGylation is determined by quantifying the number of PEG chains successfully conjugated to the target molecule. This can be achieved through various analytical techniques that either directly measure the properties of the PEGylated product or quantify the consumption of reactive sites on the target molecule.

III. Analytical Methods for Quantifying PEGylation

Several robust methods are available for the qualitative and quantitative analysis of PEGylation.[] The choice of method depends on the nature of the target molecule, the required sensitivity, and the available instrumentation.

Key Quantitative Methods:

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) Assay: A colorimetric method to quantify the remaining free primary amines after PEGylation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Directly measures the molecular weight of the PEGylated conjugate, allowing for the determination of the number of attached PEG chains.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information on the PEGylated species by analyzing the characteristic signals of the PEG chain.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Separates the native, mono-PEGylated, and multi-PEGylated species, allowing for their individual quantification.[1][10][11][12]

The following sections provide detailed protocols for these key methods.

IV. Experimental Protocols

A. Protocol 1: PEGylation of a Model Protein with this compound

This protocol describes the fundamental steps for conjugating this compound to a protein.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[13][14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filtration devices for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or sulfo-NHS) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the protein solution. A typical molar excess of PEG-NHS to protein is 10:1 to 50:1, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration devices.

Workflow for Protein PEGylation:

PEGylation_Workflow cluster_activation NHS Ester Activation cluster_conjugation Conjugation cluster_purification Purification PEG_linker This compound Activated_PEG Activated Boc-NH-PEG7-NHS PEG_linker->Activated_PEG React EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Reaction PEGylation Reaction Activated_PEG->Reaction Protein Target Protein Protein->Reaction Quenched_Reaction Quenched Mixture Reaction->Quenched_Reaction Quench Purified_Product Purified PEGylated Protein Quenched_Reaction->Purified_Product Dialysis / SEC

Caption: Workflow for the PEGylation of a target protein.

B. Protocol 2: Quantification of PEGylation using the TNBSA Assay

This assay determines the percentage of primary amines that have been modified by PEGylation.

Materials:

  • PEGylated Protein and Unmodified Protein (Control)

  • TNBSA (2,4,6-trinitrobenzene sulfonic acid) solution (e.g., 5% w/v in methanol)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[13][14]

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N HCl

  • 96-well microplate and plate reader

Procedure:

  • Prepare TNBSA Working Solution: Immediately before use, dilute the TNBSA stock solution to 0.01% (w/v) with the Reaction Buffer.[13][14]

  • Sample Preparation: Prepare serial dilutions of both the unmodified and PEGylated protein in the Reaction Buffer (e.g., 20-200 µg/mL).[13][14]

  • Reaction:

    • Add 0.5 mL of each protein dilution to a microcentrifuge tube.

    • Add 0.25 mL of the 0.01% TNBSA working solution to each tube and mix well.[14]

    • Incubate at 37°C for 2 hours.[14]

  • Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.[14]

  • Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 335 nm.[14]

  • Calculation:

    • Calculate the average absorbance for each sample.

    • The degree of PEGylation (%) is calculated as: [1 - (Absorbance of PEGylated Protein / Absorbance of Unmodified Protein)] x 100%

Workflow for TNBSA Assay:

TNBSA_Workflow Sample_Prep Prepare Protein Samples (PEGylated & Unmodified) Add_TNBSA Add 0.01% TNBSA Solution Sample_Prep->Add_TNBSA Incubate Incubate at 37°C for 2 hours Add_TNBSA->Incubate Stop_Reaction Add SDS and HCl Incubate->Stop_Reaction Measure_Abs Measure Absorbance at 335 nm Stop_Reaction->Measure_Abs Calculate Calculate Degree of PEGylation Measure_Abs->Calculate

Caption: Experimental workflow for the TNBSA assay.

C. Protocol 3: Analysis of PEGylation by MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for analyzing PEGylated proteins using MALDI-TOF MS.

Materials:

  • Purified PEGylated Protein and Unmodified Protein

  • MALDI Matrix (e.g., Sinapinic acid or α-Cyano-4-hydroxycinnamic acid)

  • Matrix Solvent (e.g., Acetonitrile/Water/TFA mixture)

  • MALDI Target Plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in the matrix solvent.

    • Mix the protein sample (0.1-1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated products. Use linear mode for high molecular weight proteins.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the different PEGylated species.

    • The number of attached PEG chains (n) can be calculated as: n = (MW_PEGylated - MW_unmodified) / MW_PEG (where MW_PEG is the molecular weight of the this compound)

Logical Relationship for MALDI-TOF Analysis:

MALDI_Logic Unmodified_Protein Unmodified Protein Mass_Spectrum Mass Spectrum Unmodified_Protein->Mass_Spectrum Analyze PEGylated_Protein PEGylated Protein PEGylated_Protein->Mass_Spectrum Analyze MW_Unmodified MW_unmodified Mass_Spectrum->MW_Unmodified MW_PEGylated MW_PEGylated Mass_Spectrum->MW_PEGylated Degree_of_PEGylation Degree of PEGylation MW_Unmodified->Degree_of_PEGylation MW_PEGylated->Degree_of_PEGylation

Caption: Logical flow for determining the degree of PEGylation by MALDI-TOF MS.

V. Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Quantification of PEGylation Degree using the TNBSA Assay

SampleProtein Concentration (µg/mL)Average Absorbance at 335 nm% Free Amines RemainingDegree of PEGylation (%)
Unmodified Protein1000.850100%0%
PEGylated Batch 11000.42550%50%
PEGylated Batch 21000.21325%75%

Table 2: Analysis of PEGylation by MALDI-TOF Mass Spectrometry

SpeciesObserved Mass (Da)Calculated Mass (Da)Mass Difference (Da)Number of PEG Chains
Unmodified Protein66,43066,43000
Mono-PEGylated66,91566,91721
Di-PEGylated67,40167,40432
Tri-PEGylated67,88867,89133
Assuming the molecular weight of this compound is approximately 487 Da.

Table 3: Quantification of PEGylated Species by HPLC

SpeciesRetention Time (min)Peak Area (%)
Unmodified Protein15.215.8
Mono-PEGylated14.545.3
Di-PEGylated13.830.1
Multi-PEGylated13.18.8

VI. Conclusion

The accurate quantification of the degree of PEGylation is a critical step in the development of PEGylated therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound and to characterize the resulting conjugates using a suite of robust analytical methods. The selection of the most appropriate method will depend on the specific characteristics of the molecule of interest and the research or manufacturing objectives. Rigorous and consistent application of these techniques will ensure the development of safe and effective PEGylated products.

References

Application Notes and Protocols for Labeling Live Cells with Boc-NH-PEG7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surfaces is a cornerstone of modern biological research and therapeutic development. Poly(ethylene glycol) (PEG) linkers are widely utilized to enhance the solubility, stability, and biocompatibility of conjugated molecules while reducing immunogenicity.[1][2][3] The Boc-NH-PEG7-acid is a heterobifunctional linker that offers precise control over the bioconjugation process. Its terminal carboxylic acid can be activated to react with primary amines on cell surface proteins, while the Boc-protected amine provides a latent functional group for subsequent, orthogonal conjugation of a second molecule, such as a fluorescent dye, a targeting ligand, or a therapeutic agent.[4][5][6][7]

These application notes provide a detailed experimental workflow for the covalent attachment of this compound to the surface of live mammalian cells, followed by the deprotection of the Boc group and conjugation of a secondary molecule.

Data Presentation

Table 1: Cytotoxicity of Poly(ethylene glycol) Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various PEG oligomers on different cell lines after 24 hours of exposure. Generally, shorter PEG chains exhibit higher cytotoxicity at high concentrations, but biocompatibility is high for most PEGs at typical working concentrations for cell labeling.[8][9][10]

PEG DerivativeCell LineIC50 (mg/mL)Reference
Triethylene Glycol (TEG)HeLa19.8[8]
Triethylene Glycol (TEG)L92912.4[8]
PEG-1000L92922.5[8]
PEG-4000L92920.0[8]
PEG-400HeLa & L929> 20 (Minimal Cytotoxicity)[8][9]
PEG-2000HeLa & L929> 20 (Minimal Cytotoxicity)[8][9]
Table 2: Representative Data for Cell Surface Labeling Efficiency and Viability

This table provides example data demonstrating the successful labeling of a generic suspension cell line (e.g., Jurkat) with an activated PEG linker, followed by conjugation to a fluorescent dye (e.g., a Fluorescein-NHS ester). Labeling efficiency is quantified by the percentage of fluorescently positive cells, and the change in Mean Fluorescence Intensity (MFI) is measured by flow cytometry. Cell viability is assessed post-labeling using a Trypan Blue exclusion assay.

Treatment ConditionConcentration of Activated PEG Linker% Labeled Cells (Flow Cytometry)Fold Change in MFI (vs. Unlabeled)% Cell Viability (Trypan Blue)
Unlabeled Control0 µM< 1%1.0> 98%
Low Concentration100 µM~ 85%25> 95%
Medium Concentration500 µM> 95%90> 95%
High Concentration2 mM> 99%210~ 92%

Experimental Workflow and Chemical Pathway

The overall workflow involves preparing the cells and reagents, activating the PEG linker, labeling the cell surface, and then performing downstream analysis or further conjugation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Cell Surface Labeling cluster_analysis1 Phase 3: Analysis & Deprotection cluster_conjugation2 Phase 4: Secondary Conjugation cluster_analysis2 Phase 5: Final Analysis cell_culture Cell Culture & Harvesting reagent_prep Reagent Preparation (PEG Linker, EDC/Sulfo-NHS) conjugation1 Incubate Cells with Activated PEG Linker cell_culture->conjugation1 activation Activate this compound with EDC/Sulfo-NHS reagent_prep->activation activation->conjugation1 quenching1 Quench Reaction conjugation1->quenching1 analysis1 Analysis 1: - Cell Viability Assay - Confirm PEGylation (optional) quenching1->analysis1 deprotection Boc Deprotection (TFA Treatment) analysis1->deprotection conjugation2 Conjugate Reporter Molecule (e.g., Fluorescent Dye-NHS) deprotection->conjugation2 quenching2 Quench Reaction & Wash conjugation2->quenching2 analysis2 Analysis 2: - Quantify Labeling via Flow Cytometry - Fluorescence Microscopy quenching2->analysis2

Caption: Overall experimental workflow for cell surface labeling.

The chemical pathway involves a two-step conjugation process, where the this compound is first attached to the cell surface amines, followed by deprotection and attachment of a secondary molecule.

Chemical_Pathway cell Cell Surface with Primary Amines (-NH2) conjugation1 conjugation1 peg_linker Boc-NH-PEG7-COOH edc_nhs EDC / Sulfo-NHS (Activation) peg_linker->edc_nhs 1. activated_peg Boc-NH-PEG7-CO-NHS (Activated Linker) edc_nhs->activated_peg peg_cell Cell-PEG7-NH-Boc (PEGylated Cell) tfa TFA (Deprotection) peg_cell->tfa 3. deprotected_cell Cell-PEG7-NH2 (Amine-Functionalized Cell) tfa->deprotected_cell conjugation2 conjugation2 reporter_nhs Reporter-CO-NHS (e.g., Dye-NHS) final_cell Cell-PEG7-NH-Reporter (Final Labeled Cell) conjugation1->peg_cell 2. Amine Coupling conjugation2->final_cell 4. Secondary Labeling

References

Application Notes and Protocols for Protein Immobilization using Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid supports is a cornerstone technique in a myriad of scientific and diagnostic applications, including ELISAs, biosensors, affinity chromatography, and targeted drug delivery. The choice of linker used to tether the protein to the surface is critical for maintaining the protein's native conformation and biological activity. Boc-NH-PEG7-acid is a heterobifunctional linker that offers a strategic advantage for protein immobilization.[1] Its polyethylene (B3416737) glycol (PEG) spacer minimizes non-specific binding of other molecules to the support surface, while the terminal carboxylic acid and Boc-protected amine groups allow for a controlled, stepwise conjugation process.[1]

This document provides detailed application notes and protocols for the use of this compound to immobilize proteins on two common solid supports: amine-functionalized surfaces (e.g., magnetic beads, silicon wafers) and gold surfaces.

Principle of Immobilization

The immobilization strategy using this compound involves a two-stage process. First, the carboxylic acid terminus of the linker is activated, typically using EDC and NHS chemistry, to react with primary amines on a functionalized solid support, forming a stable amide bond.[2][3] Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the distal end of the PEG linker is removed under mild acidic conditions to expose a primary amine.[2][4] This newly available amine can then be used for various downstream applications, including the immobilization of a second molecule or direct interaction studies. This method ensures a controlled orientation and density of the immobilized linker.

Alternatively, the carboxylic acid of the linker can be used to couple directly to amine residues (e.g., lysine) on the target protein after activation. The Boc-protected amine can then be deprotected and used to attach the protein-linker conjugate to a surface with a suitable reactive group.

Data Presentation

The efficiency of protein immobilization and the subsequent performance of the immobilized protein are influenced by several factors. The following tables summarize key quantitative parameters to consider during the experimental design and optimization process.

ParameterRecommended RangeNotes
Linker Concentration 1-10 mMOptimal concentration is dependent on the solid support and desired surface density.
EDC Molar Excess (relative to linker) 1.5 - 10 foldHigher excess can improve coupling efficiency but may also lead to protein cross-linking if used in a one-pot reaction with the protein.[5]
NHS/sulfo-NHS Molar Excess (relative to linker) 1.5 - 5 foldStabilizes the activated carboxylic acid, increasing the efficiency of the reaction with amines.[5]
Activation Reaction pH 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.[2][6]
Coupling Reaction pH (to amines) 7.2 - 8.5Optimal for the reaction of NHS-esters with primary amines.[2]
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the NHS-ester.
Reaction Time (Coupling) 1 - 4 hoursLonger incubation times may not significantly increase coupling efficiency.
Boc Deprotection Reagent 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for removing the Boc protecting group.[2]
Deprotection Time 30 - 120 minutesReaction progress can be monitored by analytical techniques like TLC or LC-MS.[2]

Table 1: Key Reaction Parameters for Covalent Coupling using this compound.

Support MaterialLinker Surface Density (chains/nm²)Impact on Protein Binding
Gold NanoparticlesLow (< 0.32)Permits significant non-specific protein adsorption.[7]
Gold NanoparticlesIntermediate (0.32 - 0.96)Reduced protein adsorption with some ligand accessibility.[7]
Gold NanoparticlesHigh (> 0.96)Nearly eliminates non-specific protein binding.[7]
Niobium Oxide~0.5Effective at resisting protein adsorption.[8][9]

Table 2: Influence of PEG Surface Density on Non-Specific Protein Binding.

Experimental Protocols

Protocol 1: Immobilization of this compound on Amine-Functionalized Solid Supports (e.g., Magnetic Beads)

This protocol describes the covalent attachment of the this compound linker to an amine-functionalized surface, followed by deprotection of the Boc group to present a reactive amine on the surface.

Materials:

  • Amine-functionalized magnetic beads

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Magnetic separator

Procedure:

  • Bead Preparation:

    • Resuspend the amine-functionalized magnetic beads in Activation Buffer.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Repeat the wash step twice with Activation Buffer.

  • Linker Activation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC (1.5 molar equivalents to the linker) and NHS (1.5 molar equivalents to the linker) in Activation Buffer.[2]

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[2]

  • Coupling to Beads:

    • Add the activated linker solution to the washed magnetic beads.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Place the tube on a magnetic separator and discard the supernatant.

  • Washing and Quenching:

    • Wash the beads three times with PBST.

    • To quench any unreacted NHS-esters, resuspend the beads in Quenching Buffer and incubate for 15-30 minutes at room temperature.

    • Wash the beads three more times with PBST.

  • Boc Deprotection:

    • After the final wash, remove all residual buffer.

    • Add the Deprotection Solution to the beads and incubate for 30-60 minutes at room temperature with occasional mixing.[2]

    • Place the tube on a magnetic separator and carefully remove the acidic supernatant.

    • Wash the beads twice with DCM.

    • Neutralize any residual acid by washing the beads twice with Neutralization Buffer.

    • Finally, wash the beads three times with PBS. The beads now present a terminal amine group ready for protein immobilization.

Protocol 2: Immobilization of a Protein onto a Gold Surface using this compound

This protocol outlines the functionalization of a gold surface with a thiol-containing molecule to introduce a primary amine, followed by the coupling of this compound and subsequent protein immobilization.

Materials:

  • Gold-coated substrate (e.g., slide, sensor chip)

  • Cysteamine (B1669678) or other amine-terminated thiol

  • Ethanol (B145695)

  • This compound

  • EDC and NHS/sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Wash Buffer: PBST

  • Deprotection Solution: 50% TFA in DCM

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate

  • Protein solution (1-2 mg/mL in Coupling Buffer)

  • Quenching Buffer: 1 M Glycine or Ethanolamine, pH 8.0

Procedure:

  • Surface Functionalization with Amines:

    • Clean the gold substrate with ethanol and dry under a stream of nitrogen.

    • Immerse the substrate in a solution of cysteamine in ethanol (1-10 mM) for at least 2 hours to form a self-assembled monolayer (SAM).

    • Rinse the substrate thoroughly with ethanol and then water to remove unbound thiol.

  • Linker Immobilization:

    • Follow steps 2 and 3 from Protocol 1 to activate the this compound and couple it to the amine-functionalized gold surface.

  • Washing:

    • Rinse the surface thoroughly with PBST to remove any unbound linker and reaction byproducts.

  • Boc Deprotection:

    • Immerse the substrate in the Deprotection Solution for 30-60 minutes.

    • Rinse with DCM, followed by Neutralization Buffer, and finally with PBS. The surface now has terminal amine groups from the deprotected PEG linker.

  • Protein Immobilization:

    • Prepare a solution of the target protein in Coupling Buffer.

    • Activate the carboxyl groups on the protein (if the protein has accessible carboxyl groups and the goal is to link them to the surface amines) using EDC/NHS as described in Protocol 1, Step 2.

    • Alternatively, and more commonly for proteins, activate the surface amines by converting them to a more reactive species, or directly couple a protein's carboxyl groups to the surface amines using EDC/NHS in a one-pot reaction (this risks protein cross-linking). For a more controlled approach, one could use a different crosslinker chemistry. Assuming a direct EDC/NHS coupling of protein carboxyls to surface amines:

    • Prepare a solution of the protein in Activation Buffer. Add EDC and NHS. Incubate for 15 minutes.

    • Immediately apply the activated protein solution to the deprotected linker-functionalized gold surface.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Final Wash:

    • Rinse the surface with Coupling Buffer.

    • Immerse the substrate in Quenching Buffer for 30 minutes to block any remaining reactive sites.

    • Rinse thoroughly with PBST and then with PBS. The protein is now immobilized on the gold surface.

Visualizations

experimental_workflow_amine_surface cluster_prep Bead Preparation cluster_activation Linker Activation cluster_coupling Coupling & Deprotection beads Amine-functionalized Magnetic Beads wash1 Wash with Activation Buffer beads->wash1 couple Couple to Beads (1-2 hours) wash1->couple linker This compound activated_linker Activated Linker (NHS-ester) linker->activated_linker 15-30 min edc_nhs EDC / NHS edc_nhs->activated_linker activated_linker->couple wash2 Wash & Quench couple->wash2 deprotect Boc Deprotection (TFA/DCM) wash2->deprotect final_beads Amine-presenting Beads deprotect->final_beads

Caption: Workflow for functionalizing amine surfaces with this compound.

logical_relationship linker_conc Linker Concentration surface_density Optimal Linker Surface Density linker_conc->surface_density reagent_ratio EDC:NHS:Linker Ratio reagent_ratio->surface_density reaction_ph Reaction pH (Activation & Coupling) reaction_ph->surface_density reaction_time Reaction Time reaction_time->surface_density protein_activity High Protein Activity surface_density->protein_activity low_nonspecific Low Non-specific Binding surface_density->low_nonspecific stability Enhanced Stability protein_activity->stability

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of Boc-NH-PEG7-acid and similar PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage has a strong dependence on the acid concentration.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, even a shorter one like PEG7, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate compared to less bulky molecules.[1][2]

  • Solvent Issues: The choice of solvent is critical. The solvent must fully solvate both the PEGylated substrate and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][3]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the reaction sites, leading to incomplete deprotection.[2]

Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation (tBu⁺) that is generated during the cleavage of the Boc group.[2][4] Electron-rich amino acid residues like tryptophan and methionine are particularly susceptible to this side reaction.[4]

To minimize these side reactions, it is crucial to use "scavengers" in the reaction mixture. Scavengers are reagents that react with the liberated tert-butyl cations, preventing them from reacting with your desired product. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][3][4]

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine). The deprotected amine is more polar and will typically have a lower Rf value.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products by their mass-to-charge ratio.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q4: What is the best way to work up the reaction and isolate the deprotected product?

The work-up procedure depends on the properties of your deprotected product:

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][2][3]

  • Aqueous Workup: If your deprotected product is soluble in an organic solvent and not in water, you can dilute the reaction mixture with an organic solvent and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][3]

  • Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

Troubleshooting Guide

Issue: Incomplete Deprotection

If you have confirmed through analytical methods (TLC, LC-MS, NMR) that the Boc deprotection is incomplete, consider the following troubleshooting steps.

start Incomplete Deprotection Detected step1 Increase Acid Concentration (e.g., from 20% to 50% TFA in DCM) start->step1 step2 Extend Reaction Time (e.g., from 1h to 2-4h) step1->step2 If still incomplete end Complete Deprotection Achieved step1->end If successful step3 Increase Reaction Temperature (e.g., from 0°C to Room Temp) step2->step3 If still incomplete step2->end If successful step4 Consider a Stronger Acid System (e.g., 4M HCl in Dioxane) step3->step4 If still incomplete step3->end If successful step5 Check Solvent and Solubility step4->step5 If other options fail step4->end If successful step5->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

The following table summarizes common reaction conditions for Boc deprotection.

ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][3]Dichloromethane (DCM)[1][3]0°C to Room Temp[3]1-2 hours[1][3]Most common method. Scavengers like TIS are recommended.
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]Room Temp1-4 hoursA stronger acid system, useful for difficult deprotections.
Oxalyl Chloride/Methanol3 equivalents[7]MethanolRoom Temp1-4 hours[7]A milder alternative for substrates sensitive to strong acids.[1]
Thermal DeprotectionN/AVarious (e.g., TFE, MeOH)[8]150-240°C[8]30-60 minutes[8]Can be selective but requires high temperatures.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a standard procedure for the solution-phase Boc deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]

  • If your substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.[1][2] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][3]

Protocol 2: Monitoring Deprotection by TLC

Materials:

  • TLC plate (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of DCM and methanol)

  • Staining solution (e.g., ninhydrin (B49086) stain for primary amines)

  • Heat gun

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction at different time points on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light if applicable.

  • Stain the plate with a ninhydrin solution and gently heat with a heat gun. The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the deprotected amine.[5] The disappearance of the starting material spot confirms the reaction is progressing.

Chemical Pathway

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc-NH-R Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc-NH-R->Protonated_Boc + H+ Carbamic_Acid HOOC-NH2+-R Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H3N+-R Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

References

Technical Support Center: Conjugation with Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Boc-NH-PEG7-acid in their conjugation experiments. This guide provides detailed troubleshooting advice and frequently asked questions to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for using this compound?

A1: The process is a multi-step workflow that includes the deprotection of the amine, activation of the carboxylic acid, and subsequent conjugation to your target molecule. The key stages are:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield a reactive primary amine.[1][2]

  • Carboxylic Acid Activation: The terminal carboxylic acid is activated to make it reactive towards primary amines on the target biomolecule. This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[1][3]

  • Conjugation: The activated PEG linker is then reacted with the target biomolecule (e.g., a protein or antibody) in a buffer at a specific pH, typically targeting primary amines on lysine (B10760008) residues.[1][4]

  • Quenching: The reaction is stopped by adding a quenching agent, such as Tris or glycine (B1666218), which consumes any unreacted NHS-activated PEG.[1][5]

  • Purification: The final conjugate is purified to remove excess reagents and byproducts using methods like size-exclusion chromatography (SEC) or dialysis.[5][6]

Q2: What are the optimal pH conditions for the conjugation reaction?

A2: A two-step pH process is highly recommended for optimal efficiency.[3]

  • Activation Step: The activation of the carboxylic acid on the PEG linker with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[3] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3]

  • Coupling Step: The reaction of the NHS-activated PEG with the primary amines on the target molecule is most efficient at a pH of 7.0 to 8.5 .[3] This is because the primary amine needs to be deprotonated to be nucleophilic.[3] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4.[3]

Q3: Why should I avoid using Tris or glycine buffers during the conjugation step?

A3: Buffers containing primary amines, such as Tris and glycine, will compete with the primary amines on your target molecule for reaction with the NHS-activated PEG linker.[5][7][8] This competition will significantly reduce the conjugation efficiency and lead to lower yields of your desired product.[7] It is crucial to use a non-amine-containing buffer like PBS, MES, or HEPES for the conjugation reaction.[1][9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause 1: Hydrolysis of the NHS-activated PEG. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, where it reacts with water and reverts to the non-reactive carboxylic acid.[5] This is a major competing reaction that reduces the amount of active PEG available for conjugation.[5]

  • Recommended Solution:

    • pH Control: The rate of hydrolysis increases significantly with increasing pH.[5][10] Maintain the coupling reaction pH between 7.0 and 8.5.[3] At pH 9.0, the half-life of an NHS ester can be less than 10 minutes, whereas at pH 7.4 it can exceed 120 minutes.[10]

    • Reagent Preparation: Prepare the NHS-activated PEG solution immediately before use.[8][11] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[8]

    • Temperature: Perform the conjugation at room temperature or 4°C. Higher temperatures accelerate hydrolysis.[5][7]

Possible Cause 2: Incomplete Boc Deprotection. If the Boc group is not completely removed, the terminal amine of the PEG linker will not be available for subsequent steps (if you are conjugating through that end after activating the acid) or will remain unreactive if it is the intended nucleophile.

  • Recommended Solution:

    • Acid Concentration and Time: Ensure sufficient acid strength and reaction time. A common condition is 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1-2 hours at room temperature.[12][13]

    • Monitoring: Monitor the deprotection reaction's progress using an appropriate analytical technique like LC-MS or TLC to ensure all starting material is consumed.[12]

Possible Cause 3: Suboptimal Molar Ratio of Reactants. An inappropriate molar ratio of the PEG linker to the biomolecule can lead to poor yield.

  • Recommended Solution:

    • Optimization: The optimal molar excess of the PEG reagent can vary. It is recommended to perform small-scale titration experiments to find the ideal ratio for your specific application. A 10 to 50-fold molar excess of NHS-activated PEG over the target molecule is a common starting point.[7][14]

Troubleshooting Workflow for Low Conjugation Yield

G start Start: Low Conjugation Yield check_hydrolysis Issue: NHS Ester Hydrolysis? start->check_hydrolysis check_deprotection Issue: Incomplete Boc Deprotection? check_hydrolysis->check_deprotection No solution_hydrolysis Solution: - Control pH (7.0-8.5) - Use fresh reagents - Lower temperature check_hydrolysis->solution_hydrolysis Yes check_reagents Issue: Reagent Quality/Ratio? check_deprotection->check_reagents No solution_deprotection Solution: - Increase TFA concentration/time - Monitor reaction completion (LC-MS) check_deprotection->solution_deprotection Yes solution_reagents Solution: - Use high-purity reagents - Optimize molar ratio (titration) check_reagents->solution_reagents Yes end End: Improved Yield solution_hydrolysis->end solution_deprotection->end solution_reagents->end

Caption: Troubleshooting decision tree for low conjugation yield.

Problem 2: Presence of Unexpected Side Products

Possible Cause 1: Side reactions from Boc deprotection. The strong acidic conditions required for Boc removal can sometimes lead to side reactions, especially if the target molecule contains other acid-sensitive groups.[15]

  • Recommended Solution:

    • Use Scavengers: If your molecule is sensitive to the tert-butyl cation byproduct generated during deprotection, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture.[12][16]

    • Milder Acid: In some cases, a different acid system, such as 4M HCl in dioxane, might be a suitable alternative to TFA.[12]

Possible Cause 2: Protein Aggregation. Over-labeling of a protein with PEG chains can alter its surface properties and lead to aggregation.[7]

  • Recommended Solution:

    • Optimize Molar Ratio: Reduce the molar excess of the activated PEG linker in the reaction.[1][7]

    • Control Co-solvent Concentration: If the PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically below 10% v/v) to avoid denaturing the protein.[1][11]

Main Reaction and Potential Side Reactions

G cluster_main Main Conjugation Pathway cluster_side Side Reactions A Boc-NH-PEG7-COOH B H2N-PEG7-COOH A->B Deprotection (TFA) C NHS-O-CO-PEG7-NH2 B->C Activation (EDC/NHS) E Protein-NH-CO-PEG7-NH2 (Desired Conjugate) C->E Conjugation D Protein-NH2 D->E F NHS-O-CO-PEG7-NH2 G HOOC-PEG7-NH2 (Hydrolyzed PEG) F->G Hydrolysis (H2O) H Boc-NH-PEG7-COOH I Incomplete Deprotection (Unreactive PEG) H->I Incomplete Reaction

Caption: The main reaction pathway and key side reactions.

Data Summary Tables

Table 1: Influence of pH on NHS Ester Hydrolysis and Amine Reactivity

pH RangeCarboxyl Activation (EDC/NHS)Amine Coupling EfficiencyNHS Ester Hydrolysis RateRecommendation
< 6.0 Optimal[3]Low (amines are protonated)[3]LowRecommended for activation step only.
7.0 - 8.5 Less EfficientHigh (amines are deprotonated)[3]Moderate, increases with pH[10]Optimal range for the coupling step.[11]
> 8.5 InefficientHighVery High (t½ can be <10 min)[3][10]Not recommended due to rapid hydrolysis.

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended ConditionPurposePotential Issue if Deviated
Reagent Trifluoroacetic Acid (TFA)Acidolysis of the Boc group[12][17]Weaker acids may not be effective.
Concentration 20 - 50% (v/v) in DCMTo ensure complete and timely reaction[13]Lower concentrations may lead to incomplete deprotection.[12]
Temperature 0°C to Room TemperatureTo control reaction rateHigher temperatures may degrade sensitive molecules.
Time 1 - 2 hoursTo allow the reaction to go to completion[13]Insufficient time leads to incomplete deprotection.[12]
Scavenger (Optional) Triisopropylsilane (TIS)To trap tert-butyl cations[12]Alkylation of sensitive functional groups.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine (H2N-PEG7-acid) can often be used directly in the next step after thorough drying.

Protocol 2: NHS Activation of H2N-PEG7-acid
  • Dissolve the deprotected H2N-PEG7-acid in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-6.0).

  • Add N-hydroxysuccinimide (NHS) (e.g., 1.5 molar equivalents).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 1.5 molar equivalents).

  • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[7] This solution should be used immediately.

Protocol 3: Conjugation of NHS-activated PEG to a Protein
  • Biomolecule Preparation: Ensure the protein is in an amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer). The protein concentration should ideally be greater than 0.5 mg/mL.[1][7]

  • Reaction: Add the freshly prepared NHS-activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application (a 10:1 to 20:1 ratio is a common starting point).[7][8]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[5][7]

  • Purification: Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5][6]

References

Improving the solubility of Boc-NH-PEG7-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG7-acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these molecules and to troubleshoot common issues encountered during their use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) oxide units is hydrophilic and generally promotes solubility in aqueous solutions and polar organic solvents.[1][2][3][4][5][6] Conversely, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and contributes to solubility in nonpolar organic solvents.[7] This dual nature means its solubility can vary significantly depending on the solvent system.

Q2: In which organic solvents is this compound typically soluble?

A2: this compound and similar Boc-protected PEG linkers are generally soluble in a range of polar organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile.[7][8][9] The solubility in these solvents is often sufficient for use in common synthetic procedures like peptide coupling and other conjugation reactions.

Q3: Is this compound soluble in water?

A3: The solubility of this compound in water can be limited. While the PEG7 chain enhances aqueous solubility, the hydrophobic Boc group can counteract this effect, especially at higher concentrations where aggregation may occur.[4][10][11] The solubility of the final conjugate will also be heavily influenced by the properties of the molecule attached to the PEG linker.

Q4: My final this compound conjugate has poor solubility. What are the likely causes?

A4: Poor solubility of the final conjugate is often due to the physicochemical properties of the conjugated molecule (e.g., a peptide, small molecule, or protein). If the conjugated molecule is highly hydrophobic, it can overwhelm the solubilizing effect of the relatively short PEG7 chain. Aggregation of the conjugated molecule can also lead to precipitation.

Q5: How can I improve the aqueous solubility of my this compound conjugate?

A5: Several strategies can be employed to improve the aqueous solubility of your conjugate:

  • pH Adjustment: If your conjugate contains ionizable groups, adjusting the pH of the solution to ionize these groups can significantly increase solubility.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent, such as DMSO or ethanol, can help to disrupt hydrophobic interactions and improve solubility.

  • Formulation with Excipients: The use of surfactants or other formulation excipients can help to create micelles or other nano-assemblies that can encapsulate the hydrophobic parts of the conjugate and present a hydrophilic exterior to the aqueous environment.[12]

  • Longer PEG Chains: If you are still in the design phase, consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to impart greater hydrophilicity.[13]

Q6: I am having trouble dissolving the this compound linker itself. What should I do?

A6: If you are experiencing difficulty dissolving the this compound linker, try the following:

  • Sonication: Gentle sonication can help to break up any aggregates and promote dissolution.

  • Gentle Warming: Warming the solution slightly (e.g., to 30-40 °C) can increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the molecule.

  • Solvent Choice: Ensure you are using a suitable solvent. For stubborn cases, DMSO or DMF are often good choices.

Troubleshooting Guides

Issue 1: Precipitation of this compound Conjugate During Reaction
  • Possible Cause: The concentration of the reactants may be too high, leading to the product precipitating out of solution as it is formed. The reaction solvent may not be optimal for the solubility of the final conjugate.

  • Troubleshooting Steps:

    • Lower the Concentration: Reduce the concentration of your reactants.

    • Change the Solvent System: Consider using a different solvent or a co-solvent system that is known to be a good solvent for both the starting materials and the expected product. For example, if the reaction is being performed in DCM, adding a small amount of DMF or DMSO might help to keep the product in solution.

    • Monitor the Reaction Closely: If the product is precipitating, it may be possible to proceed with the reaction if the precipitate is amorphous and does not hinder stirring. However, this may affect reaction kinetics and yield.

Issue 2: Difficulty Dissolving the Purified this compound Conjugate
  • Possible Cause: The purified conjugate may have formed aggregates upon removal of the purification solvents. The chosen solvent for dissolution may not be appropriate for the final conjugate.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your conjugate in a range of solvents (see solubility data table below).

    • Use of Co-solvents: Try dissolving the conjugate in a small amount of a strong organic solvent (e.g., DMSO) first, and then slowly adding the desired aqueous buffer.

    • Sonication and Gentle Heating: As with the linker, sonication and gentle warming can aid in the dissolution of the conjugate.

    • pH Adjustment: If applicable, adjust the pH of the aqueous buffer to a point where your conjugate is expected to be most soluble (e.g., away from its isoelectric point).

Data Presentation

Table 1: Qualitative Solubility of this compound and its Conjugates

SolventClassificationThis compound LinkerThis compound Conjugate
WaterAqueousSparingly Soluble to SolubleHighly Dependent on Conjugated Molecule
Phosphate-Buffered Saline (PBS)Aqueous BufferSparingly Soluble to SolubleHighly Dependent on Conjugated Molecule and pH
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleGenerally Soluble
N,N-Dimethylformamide (DMF)Polar AproticSolubleGenerally Soluble
Dichloromethane (DCM)ChlorinatedSolubleVariable, Depends on Conjugate
AcetonitrilePolar AproticSolubleVariable, Depends on Conjugate
Tetrahydrofuran (THF)EtherModerately SolubleVariable, Depends on Conjugate
Methanol / EthanolPolar ProticSolubleVariable, Depends on Conjugate
Diethyl EtherEtherInsolubleGenerally Insoluble
HexanesNonpolarInsolubleGenerally Insoluble

Note: Quantitative solubility data for this compound is not widely published and is best determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound Conjugates
  • Initial Solvent Selection: Based on the properties of your conjugated molecule, select a primary solvent. For hydrophobic conjugates, start with a polar aprotic solvent like DMSO or DMF.

  • Weighing and Initial Solvent Addition: Accurately weigh the conjugate into a clean vial. Add a small volume of the primary solvent to create a concentrated stock solution.

  • Mechanical Agitation: Vortex or stir the mixture vigorously.

  • Sonication (Optional): If the conjugate does not readily dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating (Optional): If necessary, warm the solution to 30-40 °C while stirring.

  • Dilution/Buffer Exchange: Once the conjugate is fully dissolved in the initial organic solvent, you can slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Be mindful that adding the aqueous phase too quickly can cause the conjugate to precipitate.

Protocol 2: Boc Deprotection of a PEG Linker Conjugate

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] If the substrate is sensitive to the tert-butyl cation by-product, consider adding a scavenger like triisopropylsilane (B1312306) (TIS).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1-2 hours.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Mandatory Visualization

experimental_workflow cluster_solubilization Solubilization Protocol start Start with Dry Conjugate add_solvent Add Primary Solvent (e.g., DMSO, DMF) start->add_solvent agitate Vortex / Stir add_solvent->agitate sonicate Sonication (Optional) agitate->sonicate If not dissolved dissolved Fully Dissolved Stock Solution agitate->dissolved If dissolved heat Gentle Warming (Optional, 30-40°C) sonicate->heat If still not dissolved sonicate->dissolved If dissolved heat->dissolved If dissolved dilute Slowly Add Aqueous Buffer dissolved->dilute final_solution Final Aqueous Solution dilute->final_solution

Caption: Experimental workflow for solubilizing this compound conjugates.

solubility_factors cluster_hydrophilic Hydrophilic Factors (Promote Aqueous Solubility) cluster_hydrophobic Hydrophobic Factors (Decrease Aqueous Solubility) conjugate This compound Conjugate peg_chain PEG7 Chain conjugate->peg_chain contributes to acid_group Carboxylic Acid (ionized at high pH) conjugate->acid_group contributes to conjugated_polar Polar Groups on Conjugated Molecule conjugate->conjugated_polar may contribute to boc_group Boc Group conjugate->boc_group contributes to conjugated_nonpolar Nonpolar Groups on Conjugated Molecule conjugate->conjugated_nonpolar may contribute to

Caption: Factors influencing the aqueous solubility of this compound conjugates.

References

Technical Support Center: Preventing Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after the PEGylation process.

Section 1: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: What are the initial signs of protein aggregation during my PEGylation experiment?

A1: Protein aggregation can manifest both visually and analytically.

  • Visual Cues: You might observe turbidity (cloudiness), opalescence, or the formation of visible precipitates in your reaction mixture.

  • Analytical Detection: Techniques like Size Exclusion Chromatography (SEC) will show the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity index (PDI).[1]

Q2: I'm observing aggregation. What are the most likely causes in my PEGylation reaction?

A2: Several factors can contribute to protein aggregation during PEGylation. Consider the following potential causes:

  • Intermolecular Cross-linking: If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together, leading to large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While generally stabilizing, the PEG polymer itself can sometimes induce conformational changes on the protein surface that favor aggregation. The size and structure of the PEG molecule can influence these interactions.[1]

  • Poor Reagent Quality: Impurities in your activated PEG reagent, such as the presence of diol in a supposedly monofunctional PEG, can lead to unintentional cross-linking.[1]

Q3: How can I systematically troubleshoot and optimize my PEGylation reaction to minimize aggregation?

A3: A systematic approach involving small-scale screening experiments is highly recommended before proceeding to larger batches.[3] Key parameters to investigate include:

  • Protein Concentration: Test a range of concentrations to find the optimal balance between reaction efficiency and aggregation.[2][3]

  • PEG:Protein Molar Ratio: A high molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation. Start with a low ratio and gradually increase it.[3]

  • pH: The reaction pH is critical. A pH slightly below the pKa of the target amine can favor more specific and controlled PEGylation, reducing the likelihood of aggregation.[2][4]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking.[3]

Below is a logical workflow for troubleshooting aggregation issues:

Troubleshooting_Workflow start Aggregation Observed optimize_conditions Optimize Reaction Conditions (pH, Temp, Molar Ratio, Concentration) start->optimize_conditions analyze_aggregation Analyze Aggregation (SEC, DLS) optimize_conditions->analyze_aggregation use_excipients Incorporate Stabilizing Excipients change_peg Modify PEG Characteristics (Size, Linker Type) use_excipients->change_peg Still Aggregating use_excipients->analyze_aggregation site_specific Employ Site-Specific PEGylation change_peg->site_specific Still Aggregating change_peg->analyze_aggregation site_specific->analyze_aggregation analyze_aggregation->use_excipients Unsuccessful end_success Aggregation Minimized analyze_aggregation->end_success Successful end_fail Aggregation Persists (Re-evaluate Strategy) analyze_aggregation->end_fail Persistent Aggregation SEC_Workflow start Start: PEGylated Protein Sample equilibration Equilibrate SEC Column start->equilibration sample_prep Filter Sample (0.22 µm) equilibration->sample_prep injection Inject Sample onto Column sample_prep->injection data_acq Monitor Elution at 280 nm injection->data_acq data_analysis Integrate Peaks and Quantify Aggregates data_acq->data_analysis end_result End: % Monomer, % Dimer, % HMW Aggregates data_analysis->end_result Aggregation_Factors cluster_protein Protein Properties cluster_peg PEG Reagent cluster_conditions Reaction Conditions Intrinsic Instability Intrinsic Instability Aggregation Protein Aggregation Intrinsic Instability->Aggregation High Concentration High Concentration High Concentration->Aggregation Bifunctional Linker Bifunctional Linker Bifunctional Linker->Aggregation High MW PEG High MW PEG High MW PEG->Aggregation Can be stabilizing or destabilizing Suboptimal pH Suboptimal pH Suboptimal pH->Aggregation High Temperature High Temperature High Temperature->Aggregation High Molar Ratio High Molar Ratio High Molar Ratio->Aggregation

References

Technical Support Center: Optimizing Reactions with Boc-NH-PEG7-acid and NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling reaction between Boc-NH-PEG7-acid and N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4][5][6] At lower pH values, the amine group is protonated (-NH3+) and therefore unreactive.[4][5][6][7] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][4][7]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Amine-free buffers are essential. Recommended options include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][3] 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffers are commonly used.[4][5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[2][8] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[2][9] If your molecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the reaction.[8]

Q3: How should I dissolve and handle this compound and the NHS ester?

This compound itself is a carboxylic acid. To react it with an amine, it must first be activated to an NHS ester, typically using a carbodiimide (B86325) like EDC. The resulting Boc-NH-PEG7-NHS ester is moisture-sensitive.[8][10]

  • Storage: Store the NHS ester reagent desiccated at -20°C.[8][10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][10]

  • Dissolving: Many NHS esters are not readily soluble in water.[1][2] It is recommended to first dissolve the NHS ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][6][11] The quality of the solvent is critical; degraded DMF can contain amines that will interfere with the reaction.[2][4][5][6] Do not prepare and store stock solutions in aqueous buffers, as the NHS ester will hydrolyze.[2][8]

Q4: What is the primary side reaction, and how can I minimize it?

The main competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and N-hydroxysuccinimide.[1][7][] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][7] To minimize hydrolysis:

  • Work within the optimal pH range (7.2-8.5).[1]

  • Prepare the NHS ester solution immediately before use.[2][8]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][2]

  • Use a higher concentration of the amine-containing molecule to favor the desired reaction over hydrolysis.[2][]

Q5: My protein precipitates during or after the conjugation reaction. What could be the cause?

Protein precipitation can occur for several reasons. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester can denature the protein.[3] It is advisable to keep the final concentration of the organic solvent below 10%.[3][8] Additionally, extensive modification of surface amines can alter the protein's isoelectric point and solubility, potentially leading to precipitation. Using a PEGylated linker like Boc-NH-PEG7 can often improve the solubility of the final conjugate.[3][]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis is too fast).Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2][3]
Hydrolysis of NHS Ester: Reagent was exposed to moisture or stored improperly. Aqueous stock solutions were used.Store NHS esters under desiccated conditions at -20°C.[8] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][3]
Incompatible Buffer: Use of amine-containing buffers (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer like PBS, borate, or carbonate buffer before the reaction.[3][8]
Steric Hindrance: The amine on the target molecule is not accessible.Consider using a longer PEG spacer to reduce steric hindrance. The PEG7 linker is designed to improve accessibility.[14]
Poor Reproducibility Inconsistent NHS Ester Activity: The reagent is sensitive to moisture, and its activity can vary between experiments if not handled carefully.Always allow the reagent vial to warm to room temperature before opening.[8] Prepare fresh solutions for each experiment.
Variations in Reaction Conditions: Minor differences in pH, temperature, or incubation time between experiments.Ensure consistent and precise control over all reaction parameters.
Protein/Molecule Precipitation High Organic Solvent Concentration: The final concentration of DMSO or DMF is too high, causing denaturation.Keep the final concentration of the organic solvent below 10% of the total reaction volume.[3][8]
Hydrophobicity of the NHS Ester: The modifying reagent is very hydrophobic, leading to a less soluble conjugate.Use a hydrophilic, PEGylated NHS ester like Boc-NH-PEG7-NHS to increase the hydrophilicity and solubility of the final product.[3][]

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The rate of hydrolysis competes directly with the desired amidation reaction.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1]
8.0Room Temp~210 minutes[15][16]
8.5Room Temp~180 minutes[15][16]
8.6410 minutes[1]
9.0Room Temp~125 minutes[15][16]

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Kinetics

This table illustrates that while hydrolysis rates increase with pH, the amidation reaction is often accelerated more significantly, leading to higher yields at an optimal pH before hydrolysis becomes overwhelmingly dominant.

pHPorphyrin-NHS Ester (1.0 mM)Half-life of Hydrolysis (min)Half-life of Amidation (min)Final Amide YieldReference(s)
8.0P3-NHS2108080-85%[15][16]
8.5P3-NHS1802080-85%[15][16]
9.0P3-NHS1251080-85%[15][16]
8.0P4-NHS1902587-92%[15]
8.5P4-NHS1301087-92%[15]
9.0P4-NHS110587-92%[15]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol first activates the carboxylic acid of this compound to an NHS ester and then reacts it with an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., protein) in amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Reactants: Allow all reagents to equilibrate to room temperature before opening vials to prevent condensation.

  • Activate this compound:

    • In a microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Prepare Protein Solution: Ensure the protein or other amine-containing molecule is in an appropriate amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6]

  • Conjugation Reaction:

    • Add the freshly activated Boc-NH-PEG7-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.[8]

    • Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8][10]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][5]

  • Storage: Store the purified conjugate under conditions optimal for the protein.

Protocol 2: One-Pot EDC/NHS Coupling Reaction

This protocol combines activation and conjugation in a single reaction vessel.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule in amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer

  • Purification system

Procedure:

  • Prepare Reaction Mixture: Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).

  • Add Reagents:

    • Add this compound to the solution.

    • Sequentially add NHS and then EDC to the reaction mixture. Use a molar excess of the PEG-acid and coupling reagents relative to the available amines on the target molecule.

  • Incubation: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench and Purify: Follow steps 5-7 from Protocol 1 to quench the reaction and purify the final conjugate.

Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_hydrolysis Competing Reaction Boc_PEG_Acid Boc-NH-PEG7-COOH Activated_Ester Boc-NH-PEG7-NHS Ester Boc_PEG_Acid->Activated_Ester + EDC, + NHS Conjugate Boc-NH-PEG7-CO-NH-R' (Stable Amide Bond) Activated_Ester->Conjugate + R'-NH2 (pH 7.2-8.5) Hydrolyzed_Acid Boc-NH-PEG7-COOH (Inactive) Activated_Ester->Hydrolyzed_Acid + H2O (Hydrolysis) Amine R'-NH2 (Primary Amine) Amine->Conjugate

Caption: Reaction mechanism for NHS ester coupling.

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents (Equilibrate to RT) start->prep_reagents dissolve_nhs 2. Dissolve NHS Ester in Anhydrous DMSO/DMF prep_reagents->dissolve_nhs prep_protein 3. Prepare Amine Molecule in Amine-Free Buffer (pH 7.2-8.5) prep_reagents->prep_protein conjugation 4. Mix & Incubate (RT for 1-2h or 4°C for 2-4h) dissolve_nhs->conjugation prep_protein->conjugation quench 5. Quench Reaction (e.g., Tris Buffer) conjugation->quench purify 6. Purify Conjugate (Desalting / Dialysis) quench->purify end End Product purify->end

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Logic start Low Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Reagents fresh? check_buffer->check_reagents Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No success Yield Optimized check_reagents->success Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No adjust_ph->start buffer_exchange->start use_fresh->start

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in PROTAC synthesis with Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in PROTAC synthesis utilizing Boc-NH-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield after the amide coupling reaction between my amine-containing molecule and this compound. What are the common causes?

Low yields in the amide coupling step are a frequent challenge in PROTAC synthesis. The primary culprits can be categorized as follows:

  • Incomplete Reaction: The amide bond formation may not have gone to completion. This can be due to several factors including suboptimal reaction conditions, insufficient activation of the carboxylic acid, or issues with the starting materials.

  • Side Reactions: The reagents or intermediates may be participating in unintended side reactions, consuming the starting materials and reducing the yield of the desired PROTAC.

  • Purification Issues: PROTACs containing PEG linkers are often highly polar, leading to significant product loss during purification by standard column chromatography.[]

  • Starting Material Quality: The purity of this compound and the amine-containing molecule is crucial. Impurities or degradation of starting materials can significantly hinder the reaction.

Q2: How can I optimize the amide coupling reaction conditions to improve the yield?

Optimization of the reaction conditions is key to maximizing the yield. Consider the following strategies:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. Reagents like HATU, HBTU, and COMU are often more efficient for sterically hindered or electron-deficient amines compared to carbodiimides like EDC or DCC.[2][3]

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine if it is in a salt form. Typically, 2-3 equivalents of the base are used.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[4] Ensure the solvent is completely dry, as water can hydrolyze the activated ester intermediate.

  • Reaction Time and Temperature: Monitor the reaction progress by LC-MS. While many couplings are complete within a few hours at room temperature, some may require extended reaction times (overnight) or gentle heating (e.g., 40-50 °C) to drive the reaction to completion.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the this compound and the coupling reagent relative to the amine can help to ensure complete consumption of the limiting reagent.

Q3: My amine starting material is an HCl or TFA salt. Could this be affecting my reaction?

Yes, the salt form of your amine can significantly impact the reaction. The amine salt is not nucleophilic and will not react with the activated carboxylic acid. It is crucial to add a sufficient amount of a non-nucleophilic base (typically 2-3 equivalents of DIPEA or TEA) to neutralize the salt and liberate the free amine in situ. One equivalent of the base will be consumed by the salt, and the excess will facilitate the coupling reaction. Failure to add enough base is a common reason for failed or low-yielding reactions.[5]

Q4: I see multiple spots on my TLC and a complex mixture in my LC-MS analysis. What are the potential side reactions?

Several side reactions can occur during the amide coupling step:

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with prolonged reaction times or elevated temperatures. Using coupling reagents with additives like HOBt or HOAt can help to suppress racemization.

  • Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

  • Reaction with Solvents: In some cases, the activated carboxylic acid can react with the solvent (e.g., DMF) or impurities within it.

Q5: Purification of my PEGylated PROTAC is proving difficult, and I am losing a lot of my product. What purification strategies are recommended?

The high polarity of PROTACs containing PEG linkers makes them challenging to purify using standard normal-phase silica (B1680970) gel chromatography, often leading to poor separation and low recovery.[] The recommended method for purifying these molecules is reverse-phase preparative HPLC (RP-HPLC) .[4]

Here are some tips for successful purification:

  • Column Choice: Use a C18 or C8 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.

  • Product Stability: If your PROTAC is sensitive to acid, consider using a neutral pH buffer system for your mobile phase.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for the synthesis of PROTACs with this compound. Specific yields are highly dependent on the substrates and reaction conditions, but this table offers a general guideline for reagent selection.

Coupling ReagentRelative EfficiencyCommon Side ReactionsCostKey Considerations
HATU HighLow risk of racemizationHighVery effective for difficult couplings, including sterically hindered amines.[2][3]
HBTU HighLow risk of racemizationHighSimilar to HATU, a reliable choice for most amide bond formations.
EDC ModerateFormation of N-acylurea byproduct, potential for racemization.LowWater-soluble byproducts are easily removed during aqueous workup. Often used with HOBt to improve efficiency and reduce racemization.
DCC ModerateFormation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.LowDCU is difficult to remove completely. Generally less favored for solution-phase synthesis of complex molecules.

Experimental Protocols

General Protocol for Amide Coupling of this compound with a Primary Amine using HATU

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule.

Materials:

  • This compound (1.1 eq)

  • Amine-containing molecule (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase preparative HPLC system

Procedure:

  • To a solution of this compound (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.0 eq) in a minimal amount of anhydrous DMF. If the amine is an HCl or TFA salt, ensure enough DIPEA is present to neutralize it.

  • Add the solution of the amine to the pre-activated acid mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.[4]

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the desired PROTAC.

Visualizations

Troubleshooting Workflow for Low Yield in PROTAC Synthesis

G start Low Yield in PROTAC Synthesis check_reaction Analyze Reaction Mixture by LC-MS start->check_reaction incomplete_reaction Incomplete Reaction (Starting Material Remaining) check_reaction->incomplete_reaction Predominant Species? complex_mixture Complex Mixture (Multiple Products) check_reaction->complex_mixture Predominant Species? purification_issue Product Loss During Purification? check_reaction->purification_issue Clean reaction but low isolated yield optimize_coupling Optimize Coupling Conditions: - Change Coupling Reagent (e.g., to HATU) - Increase Reagent Equivalents - Change Solvent (Anhydrous DMF) - Increase Reaction Time/Temperature incomplete_reaction->optimize_coupling Yes check_sm Check Starting Material Quality: - Purity (NMR, LC-MS) - Amine Salt Form (add extra base) incomplete_reaction->check_sm Yes side_reactions Investigate Side Reactions: - Racemization (use HOBt/HOAt) - N-acylurea formation (avoid DCC/EDC alone) complex_mixture->side_reactions Yes success Improved Yield optimize_coupling->success check_sm->success side_reactions->success purification_solution Optimize Purification: - Use Reverse-Phase HPLC - Adjust Mobile Phase (pH, gradient) purification_issue->purification_solution Yes purification_solution->success

Caption: A flowchart for troubleshooting low yields in PROTAC synthesis.

Amide Coupling Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents Boc_PEG_Acid Boc-NH-PEG7-COOH Activated_Ester Activated Ester Intermediate Boc_PEG_Acid->Activated_Ester + Coupling Reagent + Base Amine R-NH2 PROTAC Boc-NH-PEG7-CO-NH-R (PROTAC Product) Amine->PROTAC Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->PROTAC + R-NH2 Byproducts Byproducts (e.g., HOBt, Urea derivative) Activated_Ester->Byproducts

Caption: The general chemical pathway for amide bond formation in PROTAC synthesis.

References

Boc-NH-PEG7-acid stability issues in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Boc-NH-PEG7-acid in various buffers. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a bifunctional linker comprised of three key components: a Boc-protecting group, a PEG7 spacer, and a carboxylic acid. The overall stability is primarily dictated by the susceptibility of the Boc group and the PEG chain to degradation under different conditions. The Boc (tert-butyloxycarbonyl) group is a commonly used amine protecting group known for its stability under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2][3] The polyethylene (B3416737) glycol (PEG) chain is generally stable but can be prone to oxidative degradation.[4][5][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C in a dry, inert atmosphere.[8] For short-term use, refrigeration at 4°C is acceptable. When in solution, it is recommended to use freshly prepared solutions or store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: In which pH range is this compound most stable?

A3: this compound is most stable in neutral to moderately basic buffers (pH 7 to 9). Under these conditions, the Boc protecting group is stable against hydrolysis.[1][2] However, at acidic pH (pH < 4), the Boc group will undergo rapid cleavage.[9][10]

Q4: Can the choice of buffer impact the stability of the PEG chain?

A4: Yes, the choice of buffer can influence the stability of the PEG chain, primarily through oxidative degradation. Some buffer components can chelate metal ions that may catalyze the oxidation of the PEG chain. For example, citrate (B86180) and phosphate (B84403) buffers can offer some protection by chelating metal ions. Conversely, the presence of trace metal contaminants in buffer salts can promote oxidative degradation.[7]

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound.

Issue 1: Loss of Boc protecting group during an experiment.

  • Symptom: Unexpected reaction of the amine group, confirmed by analytical methods such as mass spectrometry showing a mass loss of 100 Da.

  • Potential Cause: The experimental conditions are too acidic. The Boc group is labile in acidic environments.[9][10]

  • Troubleshooting Steps:

    • Measure the pH of your buffer/reaction mixture: Ensure the pH is maintained above 6.

    • Choose an appropriate buffer: For experiments requiring acidic conditions, consider if the Boc-protected compound is suitable or if an alternative protecting group is necessary. For reactions at neutral or basic pH, ensure the buffer has adequate capacity to prevent pH drops.

    • Minimize exposure time: If transient exposure to mildly acidic conditions is unavoidable, minimize the duration to reduce the extent of deprotection.

Issue 2: Degradation of the PEG chain.

  • Symptom: Appearance of unexpected peaks in HPLC analysis, or loss of compound integrity, potentially with changes in solubility.

  • Potential Cause: Oxidative degradation of the PEG ether linkages. This can be initiated by exposure to air (oxygen), light, and trace metal ions.

  • Troubleshooting Steps:

    • De-gas buffers: To minimize dissolved oxygen, sparge your buffers with an inert gas like nitrogen or argon before use.

    • Work in a controlled atmosphere: For sensitive reactions, consider performing experiments in a glove box or under an inert atmosphere.

    • Use high-purity reagents: Use high-purity water and buffer salts to minimize metal ion contamination.

    • Add a chelating agent: In some cases, adding a small amount of a chelating agent like EDTA can help sequester metal ions and reduce oxidative degradation.

    • Protect from light: Store the compound and conduct experiments with protection from light, as photo-oxidation can occur.

Issue 3: Inconsistent results in bioconjugation reactions.

  • Symptom: Variable yields or incomplete reactions when attempting to couple the carboxylic acid moiety of this compound.

  • Potential Cause: The carboxylic acid is not sufficiently activated, or the compound has degraded.

  • Troubleshooting Steps:

    • Verify compound integrity: Before use, confirm the purity and integrity of your this compound stock using an appropriate analytical method like HPLC or NMR.

    • Optimize activation conditions: Ensure you are using appropriate activating agents (e.g., EDC/NHS) and reaction conditions for amide bond formation. The pH of the reaction is critical for efficient coupling.

    • Use freshly prepared solutions: As with any reagent, using freshly prepared solutions of this compound will yield the most consistent results.

Quantitative Stability Data

Table 1: Estimated Half-Life of this compound at 25°C in Various Buffers

Buffer SystempHEstimated Half-Life (t½)Primary Degradation Pathway
0.1 M HCl1< 1 hourBoc Deprotection
0.1 M Citrate Buffer3Several hoursBoc Deprotection
0.1 M Acetate Buffer5Several daysSlow Boc Deprotection
0.1 M MES Buffer6.5> 1 weekMinimal Degradation
0.1 M Phosphate Buffer (PBS)7.4Very Stable (> 1 month)Very Slow Oxidation
0.1 M HEPES Buffer7.4Very Stable (> 1 month)Very Slow Oxidation
0.1 M Bicarbonate Buffer8.5Very Stable (> 1 month)Very Slow Oxidation
0.1 M NaOH13StableMinimal Degradation

Note: The stability in neutral and basic buffers is generally high with respect to hydrolysis. However, oxidative degradation of the PEG chain can occur over longer periods, and the rate will be dependent on specific experimental conditions (e.g., presence of oxygen, metal ions).

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

This protocol outlines a forced degradation study to evaluate the stability of this compound under different pH conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9).

  • Incubation:

    • In separate vials, dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.

    • Incubate the vials at a controlled temperature (e.g., 37°C or 50°C) and protect from light.

  • Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Preparation:

    • If necessary, quench the degradation by adjusting the pH to neutral.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC method with UV or mass spectrometric detection.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Visualizations

cluster_acid Acidic Conditions (pH < 6) cluster_neutral_basic Neutral/Basic Conditions (pH > 6) cluster_oxidative Oxidative Conditions Boc_PEG_Acid_Acid This compound Deprotected_PEG_Acid H2N-PEG7-Acid Boc_PEG_Acid_Acid->Deprotected_PEG_Acid  Boc Deprotection (Hydrolysis) Boc_PEG_Acid_Neutral This compound Stable Stable Boc_PEG_Acid_Neutral->Stable  Minimal Hydrolysis Boc_PEG_Acid_Oxidative This compound Degraded_PEG Degradation Products (e.g., aldehydes, shorter PEGs) Boc_PEG_Acid_Oxidative->Degraded_PEG  PEG Chain Scission

Caption: Degradation pathways of this compound under different conditions.

start Instability Observed (e.g., low yield, extra peaks) check_ph Check pH of Solution start->check_ph acidic Is pH < 6? check_ph->acidic boc_deprotection Primary Issue: Boc Deprotection acidic->boc_deprotection Yes check_oxidation Consider Oxidative Stress acidic->check_oxidation No adjust_ph Action: Increase pH, use appropriate buffer boc_deprotection->adjust_ph peg_degradation Primary Issue: PEG Chain Degradation check_oxidation->peg_degradation degas Action: De-gas buffers, use inert atmosphere chelator Action: Add chelator (e.g., EDTA) reagents Action: Use high-purity reagents peg_degradation->degas peg_degradation->chelator peg_degradation->reagents

Caption: Troubleshooting workflow for this compound stability issues.

References

How to remove unreacted Boc-NH-PEG7-acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Boc-NH-PEG7-acid from a reaction mixture.

Troubleshooting Guide

Issue: Residual this compound Detected in Product

This guide will help you troubleshoot and select an appropriate purification strategy to remove unreacted this compound from your reaction mixture.

DOT Script of the Purification Workflow:

PurificationWorkflow start Reaction Mixture (Product + Unreacted this compound) product_sol Is the product soluble in a water-immiscible organic solvent? start->product_sol extraction Liquid-Liquid Extraction product_sol->extraction Yes product_precip Does the product precipitate upon addition of a non-solvent (e.g., water)? product_sol->product_precip No extraction_details Wash organic layer with water or brine. Unreacted PEG partitions into the aqueous phase. extraction->extraction_details chromatography_q Are extraction and precipitation insufficient or not feasible? extraction->chromatography_q precipitation Precipitation & Filtration product_precip->precipitation Yes product_precip->chromatography_q No precipitation_details Add water to precipitate the organic product. Filter to isolate the product. precipitation->precipitation_details precipitation->chromatography_q chromatography Chromatography chromatography_q->chromatography Yes sec Size Exclusion Chromatography (SEC) chromatography->sec Large MW difference rphplc Reversed-Phase Chromatography (RP-HPLC) chromatography->rphplc High purity needed silica (B1680970) Silica Gel Chromatography chromatography->silica General purification end Purified Product sec->end rphplc->end silica->end

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove unreacted this compound?

For many organic synthesis applications where the desired product is significantly less polar than the PEG linker, liquid-liquid extraction is the simplest and often first method to try. By dissolving the reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane (B109758), or chloroform) and washing with water or brine, the highly water-soluble this compound will preferentially partition into the aqueous phase, leaving the purified product in the organic layer.[1]

Q2: My product is also water-soluble. How can I purify it?

When both your product and the unreacted PEG are water-soluble, liquid-liquid extraction is not effective. In this case, chromatographic techniques are generally required.

  • Size Exclusion Chromatography (SEC): This method is very effective if there is a significant difference in molecular size between your product and the this compound.[][3]

  • Reversed-Phase HPLC (RP-HPLC): This is a high-resolution technique that can separate compounds based on differences in polarity. It is suitable for both purification and analysis.[4][5]

  • Ion-Exchange Chromatography (IEX): If your product has a net charge that is different from the charge of the PEG-acid at a given pH, IEX can be a powerful separation tool.[]

Q3: Can I use precipitation to remove the unreacted PEG linker?

Precipitation can be used in two ways. Firstly, if your product is poorly soluble in water, you may be able to precipitate it by adding water to your reaction mixture (if it's in a water-miscible organic solvent), while the unreacted PEG linker remains in solution.[1] Secondly, while PEG is often used to precipitate proteins, this is generally not a method to remove unreacted PEG itself.[6][7]

Q4: Are there any recommended solvent systems for silica gel column chromatography of PEG-containing compounds?

Yes, for silica gel chromatography of polar, PEG-containing compounds, traditional solvent systems like ethyl acetate/hexanes may not be effective. A more polar mobile phase is often required. A commonly recommended system is a gradient of methanol (B129727) in dichloromethane or chloroform.[8] To improve separation and reduce tailing of spots on a TLC plate, you can add a small amount of an acid (like formic acid) if your compound has a free carboxylic acid, or a base (like aqueous ammonia) if it has a free amine.[8]

Q5: How can membrane filtration help in the purification process?

Membrane filtration techniques such as dialysis and diafiltration are useful for separating molecules based on size.[] If your product is significantly larger than this compound (MW 497.58), you can use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain your product while allowing the smaller, unreacted PEG linker to diffuse out.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing Unreacted this compound

Purification MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubilityProduct is soluble in an organic solvent immiscible with water.Fast, simple, and inexpensive for initial cleanup.[1]Not suitable if the product is water-soluble or has similar solubility to the PEG linker.
Precipitation Low solubility of the product in a particular solventProduct is a solid that is insoluble in a solvent in which the PEG linker is soluble (e.g., water).Simple and can handle large quantities.[1]Product must be a solid and have suitable solubility characteristics. May not provide very high purity.
Silica Gel Chromatography Adsorption based on polarityGeneral purpose purification for a wide range of products.Widely available and versatile.[8]Can be challenging for very polar compounds; may require specialized solvent systems.[8]
Size Exclusion Chromatography (SEC) Separation by molecular sizeProduct has a significantly different molecular weight than the PEG linker.Effective for removing low molecular weight impurities.[][3]Resolution may be limited if the molecular weights are close.
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicityHigh-resolution purification and analysis are required.High purity can be achieved; applicable to a wide range of compounds.[4][5]Can be expensive and time-consuming for large-scale purification.
Ion-Exchange Chromatography (IEX) Separation by net chargeProduct has a different net charge than the PEG linker at a specific pH.High selectivity based on charge properties.[]Requires the product to be charged and soluble in aqueous buffers.
Membrane Filtration (Dialysis) Separation by molecular size through a semi-permeable membraneProduct is significantly larger than the PEG linker.Cost-effective and gentle on biomolecules.[]Can be a slow process; requires a large volume of buffer.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the aqueous layer (the bottom layer for DCM, the top for EtOAc).

  • Repeat: Repeat the washing step 2-3 times with fresh water or brine to ensure complete removal of the water-soluble PEG linker.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a stronger solvent. If the solubility is low, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 100% dichloromethane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase. A common strategy for PEG-containing compounds is to use a gradient elution, gradually increasing the polarity. For example, start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10% methanol in DCM).[8] For acidic compounds, adding ~1% formic acid to the mobile phase can improve peak shape.[8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Characterizing and Mitigating Unexpected Byproducts in Boc-NH-PEG7-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-NH-PEG7-acid and similar PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unexpected byproducts during your experiments, ensuring the synthesis of high-purity conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides a flexible spacer. One end of the PEG chain is terminated with a carboxylic acid (-COOH) group, and the other end has an amine (-NH2) group protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions to reveal the free amine.[2]

Its primary application is in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4] In PROTACs, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[3]

Q2: What are the most common reactions where byproducts are observed with this compound?

A2: Byproducts are most frequently encountered during two key steps:

  • Amide Coupling Reaction: This is when the carboxylic acid end of the linker is activated and coupled to an amine-containing molecule. The use of carbodiimide (B86325) coupling reagents like EDC is a common source of byproducts.[5]

  • Boc Deprotection: This step involves the removal of the Boc protecting group from the amine terminus using a strong acid, typically trifluoroacetic acid (TFA). The reactive intermediate formed during this process can lead to side reactions.[2][6]

Q3: Why is it crucial to characterize and minimize byproducts in these reactions?

A3: The presence of byproducts can have significant consequences in drug development and research:

  • Reduced Yield and Purity: Byproducts lower the overall yield of the desired product and complicate purification, increasing time and cost.[7]

  • Altered Biological Activity: Impurities can have their own biological effects, potentially leading to off-target activity or altered efficacy of the final conjugate.

  • Safety and Toxicity Concerns: Uncharacterized byproducts can pose safety risks and introduce toxicity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Formation of an Unexpected Byproduct with a Mass of +153.2 Da during EDC/NHS Coupling

Likely Cause: The most probable cause is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, rearranges instead of reacting with N-hydroxysuccinimide (NHS) or the desired amine. This rearrangement is a common side reaction in carbodiimide-mediated couplings.[5][8]

Solutions:

  • Optimize Reaction Conditions:

    • pH: Maintain a slightly acidic pH (around 4.5-6.0) to favor the reaction of the O-acylisourea with NHS over the rearrangement.[9]

    • Temperature: Perform the coupling at a lower temperature (0 °C to room temperature) to minimize the rate of the rearrangement reaction.[10]

    • Solvent: Use of less polar solvents like dichloromethane (B109758) (DCM) can sometimes reduce N-acylurea formation compared to very polar solvents like DMF.[1]

  • Use Coupling Additives:

    • HOBt or Oxyma Pure: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can efficiently trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[11]

  • Alternative Coupling Reagents:

    • HATU or HBTU: Consider using uronium/aminium-based coupling reagents like HATU or HBTU. These reagents form highly reactive esters that can often provide higher yields and fewer byproducts, especially in challenging couplings.[12][13]

Issue 2: Observation of Multiple Peaks in LC-MS after Boc Deprotection

Likely Cause: The cleavage of the Boc group with a strong acid like TFA generates a stable tert-butyl cation . This reactive electrophile can alkylate nucleophilic residues on your molecule, leading to a mixture of byproducts.[2][6]

Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the deprotection reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[6]

    • Triisopropylsilane (B1312306) (TIS): A commonly used and effective scavenger.

    • Thioanisole: Another effective scavenger, particularly useful if your molecule contains sulfur-containing amino acids like methionine.

  • Optimize Deprotection Conditions:

    • Reaction Time and Temperature: Use the minimum reaction time required for complete deprotection, as prolonged exposure to strong acid can increase the likelihood of side reactions. Most deprotections are complete within 1-2 hours at room temperature.[2] Monitor the reaction by TLC or LC-MS.

    • Acid Concentration: While a high concentration of TFA (e.g., 20-50% in DCM) is needed for efficient deprotection, using an excessively high concentration for an extended period is not always beneficial.[2]

Quantitative Data Summary

The following tables provide a summary of expected outcomes under different experimental conditions to guide your optimization efforts.

Table 1: Byproduct Formation in Amide Coupling of this compound

Coupling ReagentAdditiveRelative N-Acylurea FormationExpected Product YieldNotes
EDCNoneHighModerate to LowProne to rearrangement, especially with hindered amines.[8]
EDCNHSModerateModerateNHS helps to form a more stable active ester, but rearrangement can still occur.[5]
EDCHOBt/Oxyma PureLowHighAdditives significantly suppress N-acylurea formation.[11]
HATUDIPEA (base)Very LowHigh to Very HighGenerally provides clean and fast couplings.[13]
DCCNoneHighModerate to LowByproduct (DCU) is insoluble in most organic solvents.[11]

Table 2: Byproduct Formation during Boc Deprotection

AcidScavengerRelative Alkylation ByproductsDeprotection EfficiencyNotes
50% TFA in DCMNoneHigh (if nucleophiles are present)HighHigh risk of side reactions with sensitive substrates.[6]
50% TFA in DCMTIS (5%)LowHighTIS is a very effective scavenger for the tert-butyl cation.[2]
4M HCl in DioxaneNoneHigh (if nucleophiles are present)HighAn alternative to TFA, but still generates the tert-butyl cation.[2]
20% TFA in DCMTIS (5%)Very LowModerate to HighMilder conditions may require longer reaction times but can reduce other acid-labile side reactions.[2]

Experimental Protocols

Protocol 1: Amide Coupling of this compound using HATU

This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine using HATU.

  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing substrate (1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the this compound/HATU solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection of a PEG-linked Substrate

This protocol outlines the standard procedure for removing the Boc protecting group using TFA with a scavenger.

  • Reaction Setup:

    • Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Add triisopropylsilane (TIS) as a scavenger (5% v/v).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, filter, and concentrate.[2]

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection A This compound + Amine B Add Coupling Reagent (e.g., HATU) + Base (DIPEA) in DMF A->B C Reaction at RT (2-4h) B->C D Work-up & Purification C->D E Boc-Protected Conjugate D->E F Boc-Protected Conjugate E->F Proceed to Deprotection G Add TFA/DCM + Scavenger (TIS) F->G H Reaction at RT (1-2h) G->H I Evaporation & Work-up H->I J Final Deprotected Conjugate I->J

Caption: A typical experimental workflow for amide coupling and subsequent Boc deprotection.

troubleshooting_coupling Problem Byproduct Observed in Coupling Reaction Cause1 N-Acylurea Formation (EDC) Problem->Cause1 Solution1a Optimize pH (4.5-6.0) & Temp (0°C) Cause1->Solution1a Solution1b Use Additives (HOBt, Oxyma Pure) Cause1->Solution1b Solution1c Switch to HATU/HBTU Cause1->Solution1c

Caption: Troubleshooting logic for byproducts in amide coupling reactions.

troubleshooting_deprotection Problem Multiple Products After Deprotection Cause1 tert-Butyl Cation Alkylation Problem->Cause1 Solution1a Add Scavengers (TIS, Thioanisole) Cause1->Solution1a Solution1b Minimize Reaction Time Cause1->Solution1b Solution1c Optimize TFA Concentration Cause1->Solution1c

References

Avoiding cleavage of acid-labile groups during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges associated with the cleavage of acid-labile groups during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection and what are the standard conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with dichloromethane (B109758) (DCM).[2][3] Concentrations can range from 20-50% TFA in DCM, with reaction times of 1-2 hours at room temperature.[4] Another common reagent is 4M HCl in 1,4-dioxane.[5]

Q2: What are common side reactions during Boc deprotection?

A2: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[6] Electron-rich aromatic rings (like in Tryptophan and Tyrosine) and sulfur-containing residues (like Cysteine and Methionine) are particularly susceptible to this side reaction.[6][7] Another potential side reaction is the trifluoroacetylation of the newly deprotected amine when TFA is used.[5] In complex molecules, harsh acidic conditions can also lead to the cleavage of other acid-labile protecting groups or degradation of the molecule itself.[5]

Q3: What is the role of scavengers in Boc deprotection?

A3: Scavengers are added to the deprotection mixture to "trap" the reactive tert-butyl cation, thus preventing it from reacting with nucleophilic sites on the substrate.[5][6] Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole (B89551), and anisole.[5] The choice of scavenger depends on the specific amino acids present in the peptide or the nature of the substrate.

Q4: How can I selectively deprotect a Boc group in the presence of other acid-labile groups like t-butyl esters or acetals?

A4: Achieving selective deprotection requires careful tuning of the reaction conditions. The Boc group is generally more sensitive to acid than many other acid-labile groups.[6] Using milder acidic conditions, such as dilute TFA or specific Lewis acids, can allow for selective removal of the Boc group. For instance, selective deprotection of Boc in the presence of tert-butyl esters has been achieved using sulfuric acid in tert-butyl acetate (B1210297).[8] For substrates with highly sensitive groups, non-acidic methods might be necessary.[5][9]

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection

  • Symptom: Significant amount of starting material remains after the reaction, as observed by TLC, LC-MS, or NMR.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[4] Consider switching to a stronger acid system like neat TFA, or 4M HCl in dioxane.[4]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress periodically.[4] Gentle warming may be required for some substrates, but should be done cautiously to avoid side reactions.[4]
Poor Solubility Ensure the protected substrate is fully dissolved in the reaction solvent.[4]
Reagent Degradation Use fresh, high-quality reagents. Anhydrous conditions are often crucial.

Problem 2: Observation of Side Products

  • Symptom: Presence of unexpected peaks in LC-MS or spots on TLC, potentially corresponding to alkylated products or degradation.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
t-Butylation of Nucleophilic Groups Add scavengers like triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture to trap the tert-butyl cation.[5]
Cleavage of Other Acid-Labile Groups Use milder deprotection conditions. This could involve lowering the acid concentration, reaction temperature, or switching to a less harsh acid.[10] Consider alternative, non-acidic deprotection methods if the molecule is extremely acid-sensitive.[5][9]
Trifluoroacetylation This is more likely with prolonged reaction times in TFA. If this is a persistent issue, consider using HCl in dioxane instead of TFA.[5]
Degradation of Sensitive Substrates For highly acid-sensitive compounds, explore milder alternatives to strong acids like TFA. Options include using Lewis acids like ZnBr2 in DCM or thermal deprotection in a high-boiling solvent.[5]

Problem 3: Difficulty in Removing Residual Acid

  • Symptom: The final product is isolated as a TFA or HCl salt, which may interfere with subsequent steps.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Volatile Acid (TFA) After removing the bulk of the solvent and TFA under reduced pressure, co-evaporate with a non-polar solvent like toluene (B28343) (3x) to azeotropically remove residual TFA.[4]
Non-Volatile Acid Salts If the product is soluble in an organic solvent, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[4] Be cautious if your product contains base-labile groups.
Product Precipitation The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[4]

  • If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next step or purified further.[4]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected substrate in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • An aqueous workup with a mild base may be necessary to neutralize the HCl salt if required for the subsequent step.

Protocol 3: Selective Boc Deprotection in the Presence of a t-Butyl Ester

This protocol is based on conditions reported for specific substrates and may require optimization.[8]

  • Dissolve the substrate containing both Boc and t-butyl ester groups in tert-butyl acetate (tBuOAc) or a mixture of tBuOAc:CH2Cl2 (4:1 v/v).[8]

  • Add concentrated sulfuric acid (1.5–3.0 equivalents) or methanesulfonic acid (1.5–3.0 equivalents).[8]

  • Stir the reaction at room temperature and carefully monitor the deprotection of the Boc group while checking the integrity of the t-butyl ester by LC-MS or NMR.

  • Upon selective removal of the Boc group, quench the reaction by carefully adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

Visualization of Concepts

Boc_Deprotection_Workflow cluster_start Starting Material cluster_outcome Outcome Start Boc-Protected Compound Standard Standard Conditions (e.g., 20-50% TFA in DCM) Start->Standard Robust Substrate Mild Mild Acidic Conditions (e.g., Dilute Acid, Lewis Acid) Start->Mild Acid-Labile Groups Present NonAcidic Non-Acidic Conditions (e.g., Thermal, TMSI) Start->NonAcidic Highly Acid-Sensitive Substrate Complete Complete Deprotection Standard->Complete SideProducts Side Products Formed Standard->SideProducts Mild->Complete Incomplete Incomplete Reaction Mild->Incomplete NonAcidic->Complete

Caption: Decision workflow for selecting Boc deprotection conditions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Solution Problem Unexpected Result in Boc Deprotection Incomplete Incomplete Reaction? Problem->Incomplete Starting Material Remains SideRxn Side Reactions? Problem->SideRxn New Impurities Observed Incomplete->SideRxn No IncreaseAcid Increase Acid Conc./Time Incomplete->IncreaseAcid Yes AddScavenger Add Scavengers (TIS, Anisole) SideRxn->AddScavenger t-Butylation Suspected MilderCond Use Milder Conditions SideRxn->MilderCond Other Groups Cleaved

Caption: Troubleshooting logic for Boc deprotection issues.

References

Strategies to improve the efficiency of nanoparticle functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nanoparticle functionalization. Our goal is to help you improve the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Issue 1: Nanoparticle Aggregation During Functionalization

  • Q1: My nanoparticles are aggregating after adding functionalization reagents. What are the common causes and how can I prevent this?

    A1: Nanoparticle aggregation is a frequent issue arising from a loss of colloidal stability.[1] The primary causes include:

    • Inappropriate Solvent Conditions: Nanoparticles must be stable in the chosen reaction solvent before adding any reagents. A poor solvent can cause stabilizing ligands to collapse, leading to aggregation.[2]

    • Incorrect pH: The pH of your solution is critical as it affects the surface charge of both the nanoparticles and the ligands.[2] At or near the isoelectric point, electrostatic repulsion is minimal, promoting aggregation.[2][3]

    • High Reagent Concentration: An excessive concentration of crosslinkers or ligands can lead to inter-particle bridging, causing aggregation.[2]

    • Ineffective Stabilization: The stabilizing molecules (ligands) may not be providing sufficient steric or electrostatic repulsion to overcome the attractive van der Waals forces between nanoparticles.[2]

    Troubleshooting Steps:

    • Optimize pH: Adjust the pH of the reaction buffer to be far from the isoelectric point of the nanoparticles to maximize surface charge and electrostatic repulsion.[2]

    • Control Reagent Concentration: Perform a titration to determine the optimal ligand concentration for monolayer coverage, avoiding excesses that can cause aggregation.[2]

    • Enhance Dispersion: Use sonication to break up soft agglomerates before and during the initial stages of functionalization.[2] However, be aware that excessive sonication can sometimes induce aggregation.[2]

    • Improve Stabilization: Consider using longer polymer chains or dendritic molecules to enhance steric hindrance and prevent aggregation.[4] The addition of a non-ionic surfactant like Tween 20 can also help maintain dispersion, but its concentration must be carefully optimized to avoid interfering with the reaction.[5]

    • Purification Method: During washing steps, use the lowest possible centrifugation speed and duration necessary to pellet the nanoparticles, as high centrifugal forces can cause irreversible aggregation.[2]

  • Q2: How can I visually and quantitatively assess nanoparticle aggregation?

    A2:

    • Visual Inspection: For plasmonic nanoparticles like gold, a color change from red to blue or purple is a clear indicator of aggregation.[2] Increased turbidity or the formation of visible precipitates are also signs of aggregation.[2]

    • Quantitative Analysis: Dynamic Light Scattering (DLS) is a primary technique to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution.[6][7] An increase in the average particle size or the appearance of a multimodal distribution suggests aggregation. Transmission Electron Microscopy (TEM) can provide direct visualization of nanoparticle clusters.[7]

Issue 2: Low Conjugation Efficiency

  • Q3: I'm experiencing low coupling efficiency with EDC/NHS chemistry. What factors could be affecting the reaction?

    A3: Low efficiency in EDC/NHS coupling can be attributed to several factors:

    • Hydrolysis of Reagents: EDC is highly susceptible to hydrolysis, especially in aqueous buffers.[8][9] The activated NHS-ester intermediate is also prone to hydrolysis, reducing its reactivity with the amine-containing molecule.[10]

    • Incorrect pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (around 6.0).[8] The subsequent coupling to primary amines is favored at a physiological to slightly basic pH (7.2-8.5).[8]

    • Steric Hindrance: The accessibility of the functional groups on both the nanoparticle surface and the ligand can be limited by the conformation of the molecules, leading to reduced reaction efficiency.[11][12] Using a spacer arm, such as polyethylene (B3416737) glycol (PEG), can help overcome steric hindrance.[11][13]

    • Suboptimal Reagent Ratios: The molar ratio of EDC and NHS to the carboxyl groups on the nanoparticles is crucial. An insufficient amount of activating agents will result in incomplete activation, while a large excess may not significantly improve efficiency and can contribute to side reactions.[14]

    Troubleshooting Steps:

    • Use Fresh Reagents: Always prepare fresh solutions of EDC and NHS immediately before use.[8]

    • Two-Step Protocol: Employ a two-step coupling protocol. First, activate the carboxyl groups with EDC and sulfo-NHS at an acidic pH. Then, wash the nanoparticles to remove excess reagents before adding the amine-containing molecule at a slightly basic pH. This minimizes unwanted side reactions.[8]

    • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and reagent concentrations to find the optimal conditions for your specific system.[8]

    • Introduce Spacers: If steric hindrance is suspected, use linkers with varying lengths to increase the distance between the nanoparticle surface and the reactive group.[11]

  • Q4: My click chemistry reaction (CuAAC) is not proceeding as expected. What are the potential issues?

    A4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but its success depends on several factors:[15]

    • Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. The presence of a reducing agent, such as sodium ascorbate (B8700270), is essential to maintain the copper in its active form.

    • Ligand Inhibition: Some ligands or buffer components can chelate the copper catalyst, inhibiting the reaction.

    • Biomolecule Degradation: The copper catalyst can be toxic to certain biomolecules, such as proteins. Using a copper-free click chemistry approach, like strain-promoted azide-alkyne cycloaddition (SPAAC), can be a suitable alternative in such cases.[15]

    Troubleshooting Steps:

    • Deoxygenate Solutions: Remove dissolved oxygen from your reaction buffers to prevent the oxidation of the Cu(I) catalyst.

    • Use a Copper Ligand: Employ a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) oxidation state and improve reaction efficiency.

    • Consider Copper-Free Alternatives: If working with sensitive biomolecules, switch to a copper-free click chemistry method like SPAAC.[15]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common chemistries for nanoparticle functionalization?

    A1: Several robust chemistries are commonly used for nanoparticle functionalization. The choice depends on the nanoparticle material, the ligand to be conjugated, and the desired stability of the linkage. Common strategies include:

    • EDC/NHS Chemistry: Forms stable amide bonds between carboxyl and amine groups. It is widely used for conjugating proteins and other biomolecules.[16]

    • Thiol-Maleimide Chemistry: A highly specific reaction between a thiol (sulfhydryl) group and a maleimide (B117702) group, forming a stable thioether bond. This is often used for conjugating peptides and antibodies.[17][18]

    • Click Chemistry: A class of highly efficient and specific reactions, with CuAAC being the most common. It forms a stable triazole linkage between an azide (B81097) and an alkyne.[15][19]

    • Silanization: Used to modify the surface of inorganic nanoparticles (e.g., silica, iron oxide) with organosilane compounds, introducing a variety of functional groups.[6]

  • Q2: How can I confirm that my nanoparticles have been successfully functionalized?

    A2: A combination of characterization techniques is typically employed to confirm successful functionalization:[20]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of new functional groups on the nanoparticle surface by detecting characteristic vibrational modes.[6][21]

    • X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the nanoparticle surface, confirming the presence of elements from the conjugated ligand.[21][22]

    • Thermogravimetric Analysis (TGA): Quantifies the amount of organic material grafted onto the nanoparticle surface by measuring weight loss as a function of temperature.[6][23]

    • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A change in zeta potential after functionalization indicates successful surface modification.[6]

    • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter. An increase in size can indicate the presence of a surface coating.[6]

  • Q3: How can I quantify the number of ligands conjugated to each nanoparticle?

    A3: Quantifying the ligand density on the nanoparticle surface is crucial for many applications. Common methods include:

    • UV-Vis Spectroscopy: If the ligand has a characteristic absorbance peak, its concentration can be determined by measuring the absorbance of the nanoparticle suspension after removing unbound ligands.[24]

    • Fluorescence Spectroscopy: If the ligand is fluorescent or can be labeled with a fluorescent dye, the amount of conjugated ligand can be quantified by measuring the fluorescence intensity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the number of functional groups on the nanoparticle surface.[23]

    • Thermogravimetric Analysis (TGA): The weight loss corresponding to the decomposition of the organic ligand can be used to calculate the amount of conjugated material.[23]

    • Elemental Analysis: Can be used to quantify the amount of a specific element present in the ligand.[23]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to nanoparticle functionalization to aid in experimental design and comparison.

Table 1: Comparison of Common Nanoparticle Functionalization Chemistries

ChemistryFunctional Groups InvolvedBond FormedTypical EfficiencyKey AdvantagesCommon Issues
EDC/NHS Coupling Carboxyl (-COOH) + Amine (-NH2)Amide50-80%Widely applicable, stable bondHydrolysis of active ester, potential for cross-linking
Thiol-Maleimide Thiol (-SH) + MaleimideThioether>90%High specificity, stable bondMaleimide hydrolysis at high pH, potential for disulfide bond formation
Click Chemistry (CuAAC) Azide (-N3) + AlkyneTriazole>95%High efficiency and specificity, bioorthogonalPotential copper cytotoxicity
Silanization Surface Hydroxyls (-OH) + SilaneSiloxaneVariableVersatile for inorganic NPs, stable coatingCan lead to multilayer formation and aggregation

Table 2: Influence of Reaction Parameters on EDC/NHS Coupling Efficiency

ParameterConditionEffect on EfficiencyRationale
pH (Activation) 4.5 - 6.0OptimalMaximizes carboxyl group activation by EDC.
pH (Coupling) 7.2 - 8.5OptimalFavors nucleophilic attack by the primary amine.
Temperature 4°C - RTVariesLower temperatures can increase the stability of the NHS-ester but slow down the reaction rate.[14]
EDC:NHS Molar Ratio 1:1 to 1:5Increased efficiency up to an optimal ratioNHS stabilizes the active intermediate, increasing the overall yield.[14]
Reaction Time 1 - 24 hoursIncreased efficiency with time, plateausThe reaction proceeds over time, but the active ester can also hydrolyze.[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling for Protein Conjugation to Carboxylated Nanoparticles

  • Nanoparticle Preparation: Disperse carboxylated nanoparticles in an activation buffer (e.g., 50 mM MES buffer, pH 6.0) via sonication.[8]

  • Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.[8]

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar excess is 10-50 fold over the available carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Washing:

    • Pellet the activated nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).

    • Repeat the washing step twice to ensure complete removal of excess EDC and Sulfo-NHS.[8]

  • Conjugation:

    • Add the amine-containing protein to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine) to block any unreacted NHS-esters. Incubate for 30 minutes.

  • Final Washing: Wash the functionalized nanoparticles three times with a storage buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein and quenching agent.

  • Characterization: Characterize the final product for size, stability, and successful conjugation.

Protocol 2: Thiol-Maleimide Conjugation of a Peptide to Maleimide-Functionalized Nanoparticles

  • Nanoparticle Preparation: Disperse maleimide-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 7.0-7.4, with 10 mM EDTA).

  • Peptide Preparation: Dissolve the thiol-containing peptide in the same reaction buffer. If the peptide contains disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation:

    • Add the peptide solution to the nanoparticle suspension. A 2:1 to 5:1 molar ratio of maleimide to thiol is often optimal.[18]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a small thiol-containing molecule (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the functionalized nanoparticles by centrifugation or size exclusion chromatography to remove excess peptide and quenching agent.

  • Characterization: Analyze the purified nanoparticles to confirm successful conjugation and assess their properties.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Disperse azide-functionalized nanoparticles in a deoxygenated reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the alkyne-containing molecule in the same buffer.

    • Prepare fresh stock solutions of a Cu(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).

  • Reaction Setup:

    • In a reaction vessel, combine the nanoparticle suspension and the alkyne-containing molecule.

    • Add the copper ligand solution, followed by the CuSO4 solution, and finally the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.

  • Purification: Purify the functionalized nanoparticles using a suitable method, such as dialysis, centrifugation, or chromatography, to remove the copper catalyst and unreacted reagents.

  • Characterization: Characterize the final product to confirm the formation of the triazole linkage and assess the properties of the functionalized nanoparticles.

Visualizations

G cluster_workflow Experimental Workflow for Nanoparticle Functionalization NP_Prep Nanoparticle Preparation (Dispersion & Purification) Activation Surface Activation (e.g., EDC/NHS) NP_Prep->Activation Activate functional groups Ligand_Add Ligand Conjugation Activation->Ligand_Add Add molecule to be conjugated Quenching Quenching (Blocking unreacted sites) Ligand_Add->Quenching Deactivate excess reactive groups Purification Purification (Removal of excess reagents) Quenching->Purification Isolate functionalized NPs Characterization Characterization (DLS, FTIR, TGA, etc.) Purification->Characterization Confirm successful functionalization

Caption: A general workflow for nanoparticle functionalization.

G cluster_EDC_NHS EDC/NHS Coupling Chemistry Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Amine Amine Primary Amine (-NH2)

Caption: The chemical pathway of EDC/NHS coupling for amide bond formation.

G cluster_troubleshooting Troubleshooting Nanoparticle Aggregation Start Problem: Nanoparticle Aggregation Check_pH Is the pH far from the isoelectric point? Start->Check_pH Check_Conc Is the reagent concentration optimized? Check_pH->Check_Conc Yes Solution_pH Adjust pH Check_pH->Solution_pH No Check_Solvent Are the nanoparticles stable in the reaction solvent? Check_Conc->Check_Solvent Yes Solution_Conc Titrate reagent concentration Check_Conc->Solution_Conc No Check_Stabilizer Is the steric/electrostatic stabilization sufficient? Check_Solvent->Check_Stabilizer Yes Solution_Solvent Change or modify solvent system Check_Solvent->Solution_Solvent No Solution_Stabilizer Improve stabilization (e.g., longer ligands, add surfactant) Check_Stabilizer->Solution_Stabilizer No

Caption: A logical workflow for troubleshooting nanoparticle aggregation.

References

Impact of steric hindrance when using Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG7-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this versatile PEG linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges related to steric hindrance and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a Boc (tert-butyloxycarbonyl) protected amine on one end and a carboxylic acid on the other, connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc group is an acid-labile protecting group that can be removed under acidic conditions to reveal a primary amine. This linker is commonly used in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG chain enhances solubility and optimizes the distance between the two ends of the chimera.[1][2]

Q2: What is steric hindrance and how does it affect reactions with this compound?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, the carboxylic acid end is typically activated and then reacted with a nucleophile, such as a primary or secondary amine on a target molecule. If the amine on the target molecule is surrounded by bulky chemical groups, it becomes physically difficult for the activated PEG linker to approach and react, leading to low or no product yield.[3][][5] This is a common challenge when coupling to complex molecules like proteins or sterically crowded small-molecule fragments.

Q3: When should I be concerned about steric hindrance?

A3: You should anticipate potential issues with steric hindrance when your target molecule contains:

  • Secondary amines , especially those with bulky substituents.

  • Anilines (aromatic amines) with substituents at the ortho positions.

  • Primary amines adjacent to quaternary carbons or other bulky groups (e.g., tert-butyl groups).

  • N-methylated amino acids or other α,α-disubstituted amino acids in a peptide sequence.[5]

  • Complex, three-dimensional scaffolds where the target amine is in a sterically congested pocket.

Q4: Can the PEG chain itself cause steric hindrance?

A4: Yes, while the PEG chain is flexible, it creates a "hydrodynamic volume" or a "shield" around the molecule it's attached to.[3] This "steric shielding" is often a desirable property in vivo as it can protect a conjugated protein from proteolysis and reduce immunogenicity. However, during the conjugation reaction itself, this property can sometimes interfere with the binding of the target molecule, especially if the target is large, like another protein.

Troubleshooting Guide: Overcoming Steric Hindrance

This guide addresses the common issue of low or no yield when coupling this compound to a sterically hindered substrate.

Issue: Low or No Amide Coupling Yield

Potential Cause 1: Insufficient Reactivity of Coupling Reagent

Standard carbodiimide (B86325) coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) may not be potent enough to overcome the high activation energy barrier imposed by steric hindrance.

Recommended Solutions:

  • Switch to a more powerful coupling reagent: Uronium/aminium or phosphonium-based reagents are significantly more effective for hindered couplings.[5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also strong alternatives.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent known for its high reactivity and lower risk of epimerization.[7]

Potential Cause 2: Physical Blockage of the Reactive Site

The bulky nature of the substrate can physically prevent the nucleophilic amine from approaching the activated carboxylic acid of the PEG linker.

Recommended Solutions:

  • Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are smaller and more reactive intermediates than NHS esters, which can minimize steric repulsion during the coupling step.[8][9][10] This can be achieved in situ using reagents like BTFFH or TFFH.[8][9]

  • Increase Reaction Temperature: Elevating the temperature (e.g., to 40-80 °C) can provide the necessary kinetic energy to overcome the steric barrier.[9][10] Microwave heating can be particularly effective in reducing reaction times and improving yields for challenging couplings.

  • Extend Reaction Time: For slow reactions, extending the time from a few hours to 24-48 hours may be necessary to achieve a reasonable conversion.

  • Optimize Solvent and Base: Use a high-boiling point, polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to ensure all reactants remain fully dissolved at higher temperatures. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to avoid side reactions.

Data Presentation

The following table summarizes comparative yield data for a known sterically hindered amide coupling, illustrating the significant impact of the chosen coupling methodology. While not performed with this compound directly, this data provides a strong proxy for the expected outcomes when dealing with sterically demanding substrates.

Table 1: Comparison of Coupling Reagent Performance in a Sterically Hindered System (Data adapted from a study on the coupling of a hindered carboxylic acid with an electron-poor, hindered amine)[9][10]

EntryCoupling Reagent(s)TemperatureTimeConversion (%)
1HATU / DIPEARoom Temp.4 days17
2EDC / HOBtRoom Temp.24 hours0
3DCC / DMAP40 °C5 days0
4BTFFH / Pyridine (Acyl Fluoride method)80 °C4 hours85

Experimental Protocols

Protocol 1: Standard EDC/NHS Coupling (For Non-Hindered Amines)

This protocol is suitable for coupling this compound to accessible primary amines.

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.5 eq.) and Sulfo-NHS (1.5 eq.). Stir the mixture at room temperature for 30 minutes to generate the NHS-activated PEG linker.

  • Coupling: In a separate vial, dissolve your amine-containing molecule (1.2 eq.) in an appropriate buffer (e.g., PBS pH 7.4-8.0). Add the activated PEG linker solution to the amine solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring & Purification: Monitor the reaction progress by LC-MS. Purify the final conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: High-Efficiency HATU Coupling (For Sterically Hindered Amines)

This protocol is recommended for challenging couplings where standard methods fail.

  • Dissolution: Dissolve this compound (1.0 eq.) and the sterically hindered amine (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS every 2-4 hours. If the reaction is slow, the temperature can be gently increased to 40-50°C. Reactions may require 12-24 hours for completion.

  • Workup & Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal primary amine.

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid. The final product is typically obtained as a TFA salt.

Visualizations

G cluster_0 Reaction Pathway Boc_PEG_Acid This compound Activated_Ester Activated Intermediate (e.g., NHS Ester or Acyl Fluoride) Boc_PEG_Acid->Activated_Ester Activation (e.g., EDC/NHS, HATU) Conjugate Boc-NH-PEG7-Conjugate Activated_Ester->Conjugate Target_Amine Target Molecule (R-NH2) Target_Amine->Conjugate Amide Bond Formation (Coupling) Deprotected_Conjugate H2N-PEG7-Conjugate Conjugate->Deprotected_Conjugate Boc Deprotection (e.g., TFA)

Caption: General workflow for conjugation using this compound.

G Start Low or No Coupling Yield Check_Hindrance Is the amine substrate sterically hindered? Start->Check_Hindrance Standard_Coupling Use Standard EDC/NHS Coupling Check_Hindrance->Standard_Coupling No Advanced_Coupling Use Advanced Coupling Strategy Check_Hindrance->Advanced_Coupling Yes Reagent Switch to HATU, HBTU, or PyBOP Advanced_Coupling->Reagent Temperature Increase Reaction Temperature (e.g., 40-80°C or Microwave) Reagent->Temperature Acyl_Fluoride Convert to Acyl Fluoride (e.g., with BTFFH) Temperature->Acyl_Fluoride Time Increase Reaction Time (e.g., 24-48h) Acyl_Fluoride->Time Monitor Monitor by LC-MS Time->Monitor

Caption: Troubleshooting workflow for low coupling yield.

References

Technical Support Center: EDC/NHS Coupling with Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the EDC/NHS coupling of Boc-NH-PEG7-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is very low or non-existent. What are the common causes?

A1: Low or no conjugation is a frequent issue with several potential root causes:

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure you are using fresh, anhydrous reagents. It's good practice to allow the reagent vials to warm to room temperature before opening to prevent condensation.[1]

  • Incorrect pH: The two-step EDC/NHS chemistry has distinct optimal pH ranges. The activation of this compound with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent coupling to the primary amine is most efficient at a pH of 7.2-8.5.[1][2]

  • Hydrolysis of NHS Ester: The activated NHS ester of the PEG-acid is susceptible to hydrolysis, which regenerates the carboxylic acid. This hydrolysis is more rapid at higher pH. Therefore, the coupling step should be performed immediately after the activation of the this compound.[1][3]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your target molecule for reaction with the activated PEG-acid, significantly reducing your yield. Use non-amine, non-carboxylate buffers such as MES for activation and PBS or borate (B1201080) buffer for coupling.[1][3]

Q2: I'm observing precipitation of my protein during the conjugation reaction. What can I do to prevent this?

A2: Protein precipitation during PEGylation can occur due to a few factors:

  • High Degree of PEGylation: Excessive modification of the protein surface with PEG chains can lead to insolubility. Reduce the molar excess of the activated this compound in your reaction.

  • Incorrect Buffer Conditions: Ensure your protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction.

  • Change in Isoelectric Point (pI): Modification of amine groups on the protein surface can alter its pI, potentially leading to precipitation if the reaction pH is close to the new pI. Adjusting the pH of the coupling buffer may help.[3]

Q3: How can I confirm that the this compound has been successfully activated with EDC/NHS?

A3: While direct real-time monitoring can be challenging without specialized equipment, you can perform a small-scale trial reaction with a simple amine-containing chromophore or fluorophore. Successful conjugation and subsequent detection of the tag on the PEG molecule can indirectly confirm activation. For more rigorous analysis, techniques like TLC or LC-MS can be used to monitor the disappearance of the starting PEG-acid and the formation of the activated NHS ester.[1]

Q4: What is the best way to purify the final conjugate and remove unreacted this compound?

A4: The choice of purification method depends on the properties of your target molecule.

  • For large molecules like proteins and antibodies: Size-exclusion chromatography (SEC) or dialysis are effective methods to separate the larger conjugate from the smaller, unreacted PEG linker and reaction byproducts.[1]

  • For smaller molecules: Reverse-phase HPLC is a suitable method for purification.

Q5: After a successful conjugation, how do I remove the Boc protecting group?

A5: The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions to expose the terminal primary amine of the PEG linker for subsequent modifications.[4] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[5]

Quantitative Data Summary

For successful and reproducible EDC/NHS coupling of this compound, it is crucial to control the reaction parameters. The following table provides recommended starting conditions, which should be optimized for each specific application.

ParameterRecommended ConditionsNotes
Activation Step
Activation Buffer0.1 M MES, pH 4.5-6.0MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for the activation step.[2][3]
This compound Concentration1-10 mMCan be adjusted based on the specific reaction scale and solubility.
EDC Molar Excess2-10 fold over PEG-acidEnsures efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS Molar Excess1.2-5 fold over PEG-acidStabilizes the active intermediate, forming a more stable NHS ester. A common EDC:NHS ratio is 2:1 or 1:1.[3]
Activation Time15-30 minutesAt room temperature.
Coupling Step
Coupling BufferPBS, Borate, or Bicarbonate buffer, pH 7.2-8.5Must be free of primary amines. A pH of 8.0-8.5 is often used for protein conjugations.[2]
Molar Excess of Activated PEG5-20 fold over amine-containing moleculeThis needs to be empirically optimized to achieve the desired degree of labeling.[2]
Reaction Time1-4 hours at room temperature or 2-16 hours at 4°CLonger reaction times may be necessary for less reactive amines.
Quenching Reagent (Optional)10-50 mM Tris, Glycine, or HydroxylamineTo quench any unreacted NHS esters.

Experimental Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol outlines a general two-step procedure for the conjugation of this compound to a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Protein to be conjugated

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • In a reaction tube, add the this compound solution to the Activation Buffer.

  • Add the EDC stock solution to the this compound solution, followed immediately by the Sulfo-NHS solution. Refer to the table above for recommended molar ratios.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.

Step 2: Coupling to the Protein

  • While the activation reaction is proceeding, prepare the protein solution in the Coupling Buffer.

  • Immediately after the 15-30 minute activation, add the activated this compound solution to the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized for your specific application; a 10-20 fold molar excess of the linker is a good starting point.[1]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • (Optional) To quench the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Remove the excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Step 4: Characterization

  • Analyze the purified PEGylated protein using methods such as SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the EDC/NHS coupling of this compound.

G start Low/No Conjugation Yield reagents Check Reagents start->reagents ph Verify pH start->ph buffer Check Buffer Composition start->buffer hydrolysis Minimize NHS-Ester Hydrolysis start->hydrolysis reagents_sol Use Fresh, Anhydrous EDC/NHS reagents->reagents_sol Moisture contamination? ph_sol Activation: pH 4.5-6.0 (MES) Coupling: pH 7.2-8.5 (PBS) ph->ph_sol Incorrect pH? buffer_sol Use Amine-Free Buffers (MES, PBS, Borate) buffer->buffer_sol Competing nucleophiles? hydrolysis_sol Add Activated PEG to Protein Immediately hydrolysis->hydrolysis_sol Delay between steps? precipitation Protein Precipitation Observed peg_ratio Optimize PEG:Protein Ratio precipitation->peg_ratio protein_sol Check Protein Solubility & Stability precipitation->protein_sol peg_ratio_sol Reduce Molar Excess of Activated PEG peg_ratio->peg_ratio_sol Too high? protein_sol_sol Adjust Protein Concentration and Buffer Conditions protein_sol->protein_sol_sol Suboptimal conditions?

Caption: Troubleshooting guide for EDC/NHS coupling.

References

Validation & Comparative

The Strategic Selection of PEG Linkers in Drug Development: A Comparative Guide to Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical design element in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, a seemingly simple component, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of a drug candidate. This guide provides an objective comparison of Boc-NH-PEG7-acid with other PEG linkers, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to PEG Linkers in Drug Design

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation due to their hydrophilicity, biocompatibility, and low immunogenicity.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can enhance the solubility and stability of hydrophobic molecules, extend the circulation half-life of biologics by reducing renal clearance, and shield them from enzymatic degradation and the immune system.[3][4][5]

PEG linkers are broadly classified based on their length, architecture (linear or branched), and the reactive functional groups at their termini.[6] The length of the PEG chain is a particularly critical parameter, as it dictates the spatial separation between the conjugated molecules, which can impact target binding and overall biological activity.[4][7]

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a seven-unit PEG chain.[8] This structure allows for a controlled, stepwise conjugation strategy, making it a valuable tool in the synthesis of complex molecules like PROTACs.[5][9] The Boc group can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to another molecule.[9]

Comparing this compound with Other PEG Linkers

The optimal PEG linker length is highly dependent on the specific application and the molecules being conjugated. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficacy or unfavorable pharmacokinetic properties.[4][10] The following sections provide a comparative overview of the performance of different PEG linker lengths, with a focus on their application in PROTACs.

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[8] The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7]

The length and flexibility of the PEG linker directly influence the geometry of this ternary complex.[4] An optimal linker length is essential for efficient ubiquitination and target protein degradation.[7]

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the significant impact of PEG linker length on their degradation efficiency.

Table 1: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation [7]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<10
165>95
2025>95
24100~90
28500~70

DC50: half-maximal degradation concentration; Dmax: maximum degradation level.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [5]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
<12No degradation<10
12-29<300>75
21396
2929276

Table 3: Comparison of Linker Composition on VHL PROTAC Cell Permeability [1][11]

Linker TypePassive Cell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)
Short, rigid linkerLow
Flexible PEG linkerHigh
Linker facilitating intramolecular hydrogen bondsHigh

PAMPA: Parallel Artificial Membrane Permeability Assay.

These data clearly demonstrate that a systematic optimization of linker length is crucial for the development of potent PROTACs. While a PEG7 linker was not explicitly tested in these specific studies, the results for linkers with similar atom counts suggest that it falls within a potentially effective range for many target proteins.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of molecules utilizing PEG linkers. The following are representative protocols for the use of Boc-NH-PEG-acid linkers in PROTAC synthesis and for the assessment of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a PROTAC using Boc-NH-PEG-acid

This protocol outlines a general two-step process for conjugating a target protein ligand and an E3 ligase ligand using a Boc-NH-PEG-acid linker.[12]

Step 1: Boc Deprotection [9]

  • Dissolve the Boc-NH-PEG-acid linker (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting crude amine is typically used in the next step without further purification.

Step 2: Amide Coupling [12]

  • Dissolve the carboxylic acid-functionalized ligand for the protein of interest (POI) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected PEG-amine from Step 1 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the crude PROTAC is then coupled to the E3 ligase ligand following a similar amide coupling procedure.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[7]
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualization

The following diagrams illustrate key concepts related to PROTACs and their synthesis.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Signals for Degradation Target Protein Degradation Proteasome->Degradation Mediates PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Step1 Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 H2N-PEG7-acid Step1->Intermediate1 Step2 Amide Coupling with POI Ligand-COOH (HATU, DIPEA) Intermediate1->Step2 Intermediate2 POI Ligand-NH-PEG7-acid Step2->Intermediate2 Step3 Amide Coupling with E3 Ligase Ligand-NH2 (HATU, DIPEA) Intermediate2->Step3 FinalProduct Final PROTAC Step3->FinalProduct

References

A Head-to-Head Comparison of Boc-NH-PEG7-acid and Fmoc-NH-PEG7-acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that profoundly impacts yield, purity, and overall success. This decision becomes even more nuanced when incorporating specialized linkers, such as polyethylene (B3416737) glycol (PEG), which are designed to enhance the properties of the final peptide. This guide provides an objective comparison of two such reagents, Boc-NH-PEG7-acid and Fmoc-NH-PEG7-acid, for their application in solid-phase peptide synthesis (SPPS), supported by established principles and experimental considerations.

The core difference between these two reagents lies in the nature of the N-terminal protecting group. The Boc group is acid-labile, requiring strong acids for its removal, while the Fmoc group is base-labile, cleaved under milder basic conditions.[1][2] The inclusion of a seven-unit polyethylene glycol (PEG7) linker in both molecules introduces a hydrophilic spacer, which can improve the solubility of hydrophobic peptides and reduce aggregation during synthesis.[3][4] This guide will delve into the practical implications of these differences, offering data-driven insights and detailed protocols to inform the selection of the optimal reagent for your specific research needs.

Data Presentation: A Comparative Overview

FeatureThis compoundFmoc-NH-PEG7-acid
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine (B6355638) in DMF)
Orthogonality Compatible with base-labile side-chain protecting groups (e.g., Benzyl)Compatible with acid-labile side-chain protecting groups (e.g., t-Butyl)
Automation Compatibility Less common in modern automated synthesizersStandard for most automated peptide synthesizers
Cost of Reagents Generally lower cost for Boc-amino acidsGenerally higher cost for Fmoc-amino acids
Handling and Safety Requires handling of strong, corrosive acids (TFA, HF for final cleavage)Requires handling of a strong base (piperidine)
Performance MetricThis compound (Expected)Fmoc-NH-PEG7-acid (Expected)
Coupling Efficiency High, especially for hydrophobic sequences due to reduced aggregation from protonated N-terminus after deprotection.Generally high, but can be challenging for aggregation-prone sequences.
Deprotection Efficiency Generally efficient, but repeated acid exposure can lead to side reactions.Very efficient and rapid under standard conditions.
Final Peptide Purity Can be high, but potential for acid-catalyzed side reactions (e.g., t-butylation of sensitive residues).Generally very high due to milder deprotection conditions.
Solubility of Protected Peptide The PEG7 linker enhances solubility, mitigating some of the solubility issues seen with standard Boc-SPPS.The PEG7 linker further enhances the already good solubility profile of Fmoc-protected peptides.
Side Reactions Alkylation of sensitive residues (Trp, Met, Cys) by t-butyl cations, aspartimide formation.Diketopiperazine formation at the dipeptide stage, aspartimide formation (can be mitigated).
Suitability for Sensitive Peptides Less suitable for peptides with acid-sensitive modifications.Highly suitable for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-NH-PEG7-acid into a peptide sequence during solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

This protocol assumes the use of a resin suitable for Boc chemistry (e.g., Merrifield or PAM resin).

  • Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Deprotection of N-terminal Boc group of the growing peptide chain:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.

    • Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x, 2 minutes each).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Boc-protected amino acid.

Protocol 2: Incorporation of Fmoc-NH-PEG7-acid

This protocol assumes the use of a resin suitable for Fmoc chemistry (e.g., Wang or Rink Amide resin).

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Deprotection of N-terminal Fmoc group of the growing peptide chain:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Filter and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-NH-PEG7-acid:

    • Dissolve Fmoc-NH-PEG7-acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated linker solution to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of this compound and Fmoc-NH-PEG7-acid.

Solid-Phase Peptide Synthesis Workflows

SPPS_Workflows cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow boc_start Resin with protected AA boc_deprotect Boc Deprotection (TFA in DCM) boc_start->boc_deprotect boc_wash_neutralize Wash & Neutralize (DCM, DIEA) boc_deprotect->boc_wash_neutralize boc_couple Couple next Boc-AA boc_wash_neutralize->boc_couple boc_wash Wash (DMF, DCM) boc_couple->boc_wash boc_repeat Repeat Cycle boc_wash->boc_repeat boc_repeat->boc_deprotect for next residue boc_cleave Final Cleavage (HF or TFMSA) boc_repeat->boc_cleave synthesis complete boc_peptide Purified Peptide boc_cleave->boc_peptide fmoc_start Resin with protected AA fmoc_deprotect Fmoc Deprotection (Piperidine in DMF) fmoc_start->fmoc_deprotect fmoc_wash Wash (DMF) fmoc_deprotect->fmoc_wash fmoc_couple Couple next Fmoc-AA fmoc_wash->fmoc_couple fmoc_wash2 Wash (DMF, DCM) fmoc_couple->fmoc_wash2 fmoc_repeat Repeat Cycle fmoc_wash2->fmoc_repeat fmoc_repeat->fmoc_deprotect for next residue fmoc_cleave Final Cleavage (TFA cocktail) fmoc_repeat->fmoc_cleave synthesis complete fmoc_peptide Purified Peptide fmoc_cleave->fmoc_peptide Decision_Flowchart start Start: Choose a PEG7 Linker peptide_nature What is the nature of the peptide sequence? start->peptide_nature modifications Does the peptide have acid-sensitive modifications? peptide_nature->modifications Hydrophilic boc_choice Choose this compound peptide_nature->boc_choice Hydrophobic/ Aggregation-prone automation Is an automated synthesizer being used? modifications->automation No fmoc_choice Choose Fmoc-NH-PEG7-acid modifications->fmoc_choice Yes cost Is cost a major constraint? automation->cost No automation->fmoc_choice Yes (Fmoc is standard) cost->boc_choice Yes cost->fmoc_choice No

References

Comparative Guide to the Efficacy of PROTACs with Variable PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.[5][] The length of the PEG linker directly governs the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[5][]

This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

Mechanism of Action: The Role of the Linker

A PROTAC's function begins by inducing proximity between a target protein and an E3 ligase. An optimally designed linker facilitates the formation of a stable and productive ternary complex, allowing the E3 ligase to transfer ubiquitin to lysine (B10760008) residues on the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Catalyzes Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Efficacy cluster_short Too Short Linker cluster_optimal Optimal Linker cluster_long Too Long Linker p1 POI e1 E3 p1->e1 Steric Clash l1 Ineffective Complex p2 POI e2 E3 p2->e2 Productive Proximity l2 Stable Ternary Complex Efficient Degradation p3 POI e3 E3 p3->e3 Inefficient Proximity l3 Unstable/Non-Productive Complex WB_Workflow A 1. Cell Seeding (e.g., 24-well plate) B 2. PROTAC Treatment (Serial Dilutions + Vehicle) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Extraction (RIPA Buffer) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Sample Preparation (Normalization & Boiling) E->F G 7. SDS-PAGE & Membrane Transfer F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Signal Detection (ECL & Imaging) H->I J 10. Data Analysis (Densitometry & Curve Fitting) I->J K Result: DC50 & Dmax Values J->K

References

A Comparative Guide to the Characterization and Purity Validation of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of reagents are paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of Boc-NH-PEG7-acid, a heterobifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and quality assessment of this crucial reagent.

Introduction to this compound

This compound, with the chemical formula C22H43NO11 and a molecular weight of 497.58 g/mol , is a valuable crosslinking reagent.[1][2] It features a Boc-protected amine and a terminal carboxylic acid, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation.[] The PEG chain enhances solubility and can reduce steric hindrance in biological systems. Given its role in the synthesis of complex biomolecules and therapeutics, rigorous purity assessment is essential.

Comparative Analysis of Purity

The purity of this compound can vary between suppliers, with common specifications ranging from ≥95% to ≥99%.[2][4][5] High-purity material is crucial to minimize the impact of potential side-products in subsequent reactions. The primary analytical techniques for assessing purity are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound from three hypothetical suppliers.

Table 1: HPLC/UPLC Purity Analysis

SupplierPurity (%)Retention Time (min)Major Impurity (%)
Supplier A99.28.50.5 (Unidentified)
Supplier B97.58.61.2 (di-PEGylated species)
Supplier C95.88.52.1 (Boc-deprotected)

Table 2: NMR Spectroscopy Analysis

Supplier¹H NMR¹³C NMR
Supplier AConsistent with structureConsistent with structure
Supplier BMinor peaks indicative of di-PEGylated impurityAdditional signals in PEG region
Supplier CSignals corresponding to free amine presentSignals corresponding to free amine present

Table 3: FTIR Spectroscopy Analysis

SupplierKey Spectral Features
Supplier AStrong C=O stretch (acid), N-H bend (Boc), C-O-C stretch (PEG)
Supplier BBroader C-O-C stretch, suggesting polydispersity
Supplier CWeaker N-H bend (Boc), presence of primary amine stretches

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of this compound and quantify impurities.

Methodology:

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30-70% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify impurities.

Methodology:

  • System: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Expected ¹H NMR signals (in CDCl₃):

  • ~1.44 ppm (s, 9H, Boc group)

  • ~2.60 ppm (t, 2H, -CH₂-COOH)

  • ~3.40-3.70 ppm (m, 28H, PEG chain)

  • ~5.30 ppm (br s, 1H, -NH-)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Range: 4000-400 cm⁻¹.

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

Expected characteristic peaks:

  • ~3350 cm⁻¹ (N-H stretch, Boc)

  • ~2900 cm⁻¹ (C-H stretch)

  • ~1710 cm⁻¹ (C=O stretch, carboxylic acid)

  • ~1690 cm⁻¹ (C=O stretch, carbamate)

  • ~1520 cm⁻¹ (N-H bend, Boc)

  • ~1100 cm⁻¹ (C-O-C stretch, PEG backbone)[6]

Potential Impurities

Common impurities in the synthesis of Boc-NH-PEG-acid compounds can include:

  • Di-PEGylated species: Molecules where both ends of the PEG chain have reacted.

  • Boc-deprotected species: The Boc protecting group has been prematurely removed.

  • Starting materials: Unreacted PEG precursors.

  • Hydrolyzed reagents: If activated esters are used in the synthesis, they can hydrolyze back to the carboxylic acid.

Mandatory Visualizations

Purity_Validation_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_validation Final Validation Sample This compound HPLC HPLC/UPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment (%) HPLC->Purity Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Validation Purity Validated Purity->Validation Structure->Validation Functional_Groups->Validation

Caption: Workflow for the purity validation of this compound.

Signaling_Pathway_Analogy cluster_reagent Reagent Quality cluster_reaction Bioconjugation Reaction cluster_outcome Experimental Outcome High_Purity High Purity This compound Desired_Product Desired Conjugate High_Purity->Desired_Product Leads to Low_Purity Low Purity (with impurities) Low_Purity->Desired_Product Side_Products Side Products Low_Purity->Side_Products Contributes to High_Yield High Yield & Purity Desired_Product->High_Yield Results in Low_Yield Low Yield & Complex Mixture Side_Products->Low_Yield Results in

Caption: Impact of reagent purity on bioconjugation outcomes.

References

A Researcher's Guide to Mass Spectrometry Analysis of Boc-NH-PEG7-acid Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative overview of mass spectrometry techniques for the analysis of peptides conjugated with Boc-NH-PEG7-acid, offering insights into instrument performance, experimental protocols, and data interpretation.

The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The this compound linker provides a discrete-length PEG chain with a protected amine, allowing for controlled and specific conjugation. Mass spectrometry is an indispensable tool for the detailed structural characterization of these conjugates, confirming the identity, purity, and stability of the final product.

Comparing Mass Spectrometry Platforms for PEGylated Peptide Analysis

The analysis of PEGylated peptides by mass spectrometry presents unique challenges due to the potential for polydispersity of the PEG chain (though less of a concern with discrete PEG linkers like PEG7), and the increased molecular weight which can lead to complex charge state distributions in electrospray ionization (ESI). The choice of mass spectrometry platform can significantly impact the quality and depth of analytical data obtained.

Several types of mass spectrometers are commonly employed for the analysis of PEGylated peptides, each with its own set of advantages and disadvantages. The most common include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Time-of-Flight (ESI-TOF), and Orbitrap-based mass spectrometers.

Instrument TypeKey AdvantagesKey DisadvantagesIdeal Applications
MALDI-TOF - High mass range- Primarily produces singly charged ions, simplifying spectra- Tolerant to some salts and buffers- Lower resolution and mass accuracy compared to ESI-based methods- Less amenable to coupling with liquid chromatography (LC) for complex mixture analysis- Rapid screening of conjugation reactions- Molecular weight determination of purified conjugates
ESI-TOF - High resolution and mass accuracy- Easily coupled with LC for separation of complex mixtures- Softer ionization technique, preserving non-covalent interactions- Can produce complex spectra with multiple charge states- Sensitive to salts and detergents in the sample- LC-MS analysis of conjugation reaction mixtures- High-resolution mass determination of conjugates
Orbitrap (e.g., Q Exactive) - Very high resolution and mass accuracy- Capable of high-quality MS/MS for sequence confirmation and localization of the PEG moiety- Excellent sensitivity- Can be more expensive to purchase and maintain- May require more extensive sample cleanup- In-depth structural characterization- Identification of PEGylation site- Analysis of impurities and degradation products

A study comparing different generations of Orbitrap mass spectrometers for the analysis of PEGylated proteins demonstrated that newer instruments, such as the Q Exactive, offered significantly higher quality scans in less time and with greater resolution.[1] For example, a Q Exactive mass spectrometer was able to detect 79 peaks in 0.5 minutes, a task that took an older LTQ Orbitrap XL 30 minutes.[1] This highlights the rapid advancements in instrumentation that directly benefit the analysis of complex biomolecules like PEGylated peptides.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are key protocols for the conjugation of this compound to a peptide and its subsequent analysis by LC-MS.

Protocol 1: Conjugation of this compound to a Peptide

This protocol outlines the steps for the covalent attachment of the this compound linker to a primary amine on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Materials:

  • Peptide with a primary amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Conjugation to the Peptide:

    • Dissolve the peptide in the reaction buffer.

    • Add the activated Boc-NH-PEG7-NHS ester to the peptide solution. The molar ratio of the activated linker to the peptide may need to be optimized, but a 5-10 fold molar excess of the linker is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.

  • Purification:

    • Purify the Boc-NH-PEG7-peptide conjugate using RP-HPLC.

    • Lyophilize the purified fractions to obtain the final product.

Protocol 2: LC-MS Analysis of Boc-NH-PEG7-Peptide Conjugate

This protocol provides a general procedure for the analysis of the purified conjugate using an ESI-TOF or Orbitrap mass spectrometer coupled to a liquid chromatography system.

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized conjugate in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 10 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 200-400 µL/min for analytical columns.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: TOF or Orbitrap

    • Scan Range: A wide scan range (e.g., m/z 300-4000) is recommended to detect the various charge states of the conjugate.

    • Fragmentation (MS/MS): For structural confirmation, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions of the conjugate. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation techniques.

    • Post-Column Amine Addition (Optional): To simplify complex spectra by reducing the charge states, a solution of an amine such as triethylamine (TEA) in an organic solvent can be introduced into the LC flow post-column and pre-ESI source.

Visualizing the Workflow and Data

Experimental Workflow

The overall process from peptide conjugation to mass spectrometry analysis can be visualized as a streamlined workflow.

experimental_workflow Peptide Peptide Conjugation Conjugation Reaction Peptide->Conjugation Linker This compound Activation NHS Ester Activation Linker->Activation Activation->Conjugation Purification RP-HPLC Purification Conjugation->Purification Conjugate Boc-NH-PEG7-Peptide Purification->Conjugate LC_MS LC-MS Analysis Conjugate->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 1. Experimental workflow for the synthesis and analysis of a this compound conjugated peptide.
Structure of this compound Conjugated Peptide

A clear understanding of the conjugate's structure is fundamental for interpreting mass spectrometry data.

peptide_conjugate_structure cluster_peptide Peptide cluster_linker This compound Linker p1 N-terminus p2 ... p3 Lysine p4 ... p5 C-terminus Boc Boc NH NH PEG7 (CH2CH2O)7 Acid C(O) Acid->p3 Amide Bond

Figure 2. Schematic representation of a peptide conjugated with this compound via an amide bond to a lysine residue.
Anticipated Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to fragment the conjugated peptide, providing sequence information and confirming the site of modification. The fragmentation of a peptide typically occurs along the peptide backbone, resulting in b- and y-type ions. The PEG chain itself can also undergo characteristic fragmentation.

fragmentation_pathway cluster_peptide_frags Peptide Backbone Fragmentation cluster_peg_frags PEG Chain Fragmentation cluster_linker_frags Linker Fragmentation Precursor [M+nH]n+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD peg_loss Neutral loss of (C2H4O)n Precursor->peg_loss CID/HCD boc_loss Loss of Boc group (-100 Da) Precursor->boc_loss CID/HCD

References

A Comparative Guide to HPLC Methods for Purity Analysis of Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of reagents like Boc-NH-PEG7-acid is critical for the success and reproducibility of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, a heterobifunctional linker. We present a detailed examination of Reversed-Phase HPLC (RP-HPLC) as the primary analytical technique, alongside a comparison with alternative HPLC modes and other analytical methodologies. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist in method selection and implementation.

Comparison of Analytical Techniques for Purity Assessment

The choice of an analytical method for determining the purity of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. While RP-HPLC is the most common and robust method, other techniques can provide complementary information.

TechniquePrinciple of Separation/DetectionAdvantages for this compound AnalysisDisadvantagesTypical Purity Specification
RP-HPLC with UV Detection Separation based on the hydrophobicity of the analyte and impurities.High resolution for separating PEG oligomers of varying lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.[1]Requires a chromophore for UV detection; the Boc group offers weak UV absorbance. May not be ideal for identifying unknown impurities without mass spectrometry.[1]>95% - >98%[1]
LC-MS Combines the separation capabilities of HPLC with the mass identification power of Mass Spectrometry.Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths and deprotected species.[1]Instrumentation is more complex and expensive. Quantification can be less straightforward compared to UV detection.[1]>95% - >98%[1]
HILIC Hydrophilic Interaction Liquid Chromatography separates polar compounds on a polar stationary phase.Offers an orthogonal separation mechanism to RP-HPLC, which is beneficial for very polar impurities. It is also compatible with mass spectrometry.[2]Can have longer column equilibration times and is sensitive to the composition of the mobile phase.[2]Not typically specified
SEC Size-Exclusion Chromatography separates molecules based on their hydrodynamic volume (size) in solution.Useful for the detection of high molecular weight impurities or aggregates.[2]Offers low resolution for individual oligomers and is not well-suited for separating small molecule impurities.[2]Not typically specified
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information and can be used for quantitative analysis (qNMR).Confirms the structure of the main component and can identify and quantify impurities without the need for reference standards.[3]Lower sensitivity for trace impurities compared to HPLC.[3]>95%

In-depth Look: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone for the purity analysis of functionalized PEG compounds like this compound. The separation is based on the differential partitioning of the analyte and any impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Common Impurities in this compound

Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted Starting Materials: Such as amino-PEG7-acid or di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

  • Deprotected Species: this compound that has lost its Boc protecting group.

  • PEG Oligomers: Molecules with shorter or longer PEG chains (e.g., PEG6 or PEG8 derivatives).

  • Di-PEGylated Species: Where a single reactant has coupled with two PEG chains.

Experimental Protocol: RP-HPLC Method for Purity Analysis

This section provides a detailed and robust experimental protocol for the purity analysis of this compound using RP-HPLC.

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • This compound sample.

  • High-purity water and acetonitrile.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 214 nm (for the Boc group) or ELSD/CAD
Injection Vol. 10 µL
Gradient Program Time (min)

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[1]

Visualizing the Workflow

To better illustrate the processes involved in the purity analysis of this compound, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV or ELSD/CAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for the purity analysis of this compound using RP-HPLC.

Analytical_Methods cluster_hplc HPLC Methods cluster_other Alternative Methods center_node This compound Purity Analysis rphplc RP-HPLC center_node->rphplc Primary Method hilic HILIC center_node->hilic Orthogonal Separation sec SEC center_node->sec Aggregate Analysis lcms LC-MS center_node->lcms Impurity ID nmr NMR center_node->nmr Structural Confirmation

Caption: Logical relationship of analytical methods for this compound purity.

References

Navigating Stability: A Comparative Guide to Boc-NH-PEG7-Acid and Alternative Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the success of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The stability of this linker, both in circulation (in vivo) and under physiological conditions (in vitro), directly dictates the efficacy and safety profile of the entire construct. This guide provides a comprehensive comparison of the Boc-NH-PEG7-acid linker, a popular choice for its versatility, against other common linker classes, supported by experimental data from analogous systems.

The this compound linker combines a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential conjugation with a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal carboxylic acid for attachment to a targeting moiety or payload. Its stability is a critical factor, ensuring the integrity of the drug conjugate until it reaches its intended target.

Comparative In Vitro Stability of Linker Classes

The in vitro stability of a linker is typically assessed by incubating the drug conjugate in plasma from different species (e.g., human, mouse, rat) and in lysosomal fractions, followed by analysis of conjugate integrity over time, often measured by the drug-to-antibody ratio (DAR) for ADCs.[1] While specific quantitative data for the this compound linker is not extensively published, its stability can be inferred from the behavior of its constituent parts and by comparison with other well-characterized linkers.

Table 1: Comparative In Vitro Stability of Different Linker Classes in Human Plasma

Linker ClassExample LinkerStability in Human Plasma (% Intact Conjugate after 7 days)Cleavage MechanismKey Considerations
PEGylated Carbamate (B1207046) This compound (anticipated) High (>90%) Stable (Non-cleavable under physiological pH) The carbamate bond is generally stable; the PEG chain enhances solubility and can shield the linker from enzymatic degradation.
Peptide-Based (Cleavable) Valine-Citrulline (VC)Moderate-High (Variable)Enzymatic (Cathepsin B in lysosomes)While designed for lysosomal cleavage, some instability can be observed in plasma, particularly in rodent plasma due to carboxylesterases.[2]
Peptide-Based (Cleavable) Glycine-Phenylalanine-Leucine-Glycine (GFLG)HighEnzymatic (Cathepsin B in lysosomes)Generally exhibits good plasma stability.
Disulfide-Based (Cleavable) SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate)ModerateReductive (Glutathione in cytoplasm)Susceptible to premature cleavage in the reducing environment of the bloodstream.
Non-Cleavable Maleimidocaproyl (MC)Very High (>95%)Proteolytic degradation of the antibodyOffers high stability but relies on the complete degradation of the antibody for payload release.

Note: The stability of the this compound linker is anticipated based on the known stability of carbamate linkages and the protective effect of PEGylation.

Comparative In Vivo Stability and Pharmacokinetics

In vivo stability is a crucial parameter that influences the pharmacokinetic (PK) profile of a drug conjugate, including its circulation half-life and tumor accumulation. The length of the PEG chain in a linker can significantly impact these properties.[3]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (General Trends)

PEG Linker LengthClearance RateCirculation Half-LifeTumor UptakePotential AdvantagesPotential Disadvantages
Short (e.g., PEG2-PEG4) FasterShorterMay be slightly lowerRapid clearance can reduce systemic exposure and off-target toxicity.May not provide sufficient time for optimal tumor accumulation.
Intermediate (e.g., PEG7-PEG12) SlowerLongerOften ImprovedBalances enhanced circulation time with efficient tumor penetration.[3]
Long (e.g., PEG24+) SlowestLongestCan be enhancedMaximizes circulation time, potentially increasing tumor accumulation.May lead to altered biodistribution and potential for on-target, off-tumor toxicities.

The PEG7 chain in the this compound linker is considered an intermediate length, suggesting it is likely to confer a favorable balance of improved pharmacokinetics without the potential drawbacks of very long PEG chains.

Experimental Protocols

Accurate assessment of linker stability requires robust and well-defined experimental protocols. The following are standard methodologies for in vitro and in vivo stability evaluation.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in the circulatory system.[1]

  • Preparation: The test conjugate (e.g., an ADC with a this compound linker) is incubated in plasma (human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. A control sample in a buffer (e.g., PBS) is included to assess inherent stability.

  • Time Points: Aliquots are collected at various time points over a period of several days (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: The conjugate is isolated from the plasma using affinity capture, such as Protein A magnetic beads for ADCs.

  • Analysis: The captured conjugate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[4] A decrease in DAR indicates linker cleavage. The supernatant can also be analyzed to quantify the released payload.

In Vitro Lysosomal Stability Assay

This assay assesses the efficiency of payload release within the target cell's lysosomes.[5]

  • Preparation: The test conjugate is incubated with a preparation of isolated liver lysosomes (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Processing: The reaction is quenched, and proteins are precipitated.

  • Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the extent of cleavage over time.

In Vivo Pharmacokinetic Study

This study evaluates the stability and clearance of the conjugate in a living organism.[6]

  • Dosing: A cohort of animals (e.g., mice) is administered a single intravenous dose of the test conjugate.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Analysis: The concentration of the total antibody, intact conjugate, and free payload in the plasma is quantified using methods such as ELISA and LC-MS/MS. These data are used to determine key pharmacokinetic parameters like half-life, clearance, and volume of distribution.

Visualizing Experimental Workflows

InVitro_Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis start Test Conjugate incubate Incubate at 37°C start->incubate plasma Plasma (Human, Mouse, Rat) plasma->incubate buffer Buffer Control buffer->incubate timepoints Collect Aliquots (0, 24, 48, 96, 168h) incubate->timepoints capture Affinity Capture (e.g., Protein A) timepoints->capture lcms LC-MS Analysis capture->lcms dar Determine DAR lcms->dar

Caption: Workflow for In Vitro Plasma Stability Assay.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis start Test Conjugate animal Animal Model (e.g., Mouse) start->animal blood_collection Collect Blood Samples (Multiple Time Points) animal->blood_collection plasma_isolation Isolate Plasma blood_collection->plasma_isolation quantification Quantify Total Ab, Intact Conjugate, and Free Payload (ELISA, LC-MS) plasma_isolation->quantification pk_parameters Determine PK Parameters quantification->pk_parameters

Caption: Workflow for In Vivo Pharmacokinetic Study.

Conclusion

The this compound linker represents a versatile and promising tool for the construction of advanced drug conjugates. Based on the stability of its core structures and by analogy with other PEGylated linkers, it is expected to exhibit high stability in vitro and favorable pharmacokinetic properties in vivo. The intermediate length of its PEG7 spacer is likely to provide a beneficial balance between enhanced circulation time and efficient delivery to the target site. However, as with any linker, its performance is context-dependent and should be empirically verified for each specific conjugate through rigorous stability and pharmacokinetic studies as outlined in this guide. The choice between this and alternative linkers will ultimately depend on the specific requirements of the therapeutic agent and its intended application.

References

The Role of PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to improve the physicochemical and pharmacological properties of ADCs. This guide provides a comparative overview of the biological activity of ADCs featuring PEG linkers, with a focus on how linker length and composition influence efficacy and safety. While specific data for ADCs utilizing a Boc-NH-PEG7-acid linker is not publicly available, this guide will draw upon existing research on other PEGylated ADCs to highlight key principles and provide a framework for evaluation.

Enhancing ADC Performance with PEGylation

PEG linkers are hydrophilic, flexible chains that offer several advantages in ADC design. Their incorporation can mitigate the hydrophobicity of the cytotoxic payload, which often leads to aggregation and rapid clearance from circulation. By increasing the overall hydrophilicity of the ADC, PEG linkers can improve solubility, enhance stability, and prolong plasma half-life.[1][2][3] These improvements can lead to better tumor accumulation of the ADC and a wider therapeutic window.

The length of the PEG chain is a crucial parameter that can be optimized to fine-tune the properties of an ADC. Longer PEG chains can provide a greater shielding effect for the payload, potentially reducing off-target toxicity. However, an overly long linker might hinder the interaction of the antibody with its target antigen or impede the release of the payload within the target cell.[4][5][6] Therefore, the optimal PEG length is often a balance between these competing factors and is typically determined empirically for each ADC.

Comparative Analysis of ADC Biological Activity

While direct comparative data for ADCs with this compound linkers is unavailable, we can examine studies on other PEGylated ADCs to understand the impact of PEGylation on their biological activity.

ADC ComponentLinker TypeIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Model)Key FindingsReference
Trastuzumab-MMAENon-PEGylatedNot ReportedNot ReportedHeterogeneous drug-to-antibody ratio (DAR)
Trastuzumab-MMAEPEGylated (various lengths)Not ReportedNot ReportedPEGylation improved homogeneity and stability.[7][7]
Anti-Trop-2-MMAEDipeptide Linker (No PEG)Not ReportedNot ReportedProne to aggregation with high DAR.[8][9]
Anti-Trop-2-MMAEPEGylated Dipeptide Linker (mPEG24)Not ReportedImproved tumor suppressionEnhanced hydrophilicity, stability, and prolonged half-life.[8][9][8][9]
Affibody-MMAESMCC (No PEG)HighReduced in vivo efficacy due to short half-lifeShort circulation half-life limited therapeutic potential.[6]
Affibody-MMAEPEG4k and PEG10kReduced (compared to no PEG)Significantly improved tumor growth inhibitionPEGylation prolonged half-life, leading to better overall in vivo efficacy despite lower in vitro potency.[5][6][5][6]

Table 1: Comparison of Biological Activity of ADCs with and without PEG Linkers. This table summarizes findings from various studies to illustrate the impact of PEGylation on ADC performance.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are generalized methodologies for key experiments cited in ADC research.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with tumor cells expressing the target antigen.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs, vehicle control, and other relevant controls are administered intravenously at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated to assess efficacy.

Pharmacokinetic Analysis
  • Animal Model: Healthy mice or rats are administered a single intravenous dose of the ADC.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • ADC Quantification: The concentration of the total antibody and the conjugated ADC in the plasma is determined using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated using appropriate software.

Visualizing ADC Structure and Experimental Workflow

Diagrams are powerful tools for illustrating complex biological concepts and experimental designs.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Cytotoxic Payload mAb Antibody (e.g., IgG) Boc_NH Boc-NH mAb->Boc_NH PEG7 PEG7 Spacer Boc_NH->PEG7 Acid Acid PEG7->Acid Drug Drug Acid->Drug

Figure 1. General structure of an ADC with a this compound linker.

ADC_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Binding Antigen Binding Assay (e.g., ELISA, SPR) Binding->Efficacy PK Pharmacokinetic Study (Half-life, Clearance) Efficacy->PK Toxicity Tolerability Study (Body Weight, Clinical Signs) PK->Toxicity ADC_Synthesis ADC Synthesis and Characterization ADC_Synthesis->Cytotoxicity ADC_Synthesis->Binding

Figure 2. A typical experimental workflow for the preclinical evaluation of an ADC.

References

A Comparative Guide to Bioconjugation: Alternatives to Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. While Boc-NH-PEG7-acid is a widely used heterobifunctional linker, a variety of alternatives offer distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in your bioconjugation endeavors.

This comparison focuses on alternatives that differ in their protecting groups, reactive moieties for conjugation, the length of the polyethylene (B3416737) glycol (PEG) spacer, and the nature of the spacer itself. We will delve into the performance of these alternatives, presenting quantitative data where available and outlining the experimental methodologies for their use.

Alternatives Based on Protecting Groups: Fmoc-NH-PEG-acid

The most direct alternative to a Boc-protected PEG linker is one with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The primary difference lies in the deprotection chemistry, which dictates their compatibility with other protecting groups and the overall synthetic strategy.

Key Differences:

  • Boc (tert-butyloxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed with a mild base, most commonly piperidine (B6355638).[2][3][]

This difference in deprotection conditions is crucial when working with sensitive biomolecules or when orthogonal protection strategies are required in multi-step syntheses.[2][]

Comparative Data:

FeatureBoc-NH-PEG-acidFmoc-NH-PEG-acidReferences
Deprotection Condition Strongly acidic (e.g., TFA)Mildly basic (e.g., 20% piperidine in DMF)[1][2][]
Compatibility Good for base-sensitive groupsGood for acid-sensitive groups[]
Cleavage Mechanism Hydrolysisβ-elimination[2]

Alternatives for Bioorthogonal Conjugation: Click Chemistry Linkers

For highly specific and efficient bioconjugation, "click chemistry" linkers provide a powerful alternative to the amine-reactive chemistry of Boc-NH-PEG-acid. These linkers utilize bioorthogonal reactions that proceed with high yield and selectivity in complex biological media.

Azido-PEG-acid for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG-acid linkers introduce an azide (B81097) group, which reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6][7][8]

DBCO-PEG-acid for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO (Dibenzocyclooctyne)-PEG-acid linkers are used in copper-free click chemistry. The inherent ring strain of the DBCO group allows it to react spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst.[9][10][11][12][13][14] This makes SPAAC particularly suitable for applications involving living cells.[9][12]

Comparative Data:

FeatureAzido-PEG-acid (CuAAC)DBCO-PEG-acid (SPAAC)References
Reaction Type Copper-catalyzed click chemistryStrain-promoted (copper-free) click chemistry[5][7][9][13]
Catalyst Required Yes (Copper(I))No[5][7][9][13]
Biocompatibility Potentially cytotoxic due to copperHigh, suitable for in vivo applications[8][9][12]
Reaction Kinetics Generally fast (10-100 M⁻¹s⁻¹)Can be very fast (10⁻²-1 M⁻¹s⁻¹)[13]
Reaction Conditions Mild, aqueous conditionsMild, aqueous conditions[5][9]

Varying the Spacer: The Impact of PEG Chain Length

The length of the PEG spacer plays a crucial role in the properties of the final bioconjugate. It can influence solubility, stability, steric hindrance, and pharmacokinetic profiles.[15][16][17][18]

Impact of PEG Length:

  • Shorter PEG chains (e.g., PEG4, PEG8): May be preferred when minimizing steric hindrance is critical for maintaining the biological activity of the conjugated molecule.[15]

  • Longer PEG chains (e.g., PEG12, PEG24, and larger): Can enhance the solubility and stability of the conjugate, reduce aggregation, and prolong circulation half-life by increasing the hydrodynamic size.[15][16][17][18] However, very long chains can sometimes decrease activity due to steric masking of the active site.[15]

Comparative Data (Illustrative):

ParameterShorter PEG (e.g., PEG4)Longer PEG (e.g., PEG24)References
Solubility Enhancement ModerateHigh[15][16]
Steric Hindrance LowHigh[15]
In Vitro Potency (ADCs) Generally higherMay be reduced[15]
In Vivo Half-life ShorterLonger[16][17][18]

Beyond PEG: Non-PEG Alternatives

Concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternative hydrophilic polymers.[19][20]

  • Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is biodegradable and has shown comparable or even superior performance to PEG in terms of stability and in vivo efficacy, with potentially lower immunogenicity.[19][21]

  • Polypeptides: Linkers based on sequences of natural amino acids offer high tunability in terms of length, flexibility, and cleavability. They are also biodegradable.[19]

Comparative Data:

FeaturePEG LinkersPolysarcosine (PSar) LinkersReferences
Biodegradability NoYes[19][21]
Immunogenicity Potential for anti-PEG antibodiesConsidered non-immunogenic[19][20][21]
In Vitro Activity Can be reduced with longer chainsMay retain higher activity[21]
In Vivo Tumor Accumulation EffectivePotentially higher[21]

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for key experimental steps.

Protocol 1: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v). If the substrate contains sensitive functional groups, a scavenger such as TIS can be added.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine-PEG linker (as a TFA salt) can be used directly in the next step or after neutralization.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group.

Materials:

  • Fmoc-protected PEG linker bound to a solid support (e.g., resin)

  • Dimethylformamide (DMF)

  • Piperidine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Fmoc-protected, resin-bound linker in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • The resin with the deprotected amine-PEG linker is now ready for the next coupling step.

Protocol 3: Carboxylic Acid Activation with EDC/NHS

This protocol is for activating the terminal carboxylic acid of a PEG linker to form an amine-reactive NHS ester.

Materials:

  • PEG-acid linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Dissolve the PEG-acid linker in the activation buffer or an anhydrous organic solvent.

  • Add EDC (1.5-2 equivalents) and NHS or Sulfo-NHS (1.5-2 equivalents) to the solution.

  • Stir the reaction at room temperature for 15-60 minutes.

  • The activated PEG-NHS ester is now ready for immediate reaction with an amine-containing molecule in a suitable coupling buffer.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azido-PEG linker to an alkyne-containing molecule.

Materials:

  • Azido-PEG linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., TBTA or THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Prepare stock solutions of all reactants in the appropriate solvent (e.g., water, DMSO).

  • In a reaction vessel, mix the alkyne-containing molecule, the azido-PEG linker (typically a slight excess), and the copper ligand.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography or HPLC.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-PEG linker to an azide-containing molecule.

Materials:

  • DBCO-PEG linker

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-PEG linker and the azide-containing molecule in the reaction buffer.

  • Mix the solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time will depend on the specific reactants.

  • Monitor the reaction progress by LC-MS or UV-Vis spectroscopy (disappearance of the DBCO absorbance at ~310 nm).

  • Purify the conjugate as required.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Bioconjugation Workflow with Boc-NH-PEG-acid Boc-NH-PEG-acid Boc-NH-PEG-acid Activate COOH\n(EDC/NHS) Activate COOH (EDC/NHS) Boc-NH-PEG-acid->Activate COOH\n(EDC/NHS) Step 1 Conjugate to\nAmine 1 Conjugate to Amine 1 Activate COOH\n(EDC/NHS)->Conjugate to\nAmine 1 Step 2 Deprotect Boc\n(TFA) Deprotect Boc (TFA) Conjugate to\nAmine 1->Deprotect Boc\n(TFA) Step 3 Conjugate to\nMolecule 2 Conjugate to Molecule 2 Deprotect Boc\n(TFA)->Conjugate to\nMolecule 2 Step 4

A typical bioconjugation workflow using a Boc-protected PEG linker.

G cluster_1 Linker Selection Pathway start Start: Need for Bioconjugation q1 Is the biomolecule sensitive to acid? start->q1 boc Use Boc-NH-PEG-acid q1->boc No fmoc Use Fmoc-NH-PEG-acid q1->fmoc Yes q2 Is high specificity and bioorthogonality required? click Consider Click Chemistry Linkers q2->click Yes Continue with Amine Chemistry Continue with Amine Chemistry q2->Continue with Amine Chemistry No q3 Will the reaction be performed in vivo or with live cells? dbco Use DBCO-PEG-acid (SPAAC) q3->dbco Yes azido Use Azido-PEG-acid (CuAAC) q3->azido No boc->q2 fmoc->q2 click->q3

A decision-making pathway for selecting an appropriate bioconjugation linker.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, detailing their mechanisms of action, performance characteristics, and the experimental protocols used for their evaluation. The information is supported by experimental data to facilitate informed decisions in ADC development.

The linker component of an ADC is a key determinant of its therapeutic index, influencing its stability, efficacy, and toxicity. The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms. Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers release the drug only after the complete degradation of the antibody in the lysosome.

Mechanisms of Action: A Tale of Two Release Strategies

Cleavable and non-cleavable linkers employ distinct strategies for payload delivery, each with its own set of advantages and limitations.

Cleavable Linkers: These linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific physiological conditions prevalent in tumor tissues. This targeted release can be triggered by:

  • Enzymes: Protease-sensitive linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1]

  • pH: Acid-sensitive linkers, for instance those with a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione: Disulfide-based linkers are susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.

A key feature of many cleavable linkers is their ability to induce a "bystander effect."[2] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable covalent bond between the antibody and the payload.[4][5] The release of the payload occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal enzymes.[4] This process releases the payload with the linker and a residual amino acid from the antibody attached. This complex is typically charged and less membrane-permeable, which largely prevents a bystander effect.[2] The reliance on antibody degradation makes these ADCs more dependent on the biology of the target cell for efficacy.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data from preclinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and payload in a single study are limited in the published literature; therefore, the data presented are compiled from various sources to be illustrative.

Table 1: In Vitro Cytotoxicity

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Cleavable (vc-MMAE)Hertuzumab-vcMMAENCI-N87 (HER2+)95.3[6]
Non-cleavable (SMCC-DM1)Trastuzumab-DM1NCI-N87 (HER2+)568.2[6]
Cleavable (vc-MMAE)Trastuzumab-vcMMAESK-BR-3 (HER2+)~10[7]
Non-cleavable (SMCC-DM1)Trastuzumab emtansineKPL-4 (HER2+)6.2[8]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability

Linker TypeGeneral CharacteristicHalf-life in Human PlasmaReference
Cleavable (Val-Cit)Generally lower stability> 230 days (less stable in mouse plasma)[9]
Non-cleavable (Thioether)High stabilityGenerally longer than cleavable linkers[4]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Linker TypeADC ModelTumor ModelTumor Growth InhibitionReference
Cleavable (vc-MMAE)Hertuzumab-vcMMAENCI-N87 XenograftSignificant tumor regression at 5 & 10 mg/kg[6]
Non-cleavable (MCC-DM1)Anti-CD22-MCC-DM1NHL XenograftComplete tumor regression[10]
Cleavable (vc-MMAE)Anti-CD79b-vc-MMAEJeko-1 XenograftEfficacious[11]

Direct comparative in vivo efficacy data for ADCs differing only by the linker is scarce in the literature.

Signaling Pathways and Experimental Workflows

To understand the functional differences between cleavable and non-cleavable linkers, it is essential to visualize their mechanisms of action and the experimental workflows used for their evaluation.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) TargetCell_C Antigen-Positive Tumor Cell ADC_C->TargetCell_C Binding Internalization_C Internalization TargetCell_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage PayloadRelease_C Payload Release Cleavage->PayloadRelease_C Apoptosis_C Apoptosis PayloadRelease_C->Apoptosis_C BystanderEffect Bystander Effect PayloadRelease_C->BystanderEffect Diffusion BystanderCell Antigen-Negative Neighboring Cell BystanderCell->Apoptosis_C Induces BystanderEffect->BystanderCell Induces ADC_NC ADC (Non-Cleavable Linker) TargetCell_NC Antigen-Positive Tumor Cell ADC_NC->TargetCell_NC Binding Internalization_NC Internalization TargetCell_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation PayloadRelease_NC Payload-Linker- Amino Acid Release Degradation->PayloadRelease_NC Apoptosis_NC Apoptosis PayloadRelease_NC->Apoptosis_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

cluster_workflow ADC Evaluation Workflow ADC_Prep ADC Preparation (Cleavable vs. Non-Cleavable) DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) ADC_Prep->DAR_Analysis InVitro In Vitro Characterization ADC_Prep->InVitro InVivo In Vivo Evaluation ADC_Prep->InVivo Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro->Cytotoxicity PlasmaStability Plasma Stability Assay (LC-MS) InVitro->PlasmaStability BystanderAssay Bystander Effect Assay (Co-culture) InVitro->BystanderAssay Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis PlasmaStability->Data_Analysis BystanderAssay->Data_Analysis PK_Study Pharmacokinetic Study InVivo->PK_Study Efficacy_Study Efficacy Study (Tumor Xenograft Model) InVivo->Efficacy_Study Toxicity_Study Toxicity Study InVivo->Toxicity_Study PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: A typical experimental workflow for evaluating ADC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Methodology:

  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Serially dilute the ADC, unconjugated antibody, and free payload in cell culture medium and add to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, rat, or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to separate the supernatant containing the released payload.

  • Analysis: Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method. The remaining intact ADC in the plasma can be quantified using methods like ELISA or LC-MS.

  • Data Analysis: Quantify the amount of released payload and/or remaining intact ADC at each time point and express it as a percentage of the initial amount to determine the ADC's half-life in plasma.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.

Methodology:

  • Tumor Model: Implant human tumor xenografts or syngeneic tumors into immunocompromised or immunocompetent mice, respectively.

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments intravenously.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[4] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[4] The optimal linker strategy depends on the specific target antigen, its expression level and homogeneity, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the described experimental protocols is essential to select the most appropriate linker for a successful ADC.

References

Navigating Precision: A Guide to Validating Boc-NH-PEG7-acid Conjugation Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and validation of conjugation stoichiometry are paramount to the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of analytical techniques for validating the stoichiometry of conjugation with Boc-NH-PEG7-acid, a versatile heterobifunctional linker. We present supporting experimental data and detailed protocols to ensure reproducible and accurate characterization of your bioconjugates.

The process of conjugating a molecule like this compound to a protein or antibody introduces a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility, stability, and pharmacokinetic properties. The linker possesses a carboxylic acid for coupling to primary amines (like lysine (B10760008) residues) on a biomolecule and a Boc-protected amine for subsequent, orthogonal conjugation following deprotection. Validating the average number of PEG linkers attached per protein—the degree of conjugation—is a critical quality control step.

Comparative Analysis of Key Validation Techniques

The choice of analytical method for determining the stoichiometry of conjugation is crucial and depends on the nature of the bioconjugate, available instrumentation, and the desired level of detail. The following table summarizes the most common techniques, highlighting their strengths and weaknesses.

Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the intact conjugate, allowing for the direct determination of the number of attached linkers. Can reveal the distribution of different species (e.g., 1, 2, 3... linkers attached).High accuracy and resolution. Provides detailed information on heterogeneity and can identify sites of conjugation through peptide mapping.[1][2][3][4]Can be complex for heterogeneous PEGylated proteins due to polydispersity of the PEG itself.[1][2] Requires specialized instrumentation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Resolves species with different numbers of conjugated linkers, as each linker increases the molecule's hydrophobicity. The relative peak areas are used to calculate the average conjugation ratio.[5][6][7]Robust and reproducible method, particularly for antibody-drug conjugates (ADCs).[5][6] Uses non-denaturing conditions, preserving the protein's structure.[7]Resolution may be insufficient for complex mixtures or when the hydrophobicity change per linker is small. Requires method development and optimization.
UV-Vis Spectroscopy Measures the absorbance of light by the protein and, if applicable, a chromophoric payload.Can be used to estimate the degree of labeling if the conjugated molecule has a distinct chromophore.[8] Also used to determine the overall protein concentration.[9]Simple, rapid, and widely accessible.Indirect method that relies on accurate extinction coefficients for both the protein and the attached molecule. Can be inaccurate if the linker itself does not have a chromophore or if the conjugate is impure.[8]
Amino Acid Analysis (AAA) Determines the amino acid composition of the conjugate.By comparing the amino acid composition of the native protein to the conjugate, a molar ratio can be determined.[9][10]Can be highly accurate for determining protein concentration and molar ratios in protein-protein conjugates.[9]Destructive method. Can be time-consuming and requires specialized equipment. Less direct for determining the degree of PEGylation.

Experimental Protocols

Mass Spectrometry (LC-MS) for Intact Conjugate Analysis

This protocol provides a general workflow for analyzing a this compound conjugated protein using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Desalt the conjugated protein sample using a suitable method, such as a desalting column, to remove non-volatile salts from the buffer.

  • Dilute the desalted sample to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible solvent (e.g., water with 0.1% formic acid).

2. LC Separation:

  • Column: A reverse-phase column suitable for protein separations (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to elute the conjugated protein. A typical gradient might run from 5% to 95% B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Temperature: 40-60 °C.

3. MS Analysis:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[1][2]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: Scan a mass range appropriate for the expected charge states of the conjugate (e.g., m/z 1000-4000).

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate. The mass difference between the unconjugated and conjugated protein will correspond to the mass of the attached this compound linkers. The distribution of masses will reveal the heterogeneity of the conjugation.

Hydrophobic Interaction Chromatography (HIC) for Stoichiometry Determination

This protocol outlines the determination of the average degree of conjugation using HIC.

1. Mobile Phase Preparation:

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8.[11]

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 6.8, with 20% isopropanol.[11]

2. HIC Separation:

  • Column: A HIC column suitable for biomolecule separation (e.g., Butyl-NPR).

  • Flow Rate: 0.5-1.0 mL/min.

  • Gradient: Start with a high percentage of Mobile Phase A and run a gradient to an increasing percentage of Mobile Phase B to elute species of increasing hydrophobicity. For example, a linear gradient from 0% to 100% B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

3. Data Analysis:

  • Integrate the peaks corresponding to the unconjugated protein and the species with one, two, three, etc., conjugated linkers.

  • Calculate the weighted average degree of conjugation using the following formula: Average DoC = Σ(% Peak Area of Species * Number of Linkers) / 100

Visualizing the Workflow and Concepts

To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation Conjugation cluster_validation Stoichiometry Validation Protein Protein Conjugation_Reaction Conjugation Reaction Protein->Conjugation_Reaction This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS EDC_NHS->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification Conjugated_Protein Purified Conjugate Purification->Conjugated_Protein LC_MS LC-MS Analysis Conjugated_Protein->LC_MS HIC HIC Analysis Conjugated_Protein->HIC Data_Analysis Data Analysis & Stoichiometry Calculation LC_MS->Data_Analysis HIC->Data_Analysis

Caption: Experimental workflow for conjugation and validation.

conjugation_chemistry Protein Protein-NH2 (e.g., Lysine) ActivatedLinker Boc-NH-PEG7-NHS Protein->ActivatedLinker Amide Bond Formation Linker Boc-NH-PEG7-COOH Activation EDC / NHS Linker->Activation Activation->ActivatedLinker Conjugate Protein-NH-CO-PEG7-NH-Boc ActivatedLinker->Conjugate Deprotection Acidic Conditions (e.g., TFA) Conjugate->Deprotection FinalProduct Protein-NH-CO-PEG7-NH2 Deprotection->FinalProduct

Caption: this compound conjugation and deprotection pathway.

comparison_methods cluster_direct Direct Measurement cluster_separation Separation-Based cluster_indirect Indirect Measurement Validation Stoichiometry Validation Methods MS Mass Spectrometry Validation->MS HIC Hydrophobic Interaction Chromatography Validation->HIC UV_Vis UV-Vis Spectroscopy Validation->UV_Vis AAA Amino Acid Analysis Validation->AAA MS_info Provides: Exact Mass Distribution of Species MS->MS_info HIC_info Provides: Relative Quantitation of Species HIC->HIC_info Indirect_info Provides: Estimation based on Molar Ratios or Chromophores UV_Vis->Indirect_info AAA->Indirect_info

Caption: Comparison of validation method principles.

Alternative Approaches and Considerations

While this compound is a versatile linker for targeting primary amines, other strategies exist for protein conjugation. These include targeting cysteine residues with maleimide (B117702) or haloacetyl functionalities.[12] The choice of conjugation strategy will influence the required validation methods. For instance, cysteine-linked conjugates are also readily analyzed by HIC to determine the drug-to-antibody ratio (DAR).[5][6]

Furthermore, the Boc protecting group on the PEG linker can be deprotected under acidic conditions to yield a free amine, which can then be used for subsequent conjugation reactions.[13][14] This allows for the creation of more complex bioconjugates, and each conjugation step would require its own validation to ensure the desired stoichiometry is achieved.

By selecting the appropriate analytical techniques and following robust experimental protocols, researchers can confidently validate the stoichiometry of their this compound conjugates, ensuring the quality and consistency of their materials for downstream applications in research and drug development.

References

A Comparative Spectroscopic Analysis of Boc-NH-PEG7-acid and Its Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of PEGylation reagents is paramount for ensuring the quality, consistency, and efficacy of bioconjugates. This guide provides a detailed spectroscopic comparison of Boc-NH-PEG7-acid, a heterobifunctional linker, with its derivatives and alternatives, supported by representative experimental data and protocols.

This compound is a valuable tool in bioconjugation and drug delivery, featuring a terminal carboxylic acid for conjugation to amine-containing molecules and a Boc-protected amine that allows for orthogonal deprotection and subsequent functionalization. The seven-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer. Spectroscopic analysis is essential to confirm the identity, purity, and structural integrity of these linkers before their use in complex molecular assemblies.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of PEG linkers. The following table details the expected ¹H and ¹³C NMR chemical shifts for a closely related compound, t-Boc-N-amido-PEG10-Br, and its amine-terminated analog, providing a reliable reference for the analysis of this compound.

Table 1: Comparative ¹H and ¹³C NMR Data for Boc-NH-PEG-Linker Analogs (400 MHz, CDCl₃)

Assignmentt-Boc-N-amido-PEG10-Brt-Boc-N-amido-PEG10-NH₂Expected for this compound
¹H NMR
-C(CH₃)₃ (t-Boc)~1.44 (s, 9H)[1]~1.44 (s, 9H)[1]~1.44 (s, 9H)
-NH- (Amide)~5.0 (br s, 1H)[1]~5.0 (br s, 1H)[1]~5.0 (br s, 1H)
-CH₂-NH-~3.3-3.4 (m, 2H)[1]~3.3-3.4 (m, 2H)[1]~3.3-3.4 (m, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (s, 36H)[1]~3.64 (s, 36H)[1]~3.64 (s, ~24H)
-CH₂-CH₂-COOH--~3.7 (t, 2H), ~2.6 (t, 2H)
¹³C NMR
-C(CH₃)₃ (t-Boc)~28.4~28.4~28.4
-C(CH₃)₃ (t-Boc)~79.0~79.0~79.0
-CH₂-NH-~40.3~40.3~40.3
PEG Backbone (-O-CH₂-CH₂-O-)~70.6, ~70.3, ~70.0~70.6, ~70.3, ~70.0~70.0-70.6
-CH₂-CH₂-COOH--~69.0, ~35.0
C=O (Amide)~156.1~156.1~156.1
C=O (Carboxylic Acid)--~174.0

Note: Data for the PEG10 analogs are from a comparative guide by BenchChem.[1] Expected values for this compound are predicted based on the analysis of similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The table below summarizes the expected characteristic absorption bands for this compound.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
N-H (Amide)3350-3250Stretching vibration
C-H (Alkyl)2950-2850Stretching vibration
C=O (Carboxylic Acid)1720-1700Stretching vibration
C=O (Urethane)1700-1680Stretching vibration
C-O-C (Ether)1150-1085Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its identity. For this compound (Molecular Formula: C₂₂H₄₃NO₁₁), the expected monoisotopic mass is approximately 497.2833 g/mol . Electrospray ionization (ESI) is a common technique for such molecules, and one would expect to observe the protonated molecule [M+H]⁺ at m/z 498.2911 and potentially other adducts such as [M+Na]⁺ at m/z 520.2730.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the Boc-NH-PEG-acid linker into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular sieves.

    • Gently agitate the tube to ensure complete dissolution. PEG compounds can be hygroscopic, so handling in a dry environment (e.g., a glove box) is recommended to prevent moisture contamination.[1]

  • Instrument Setup :

    • Use a 400 MHz or higher field strength NMR spectrometer.

    • Tune and shim the instrument to the solvent lock signal.

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, often requiring a longer acquisition time.

  • Data Processing :

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy
  • Sample Preparation :

    • For liquid or waxy samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

  • Data Acquisition :

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Visualizing Experimental Workflows and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and how the data collectively confirms the structure of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structural Confirmation prep_nmr Dissolve in CDCl3 acq_nmr NMR Spectrometer (400 MHz) prep_nmr->acq_nmr prep_ftir Prepare thin film or use ATR acq_ftir FTIR Spectrometer prep_ftir->acq_ftir prep_ms Dilute in MeOH/H2O acq_ms ESI Mass Spectrometer prep_ms->acq_ms analysis_nmr 1H & 13C Spectra acq_nmr->analysis_nmr analysis_ftir IR Spectrum acq_ftir->analysis_ftir analysis_ms Mass Spectrum acq_ms->analysis_ms confirmation Structure Verified analysis_nmr->confirmation analysis_ftir->confirmation analysis_ms->confirmation Structural_Confirmation cluster_data Spectroscopic Data cluster_structure Structural Features cluster_conclusion Conclusion nmr NMR: - Boc group (1.4 ppm, 9H) - PEG backbone (3.6 ppm) - Carboxylic acid adjacent CH2 boc_group Boc Protecting Group nmr->boc_group peg_chain PEG Chain (n=7) nmr->peg_chain acid_terminus Carboxylic Acid Terminus nmr->acid_terminus ftir FTIR: - C=O (urethane, ~1690 cm-1) - C=O (acid, ~1710 cm-1) - C-O-C (ether, ~1100 cm-1) ftir->boc_group ftir->peg_chain ftir->acid_terminus ms MS: - Correct molecular ion peak (e.g., [M+H]+ at m/z 498.3) confirmed_structure This compound Structure Confirmed ms->confirmed_structure boc_group->confirmed_structure peg_chain->confirmed_structure acid_terminus->confirmed_structure

References

A Researcher's Guide to PEGylation: Unveiling the Impact on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of PEGylation on a protein's function is critical for advancing therapeutic candidates. This guide provides a comprehensive comparison of PEGylated and non-PEGylated proteins, supported by experimental data and detailed methodologies, to aid in the rational design and assessment of next-generation protein therapeutics.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has become a cornerstone in drug development. This modification can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy. However, the benefits of PEGylation must be carefully weighed against its potential impacts on a protein's intrinsic biological activity. This guide delves into the key parameters affected by PEGylation and provides the experimental frameworks to assess these changes.

At a Glance: PEGylation's Impact on Key Protein Parameters

ParameterImpact of PEGylationNon-PEGylated ProteinPEGylated ProteinFold Change/Difference
Pharmacokinetics
In Vivo Half-life (t½)IncreasedFilgrastim (G-CSF): ~3.5 hours[1]Pegfilgrastim (PEG-G-CSF): ~42 hours[1]~12-fold increase
Interferon alfa-2b: ~4.6 hours (absorption)Peginterferon alfa-2b: ~50 hours (absorption)[2]~10-fold increase
Uricase: ~18 hours[3]PEG-uricase: 10.5 to 19.9 days (13 to 26-fold longer)[3]~13-26-fold increase
rhTIMP-1: 1.1 hoursPEG₂₀ₖ-TIMP-1: 28 hours[4]~25-fold increase
ClearanceDecreasedInterferon alfa-2b: Standard clearancePeginterferon alfa-2b: Mean apparent clearance is one-tenth of non-pegylated form[5][6]10-fold decrease
Bioactivity
Enzyme Kinetics (Kₘ)Often Increasedα-Chymotrypsin: 0.05 mMPEG-α-Chymotrypsin: Up to 0.19 mM[7]Up to 3.8-fold increase
Enzyme Kinetics (kcat)Often Decreasedα-Chymotrypsin: 100% (relative)PEG-α-Chymotrypsin: 50-60% of native[7]40-50% decrease
Receptor BindingVariableNative ProteinPEGylated ProteinCan be reduced due to steric hindrance[8]
Stability
Thermal Stability (Tₘ)IncreasedLysozyme: 202°CLysozyme-PEG conjugate: 222°C[9]20°C increase
Proteolytic ResistanceIncreasedNative ProteinPEGylated ProteinShielding effect of PEG reduces protease access[10]
Immunogenicity
Antibody FormationReducedNative foreign proteins can be highly immunogenic.[11]PEGylation masks epitopes, reducing recognition by the immune system.[11][12]Significantly reduced
Hypersensitivity ReactionsReducedL-asparaginase: High incidence of hypersensitivity.PEG-asparaginase: Well-tolerated in patients with prior allergic reactions to the native form.[13]Reduced incidence

Delving Deeper: Experimental Protocols for Assessment

Accurate assessment of PEGylation's impact requires robust experimental methodologies. The following sections provide detailed protocols for key assays.

Assessing Bioactivity

a) Enzyme Activity Assay (Spectrophotometric)

This protocol is a general guideline for determining the kinetic parameters of a PEGylated enzyme compared to its native form.

Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance of a substrate or product over time.

Materials:

  • Native and PEGylated enzyme solutions of known concentrations.

  • Substrate solution.

  • Assay buffer (e.g., 10 mM potassium phosphate, pH 7.1).

  • Spectrophotometer.

  • Cuvettes.

Procedure:

  • Preparation:

    • Prepare a series of substrate dilutions in the assay buffer.

    • Prepare working solutions of the native and PEGylated enzymes in the assay buffer. Keep on ice.

  • Assay:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product or substrate and equilibrate to the desired temperature (e.g., 25°C).

    • To a cuvette, add the assay buffer and the substrate solution.

    • Initiate the reaction by adding a small, known volume of the enzyme solution (native or PEGylated) and mix quickly.

    • Immediately start recording the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vₘₐₓ / [E]).[3]

b) Receptor Binding Assay (Surface Plasmon Resonance - SPR)

Principle: SPR measures the real-time binding of an analyte (e.g., PEGylated protein) to a ligand (e.g., its receptor) immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Ligand (receptor) and analyte (native and PEGylated protein).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl, pH 2.0).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (native and PEGylated protein) over the ligand-immobilized surface at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15][16]

Evaluating Stability

a) Thermal Stability (Differential Scanning Calorimetry - DSC)

Principle: DSC measures the heat capacity of a protein as a function of temperature. The midpoint of the unfolding transition (Tₘ) is a measure of the protein's thermal stability.

Materials:

  • Differential Scanning Calorimeter.

  • Native and PEGylated protein solutions dialyzed against the same buffer.

  • Reference buffer.

Procedure:

  • Sample Preparation:

    • Ensure the protein and reference buffer are degassed.

    • Load the protein solution into the sample cell and the matched buffer into the reference cell.

  • Data Acquisition:

    • Scan the temperature over a defined range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan.

    • The peak of the resulting thermogram corresponds to the Tₘ.[17][18]

b) Conformational Stability (Circular Dichroism - CD Spectroscopy)

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the protein's secondary structure.

Materials:

  • CD spectropolarimeter.

  • Quartz cuvette (e.g., 1 mm path length).

  • Native and PEGylated protein solutions in a suitable buffer.

Procedure:

  • Sample Preparation:

    • Prepare protein solutions at a suitable concentration (e.g., 0.1 mg/mL for far-UV CD).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the cuvette.

    • Record the CD spectrum of the protein solution over the desired wavelength range (e.g., 190-260 nm for far-UV).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • The resulting spectrum can be used to estimate the secondary structure content of the protein. Changes in the spectrum between the native and PEGylated protein indicate alterations in conformation.[19]

Assessing Immunogenicity

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

Principle: This assay detects the presence of antibodies specific to PEG in serum or plasma samples.

Materials:

  • 96-well microplates.

  • PEGylated protein or a biotinylated PEG for coating.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Serum/plasma samples.

  • HRP-conjugated secondary antibody (e.g., anti-human IgG or IgM).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Coating:

    • Coat the microplate wells with the PEGylated protein or biotinylated PEG and incubate.

  • Blocking:

    • Wash the wells and add blocking buffer to prevent non-specific binding.

  • Sample Incubation:

    • Add diluted serum or plasma samples to the wells and incubate.

  • Secondary Antibody Incubation:

    • Wash the wells and add the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the wells and add the substrate solution.

    • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.[5]

Determining Pharmacokinetics

In Vivo Pharmacokinetic Study in Mice

Principle: The concentration of the native and PEGylated protein in the plasma of an animal model is measured over time after administration to determine pharmacokinetic parameters.

Materials:

  • Animal model (e.g., mice).

  • Native and PEGylated protein for injection.

  • Blood collection supplies (e.g., capillaries, collection tubes).

  • Analytical method for protein quantification (e.g., ELISA).

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) or subcutaneous (SC) dose of the native or PEGylated protein to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • Process the blood to obtain plasma and store frozen until analysis.

  • Quantification:

    • Measure the concentration of the protein in the plasma samples using a validated analytical method like ELISA.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic modeling software to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing the Mechanisms and Workflows

Signaling Pathways

The therapeutic effects of many PEGylated proteins are mediated through specific signaling pathways. Understanding these pathways is crucial for comprehending the drug's mechanism of action.

GCSF_Signaling cluster_membrane Cell Membrane GCSFR G-CSF Receptor JAK JAK GCSFR->JAK Activation PEG_GCSF PEG-G-CSF PEG_GCSF->GCSFR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->Gene_Transcription Interferon_Signaling cluster_membrane Cell Membrane IFNAR IFN-α Receptor (IFNAR1/IFNAR2) TYK2 TYK2 IFNAR->TYK2 Activation JAK1 JAK1 IFNAR->JAK1 Activation PEG_IFN PEG-Interferon PEG_IFN->IFNAR Binding STAT1 STAT1 TYK2->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation STAT1_P p-STAT1 STAT1->STAT1_P STAT2_P p-STAT2 STAT2->STAT2_P ISGF3 ISGF3 Complex STAT1_P->ISGF3 STAT2_P->ISGF3 IRF9 IRF9 IRF9->ISGF3 Complex Formation Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE Nucleus->ISRE Binding ISG_Transcription Interferon-Stimulated Gene Transcription (Antiviral Response) ISRE->ISG_Transcription SEC_MALS_Workflow Sample_Prep Sample Preparation (Native & PEGylated Protein) SEC_Column Size-Exclusion Chromatography (Separation by Hydrodynamic Radius) Sample_Prep->SEC_Column UV_Detector UV Detector (Protein Concentration) SEC_Column->UV_Detector MALS_Detector Multi-Angle Light Scattering (Molar Mass) UV_Detector->MALS_Detector RI_Detector Refractive Index Detector (Concentration) MALS_Detector->RI_Detector Data_Analysis Data Analysis (Molar Mass, Size, Aggregation) RI_Detector->Data_Analysis Immunogenicity_Workflow Plate_Coating Coat Plate with PEGylated Antigen Blocking Block Non-specific Sites Plate_Coating->Blocking Sample_Incubation Add Patient Serum/Plasma Blocking->Sample_Incubation Washing1 Wash Sample_Incubation->Washing1 Secondary_Ab Add HRP-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate_Addition Add TMB Substrate Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

References

A Researcher's Guide to Boc Deprotection: A Comparative Analysis of Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, serving as a robust protecting group for amines.[1][2] Its popularity lies in its stability across a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[2][3] However, the selection of the appropriate deprotection reagent and conditions is critical to ensure high yields and prevent unwanted side reactions, especially when dealing with sensitive substrates. This guide provides a comparative overview of the performance of various Boc deprotection reagents, supported by experimental data and detailed protocols.

Acid-Catalyzed Deprotection: The Workhorse Methods

The most common and widely employed method for Boc group removal is acid-catalyzed cleavage.[2] This method typically involves strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The general mechanism proceeds through protonation of the carbamate (B1207046) oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4]

Comparative Performance of Acidic Reagents
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (B109758) (DCM)[2]0.5 - 4 hours[2]Highly effective and volatile, making it easy to remove.[2]Can be harsh on acid-sensitive functional groups.[5]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate[2]1 - 12 hours[2]Cost-effective and readily available.[2]Can be less selective and may lead to chlorinated byproducts.[2]
p-Toluenesulfonic Acid (pTSA) 2 equivalents, neat, ball milling[2]10 minutes[2]Solvent-free, rapid, and high-yielding.[2]Requires specialized ball-milling equipment.[2]

Milder and Alternative Deprotection Strategies

For substrates bearing other acid-labile protecting groups, milder and more selective methods are often necessary. These alternatives aim to circumvent the harshness of strong acids.

Comparative Performance of Alternative Reagents
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Thermal (Water) Reflux (100 °C)[2]< 15 minutes[2]Environmentally friendly and catalyst-free.[2][6]Limited to water-soluble or stable substrates.[2]
Zinc Bromide (ZnBr₂) 2-3 equivalents in DCM[2]24 - 72 hours[2]Mild Lewis acid, can selectively deprotect secondary N-Boc groups.[7]Slow reaction times and requires stoichiometric amounts of the reagent.[2][8]
Oxalyl Chloride/Methanol 3 equivalents of (COCl)₂ in MeOH, Room Temp[2]1 - 4 hours[2][9]Very mild and tolerant of acid-labile esters.[2]Reagents are toxic and moisture-sensitive.[2]
Iron(III) Chloride (FeCl₃) Catalytic amounts in CH₃CN[2]VariableCatalytic and mild conditions.[2]Workup can be complicated by the presence of iron salts.[2]

Experimental Protocols

Below are detailed experimental procedures for some of the commonly used Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]
  • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[1][2]
  • Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with a solvent such as diethyl ether.

Protocol 3: Thermal Deprotection in Water[2][6]
  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with stirring.

  • Monitor the reaction by TLC; the reaction is often complete within 15 minutes.[2]

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and separate the layers.

  • If the product is in the organic layer, dry it over anhydrous sodium sulfate and evaporate the solvent.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation Tert_Butyl tert-Butyl Cation Protonated->Tert_Butyl Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl->Isobutylene - H⁺ H_plus H⁺ H_plus_out -H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow Start Start: Boc-Protected Substrate Reaction Reaction: Add Deprotection Reagent (e.g., TFA in DCM) Start->Reaction Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Quenching, Extraction, Washing Monitoring->Workup Complete Purification Purification: Column Chromatography / Crystallization Workup->Purification Product Final Product: Deprotected Amine Purification->Product

Caption: General Experimental Workflow for Boc Deprotection.

References

The Strategic Advantage of PEGylation: A Comparative Analysis of Boc-NH-PEG7-acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of linker molecules is a critical determinant in the success of targeted therapeutics. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Boc-NH-PEG7-acid, a heterobifunctional PEG linker, with other linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

This compound is a bifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 7-unit polyethylene glycol chain. This structure offers several advantages in drug development. The Boc-protected amine allows for controlled, sequential conjugation, while the carboxylic acid provides a reactive handle for attachment to drug payloads, antibodies, or targeting ligands. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]

The Critical Role of PEG Linkers in PROTAC Efficacy

PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3][4]

The length and composition of the PEG linker are critical parameters that influence the efficacy of a PROTAC.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]

Comparative Analysis of PEG Linker Length in PROTAC Performance

Case Study: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer.[5] The study utilized PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

Linker Length (atoms)PROTAC CompoundERα Degradation (DC50, nM)Maximum Degradation (Dmax, %)
12Compound 12~100~75
16 Compound 13 ~10 >95
20Compound 14~1000~50

Data extrapolated from Cyrus et al.[5] This table illustrates the profound impact of linker length on PROTAC efficacy. A 16-atom linker demonstrated significantly higher potency and maximal degradation compared to both shorter and longer linkers, highlighting the existence of an optimal linker length for a given target and E3 ligase pair.

General Observations on Linker Length from Other Studies
Target ProteinE3 LigaseOptimal Linker CharacteristicsKey Findings
TANK-binding kinase 1 (TBK1)VHLLonger linkers (>12 atoms)PROTACs with linkers shorter than 12 atoms showed no significant activity, while those with longer linkers exhibited robust degradation.[6]
Cyclin-dependent kinase 9 (CDK9)VHLTriazole linkerA PROTAC incorporating a triazole-based linker showed higher degradation efficiency compared to those with simple alkane chains.[6]

These findings underscore the necessity of empirical testing and optimization of the linker for each specific PROTAC system. While a PEG7 linker falls within the range of effective linkers in many systems, its optimal performance is target-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified period (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified period (e.g., 72 hours).

2. MTS Reagent Addition:

  • Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

3. Absorbance Measurement:

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow Start PROTAC Synthesis (with different linkers) Cell_Culture Cell Culture and Treatment Start->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Identify Optimal Linker Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Boc-NH-PEG7-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like Boc-NH-PEG7-acid are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound (CAS No. 2055044-68-1), a commonly used PEG-based PROTAC linker.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to adhere to rigorous disposal practices. The hazard classification of similar polyethylene (B3416737) glycol (PEG) compounds can vary, with some being potentially harmful to aquatic life. Therefore, a cautious and informed approach to disposal is essential.

Key Safety and Disposal Information

To facilitate a quick and clear understanding, the following table summarizes the critical data regarding the disposal of this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 2055044-68-1[1]
Hazard Classification Not classified as hazardousBroadPharm SDS
Primary Disposal Route Licensed chemical waste disposal contractor[2]
Drain Disposal Not recommended[3]
Spill Containment Absorb with inert materialN/A
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatN/A

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, absorbent pads).

  • The container should be made of a material compatible with the chemical and have a secure lid.

  • Label the container as "Non-hazardous Chemical Waste" and include the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into the designated chemical waste container.

  • Clean the spill area with a suitable solvent (e.g., water or ethanol) and collect the cleaning materials as chemical waste.

4. Disposal of Empty Containers:

  • Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water or ethanol).[3]

  • The first rinseate should be collected and disposed of as chemical waste.[3]

  • Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water. However, it is best practice to collect all rinses as chemical waste.

  • After thorough rinsing and drying, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste.

5. Final Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Do not dispose of this compound down the drain.[3] While it is biodegradable, introducing chemicals into the sanitary sewer system should be avoided to prevent potential environmental impact and interference with wastewater treatment processes.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Disposal of this compound is_waste Is the material to be discarded? start->is_waste collect_waste Collect in a labeled, compatible waste container is_waste->collect_waste Yes end End of Disposal Process is_waste->end No spill Is it a spill? collect_waste->spill absorb_spill Absorb with inert material spill->absorb_spill Yes empty_container Is the container empty? spill->empty_container No collect_spill_waste Collect absorbed material into waste container absorb_spill->collect_spill_waste store_waste Store sealed waste container in a designated area collect_spill_waste->store_waste rinse_container Rinse container with a suitable solvent empty_container->rinse_container Yes empty_container->store_waste No collect_rinseate Collect first rinseate as chemical waste rinse_container->collect_rinseate dispose_container Deface label and dispose of rinsed container collect_rinseate->dispose_container dispose_container->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-NH-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

An imperative resource for researchers, scientists, and drug development professionals providing immediate safety protocols, and operational and disposal plans for Boc-NH-PEG7-acid.

This guide furnishes critical safety and handling information for this compound, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][2] While some suppliers indicate that this substance is not classified as hazardous, it is crucial to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[3] Therefore, treating this compound with a high degree of caution as a potentially hazardous substance is paramount for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound, based on best practices for similar chemical structures, including carboxylic acids and PEGylated compounds.[4][5][6]

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4][5]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling, ensure that the designated workspace, preferably within a chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and materials, including spill cleanup supplies, readily available.

  • Transfer : When transferring the viscous liquid, do so carefully to avoid generating aerosols.[7]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[4]

  • Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]

Storage

Proper storage is essential to maintain the stability and integrity of this compound.

Storage Condition Temperature Duration
Pure Form -20°C3 years
In Solvent -80°C6 months
In Solvent -20°C1 month

Data sourced from MedchemExpress.[2]

Always keep the container tightly sealed when not in use to prevent exposure to moisture and air.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Dedicated Waste Container : Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[4]

  • Labeling : Clearly label the waste container with the chemical name ("this compound waste") and any other identifiers required by your institution's environmental health and safety (EHS) department.

Disposal Method

While polyethylene glycol is considered biodegradable, it is imperative to follow institutional and local regulations for chemical waste disposal.[8]

  • Consult EHS : Contact your institution's EHS department for specific guidance on the disposal of PEG-containing compounds.

  • Licensed Contractor : Arrange for the collection and disposal of the chemical waste through a licensed and approved chemical waste disposal contractor.[8]

  • Avoid Drains : Do not dispose of this compound or its waste down the drain.[8]

Emergency Procedures

Spill and Leak Response
  • Evacuate : In case of a significant spill, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For liquid spills, create a dike around the spill with an inert absorbent material (e.g., vermiculite, dry sand).[5]

  • Collect : Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[5]

  • Clean : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures
  • Inhalation : If inhaled, move the person into fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact : In case of skin contact, wash off with soap and plenty of water.[3]

  • Eye Contact : If in eyes, flush with water as a precaution and seek medical attention.[3]

  • Ingestion : If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Careful Transfer of Compound prep_workspace->handle_transfer handle_decontaminate Decontaminate Workspace handle_transfer->handle_decontaminate storage_seal Tightly Seal Container handle_transfer->storage_seal disp_collect Collect in Labeled Waste Container handle_transfer->disp_collect handle_hygiene Wash Hands and Exposed Skin handle_decontaminate->handle_hygiene storage_temp Store at Recommended Temperature storage_seal->storage_temp disp_contact Contact EHS for Guidance disp_collect->disp_contact disp_contractor Dispose via Licensed Contractor disp_contact->disp_contractor

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG7-acid
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG7-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.